1-Allyl-1H-pyrrole-2-carbaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-prop-2-enylpyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-2-5-9-6-3-4-8(9)7-10/h2-4,6-7H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZWYEBTQGJWJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449090 | |
| Record name | 1-ALLYL-1H-PYRROLE-2-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101001-68-7 | |
| Record name | 1-ALLYL-1H-PYRROLE-2-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Allyl-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to 1-Allyl-1H-pyrrole-2-carbaldehyde, a valuable heterocyclic building block in organic synthesis and medicinal chemistry. The document details two primary synthetic strategies: the N-allylation of pyrrole-2-carbaldehyde and the Vilsmeier-Haack formylation of N-allylpyrrole. Included are detailed experimental protocols, tabulated quantitative data, and reaction pathway diagrams to facilitate understanding and replication. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the synthesis and characterization of this compound.
Introduction
This compound is a versatile organic compound featuring a pyrrole ring substituted with an allyl group at the nitrogen atom and a formyl group at the C2 position. The presence of both the reactive aldehyde and the versatile allyl group makes it a valuable intermediate for the synthesis of more complex molecules. The pyrrole scaffold itself is a prominent feature in numerous biologically active compounds, making its derivatives, such as this compound, of significant interest in medicinal chemistry and drug discovery. This guide will explore the two principal methods for its synthesis, providing detailed experimental procedures and characterization data.
Synthetic Pathways
The synthesis of this compound can be approached via two main retrosynthetic pathways, as illustrated below.
An In-Depth Technical Guide to 1-Allyl-1H-pyrrole-2-carbaldehyde
CAS Number: 101001-68-7
This technical guide provides a comprehensive overview of 1-Allyl-1H-pyrrole-2-carbaldehyde, a versatile heterocyclic compound with significant potential in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and potential biological applications.
Chemical and Physical Properties
This compound is a substituted pyrrole derivative characterized by an allyl group at the 1-position and a formyl group at the 2-position of the pyrrole ring.[1] This substitution pattern imparts unique reactivity to the molecule, making it a valuable intermediate in the synthesis of more complex chemical entities.
| Property | Value | Reference |
| CAS Number | 101001-68-7 | [2] |
| Molecular Formula | C₈H₉NO | [2] |
| Molecular Weight | 135.16 g/mol | [2] |
| IUPAC Name | 1-(prop-2-en-1-yl)-1H-pyrrole-2-carbaldehyde | |
| Appearance | Not specified in available literature | |
| Solubility | Not specified in available literature | |
| Boiling Point | Not specified in available literature | |
| Melting Point | Not specified in available literature |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the N-alkylation of pyrrole followed by formylation. A common and effective method for the formylation step is the Vilsmeier-Haack reaction.[1][3][4]
Experimental Protocol: Vilsmeier-Haack Formylation of 1-Allylpyrrole
This protocol describes the synthesis of this compound from 1-allylpyrrole using the Vilsmeier-Haack reaction.
Materials:
-
1-Allylpyrrole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Formation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice bath to 0-5 °C. To the cooled and stirred DMF, add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent (a chloroinium salt).[3]
-
Formylation Reaction: Dissolve 1-allylpyrrole in anhydrous dichloromethane (CH₂Cl₂). Add the 1-allylpyrrole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture in an ice bath. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the evolution of gas ceases. Separate the organic layer.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic extracts and wash with saturated sodium chloride solution (brine). Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure product.
Logical Workflow for Vilsmeier-Haack Synthesis:
Spectroscopic Data
Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show characteristic signals for the allyl group protons (vinyl and methylene), the pyrrole ring protons, and the aldehyde proton. The chemical shifts will be influenced by the electron-withdrawing nature of the formyl group.
Expected ¹³C NMR Spectral Data: The carbon NMR spectrum will display signals corresponding to the carbons of the allyl group, the pyrrole ring, and the carbonyl carbon of the aldehyde group.
Expected IR Spectral Data: The infrared spectrum should exhibit a strong absorption band characteristic of the C=O stretching vibration of the aldehyde group, typically in the region of 1660-1700 cm⁻¹.
Expected Mass Spectrometry Data: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (135.16 g/mol ).
Potential Biological Activities and Applications in Drug Development
The pyrrole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities.[8][9][10] Derivatives of pyrrole have demonstrated antibacterial, antifungal, and anticancer properties.[8][9][10][11][12][13][14][15]
While specific biological data for this compound is limited in the public domain, its structural features suggest potential for further investigation as a lead compound in drug discovery. The presence of the reactive aldehyde and the allyl group allows for diverse chemical modifications to generate libraries of derivatives for biological screening.[1][16]
Anticancer Potential
Several studies have highlighted the anticancer potential of pyrrole derivatives. Some have been shown to act as inhibitors of tubulin polymerization and to interfere with critical signaling pathways in cancer, such as the Hedgehog signaling pathway.[12] Other pyrrole derivatives have been investigated as inhibitors of protein kinases like EGFR and VEGFR.[13] The general mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.[17]
Potential Signaling Pathway Involvement in Cancer:
Antimicrobial Potential
Pyrrole derivatives have also been explored for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[9][15][18] The mechanism of action can vary, with some compounds targeting bacterial DNA gyrase.[18]
Experimental Protocol for Antimicrobial Activity Screening (General):
-
Bacterial Strains: Obtain and culture relevant bacterial strains (e.g., Staphylococcus aureus, Bacillus cereus for Gram-positive and Escherichia coli, Pseudomonas aeruginosa for Gram-negative).
-
Preparation of Test Compound: Prepare stock solutions of this compound and its derivatives in a suitable solvent (e.g., DMSO).
-
Disk Diffusion Assay: Impregnate sterile paper discs with known concentrations of the test compounds. Place the discs on agar plates previously inoculated with the bacterial strains. Incubate the plates under appropriate conditions. Measure the diameter of the zone of inhibition around each disc.[18]
-
Determination of Minimum Inhibitory Concentration (MIC): Perform serial dilutions of the test compounds in a liquid growth medium in microtiter plates. Inoculate each well with a standardized bacterial suspension. Incubate the plates and determine the lowest concentration of the compound that visibly inhibits bacterial growth.
Conclusion
This compound is a valuable synthetic intermediate with promising potential for the development of novel therapeutic agents. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting point for the generation of diverse chemical libraries. Further research into its specific biological activities and mechanisms of action is warranted to fully explore its potential in drug discovery and development.
References
- 1. smolecule.com [smolecule.com]
- 2. This compound | C8H9NO | CID 10942480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR spectrum [chemicalbook.com]
- 7. Pyrrole-2-carboxaldehyde | C5H5NO | CID 13854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemimpex.com [chemimpex.com]
- 17. researchgate.net [researchgate.net]
- 18. acgpubs.org [acgpubs.org]
Technical Guide: Physical Properties of 1-Allyl-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Allyl-1H-pyrrole-2-carbaldehyde is a substituted pyrrole derivative with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring an allyl group at the 1-position and a carbaldehyde group at the 2-position of the pyrrole ring, provides reactive sites for further chemical modifications. This guide provides a summary of the available physical and chemical properties of this compound.
Core Physical and Chemical Properties
A comprehensive search of available scientific literature and chemical databases has yielded limited experimentally determined physical property data for this compound. The following table summarizes the available quantitative data.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO | PubChem[1], ChemScene[2] |
| Molecular Weight | 135.16 g/mol | PubChem[1], ChemScene[2] |
| Density | 0.967 g/cm³ | Alfa Chemistry[3] |
| Physical State | Liquid | Chem-Impex |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not described in the currently available scientific literature. Standard laboratory procedures for determining properties such as boiling point, melting point, density, and solubility would be applicable.
Signaling Pathways and Experimental Workflows
Currently, there is no information available in the scientific literature detailing the involvement of this compound in specific biological signaling pathways or established experimental workflows. Consequently, no diagrams can be generated at this time. Research into the biological activity of this compound may elucidate such pathways in the future.
References
An In-depth Technical Guide to the Molecular Structure and Properties of 1-Allyl-1H-pyrrole-2-carbaldehyde
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-Allyl-1H-pyrrole-2-carbaldehyde, a versatile heterocyclic aldehyde of interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. This document details its physicochemical characteristics and outlines plausible experimental protocols for its preparation.
Molecular Structure and Properties
This compound is an organic compound featuring a pyrrole ring, which is a five-membered aromatic heterocycle containing a nitrogen atom. An allyl group is attached to the nitrogen atom, and a carbaldehyde (formyl) group is substituted at the second carbon of the pyrrole ring. The presence of the allyl group enhances its reactivity and potential for further functionalization compared to its parent compound, pyrrole-2-carbaldehyde.[1][2]
The key physicochemical and computed properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO | [1][3][4] |
| Molecular Weight | 135.16 g/mol | [2][3][4] |
| IUPAC Name | 1-(prop-2-en-1-yl)-1H-pyrrole-2-carbaldehyde | [2][3] |
| CAS Number | 101001-68-7 | [1][4] |
| Appearance | Liquid | [1] |
| Purity | ≥ 95% (NMR) | [1][4] |
| SMILES | C=CCN1C=CC=C1C=O | [2] |
| InChI Key | PNZWYEBTQGJWJX-UHFFFAOYSA-N | [2] |
| LogP (Computed) | 1.4866 | [4] |
| Topological Polar Surface Area (TPSA) | 22 Ų | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Rotatable Bonds | 3 | [4] |
| Storage Conditions | 0-8°C | [1] |
Experimental Data (Reference Compound)
As of the date of this document, detailed experimental spectral data for this compound is not publicly available. For reference and comparative purposes, the spectral data for the parent compound, 1H-Pyrrole-2-carbaldehyde , is provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data for 1H-Pyrrole-2-carbaldehyde
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Solvent |
| ¹H NMR | 11.41 | br s | - | Acetone-d₆ |
| 9.57 | s | - | Acetone-d₆ | |
| 7.24 | d | - | Acetone-d₆ | |
| 7.03 | m | - | Acetone-d₆ | |
| 6.31 | m | - | Acetone-d₆ | |
| ¹³C NMR | 179.4 | - | - | Not Specified |
| 133.0 | - | - | Not Specified | |
| 125.1 | - | - | Not Specified | |
| 122.4 | - | - | Not Specified | |
| 111.4 | - | - | Not Specified | |
| Data sourced from public databases for 1H-Pyrrole-2-carbaldehyde (CAS: 1003-29-8).[5][6][7] |
Mass Spectrometry (MS) Data for 1H-Pyrrole-2-carbaldehyde
| m/z | Relative Intensity |
| 95 | 100% |
| 94 | 80% |
| 67 | 40% |
| 66 | 35% |
| 39 | 30% |
| Data represents the major peaks from the electron ionization mass spectrum of 1H-Pyrrole-2-carbaldehyde (CAS: 1003-29-8).[8][9] |
Synthesis Protocols
Two primary synthetic routes are plausible for the preparation of this compound: the Vilsmeier-Haack formylation of 1-allylpyrrole and the N-alkylation of pyrrole-2-carbaldehyde. Detailed hypothetical protocols based on established chemical principles are provided below.
Protocol 1: Vilsmeier-Haack Formylation of 1-Allylpyrrole
This method involves the formylation of an electron-rich pyrrole ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[10][11]
Materials:
-
1-Allylpyrrole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents). Cool the flask to 0°C using an ice bath. Slowly add POCl₃ (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10°C. Stir the mixture at 0°C for 30 minutes, during which the Vilsmeier reagent will form as a solid or viscous oil.
-
Formylation Reaction: Dilute the Vilsmeier reagent with anhydrous DCM. Prepare a solution of 1-allylpyrrole (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred Vilsmeier reagent suspension at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture back to 0°C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic. Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: N-Alkylation of Pyrrole-2-carbaldehyde
This approach involves the direct alkylation of the nitrogen atom of pyrrole-2-carbaldehyde with an allyl halide in the presence of a base.[12][13]
Materials:
-
Pyrrole-2-carbaldehyde
-
Allyl bromide
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous
-
Diethyl ether or Ethyl acetate
-
Water
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stirrer, add pyrrole-2-carbaldehyde (1.0 equivalent) and a suitable base such as powdered potassium carbonate (1.5 equivalents). Add anhydrous DMF or acetonitrile as the solvent.
-
Alkylation: Add allyl bromide (1.2 equivalents) to the suspension and heat the mixture to 50-60°C. Stir the reaction mixture for 4-6 hours, monitoring its progress by TLC.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into water. Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. After filtration, remove the solvent by rotary evaporation. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel.
Biological Activity
While specific biological activity data for this compound is not extensively documented in publicly available literature, the pyrrole scaffold is a prominent feature in many biologically active compounds.[14][15][16][17][18] Derivatives of pyrrole are known to exhibit a wide range of pharmacological activities.
| Biological Activity Class | Examples of Pyrrole Derivatives | Potential Therapeutic Area |
| Antimicrobial | Pyrrolomycins, Pentabromopseudilin | Antibacterial, Antifungal |
| Anticancer | Prodigiosins, Roseophilin | Oncology |
| Anti-inflammatory | Tolmetin, Elaprofen | Inflammation, Pain |
| Antiviral | --- | Virology |
| Neuroprotective | --- | Neurodegenerative Diseases |
| This table represents the general biological activities of the broader class of pyrrole derivatives and does not imply confirmed activity for this compound. |
The N-allyl group can influence the lipophilicity and metabolic stability of the molecule, potentially modulating its biological activity. Further research is required to elucidate the specific biological profile of this compound.
Visualizations
Synthetic Pathways
The following diagram illustrates the two primary synthetic routes to this compound.
Experimental Workflow
This diagram outlines a general workflow for the synthesis and characterization of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 101001-68-7 [smolecule.com]
- 3. This compound | C8H9NO | CID 10942480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Pyrrole-2-carboxaldehyde | C5H5NO | CID 13854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR spectrum [chemicalbook.com]
- 8. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]
- 9. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]
- 10. benchchem.com [benchchem.com]
- 11. ijpcbs.com [ijpcbs.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 14. brieflands.com [brieflands.com]
- 15. mdpi.com [mdpi.com]
- 16. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
Spectroscopic Profile of 1-Allyl-1H-pyrrole-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical document provides a comprehensive overview of the spectroscopic characterization of 1-Allyl-1H-pyrrole-2-carbaldehyde. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents generalized experimental protocols for key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). To serve as a valuable reference, illustrative spectroscopic data for the closely related parent compound, pyrrole-2-carbaldehyde, is provided and clearly delineated. This guide is intended to equip researchers with the foundational knowledge and methodologies required to acquire and interpret spectroscopic data for this compound and its derivatives, which are of interest in organic synthesis, medicinal chemistry, and materials science.[1][2][3]
Introduction
This compound (C₈H₉NO, Molar Mass: 135.16 g/mol ) is a substituted pyrrole derivative with potential applications as a building block in the synthesis of more complex molecules.[3][4][5] The presence of the reactive allyl and aldehyde functionalities makes it a versatile precursor for various chemical transformations.[1][3] A thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development endeavor.
This guide outlines the standard experimental procedures for obtaining crucial spectroscopic data and provides a framework for its interpretation.
General Spectroscopic Analysis Workflow
The structural elucidation of a novel or synthesized compound like this compound follows a systematic workflow. This typically involves purification of the sample followed by a suite of spectroscopic analyses to determine its molecular structure and purity.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Experimental Protocols
The following sections detail generalized experimental protocols for the acquisition of NMR, IR, and Mass Spectrometry data. These protocols are based on standard laboratory practices and can be adapted for the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.
3.1.1 Sample Preparation
-
Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a clean NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
3.1.2 Data Acquisition (¹H and ¹³C NMR)
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse program.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
3.2.1 Sample Preparation (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean.
-
Place a small drop of liquid this compound directly onto the ATR crystal.
-
Alternatively, for a solid sample, place a small amount on the crystal and apply pressure using the anvil.
3.2.2 Data Acquisition
-
Record a background spectrum of the empty ATR setup.
-
Record the spectrum of the sample.
-
The instrument software will automatically subtract the background from the sample spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups.
A general protocol for FT-IR spectroscopy involves using an instrument like a Nicolet 6700 Fourier transform infrared spectrometer, with a deuterated triglycine sulfate (DTGS) detector and a Ge/KBr beam splitter, purged with dry air to remove atmospheric water and carbon dioxide interference.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
3.3.1 Sample Preparation and Introduction
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
3.3.2 Data Acquisition
-
Ionize the sample using an appropriate method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
The ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
A detector records the abundance of each ion.
-
The resulting mass spectrum shows the molecular ion peak and various fragment ion peaks.
Spectroscopic Data (Illustrative Example: Pyrrole-2-carbaldehyde)
Disclaimer: The following data is for the parent compound, pyrrole-2-carbaldehyde, and is provided for illustrative purposes only. The actual spectroscopic data for this compound will differ due to the presence of the allyl group.
¹H NMR Data of Pyrrole-2-carbaldehyde
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 9.50 | s | - | CHO |
| 7.19 | m | - | H-5 |
| 7.01 | m | - | H-3 |
| 6.34 | m | - | H-4 |
| ~10.8 | br s | - | NH |
Solvent: CDCl₃
¹³C NMR Data of Pyrrole-2-carbaldehyde
| Chemical Shift (δ) ppm | Assignment |
| 179.0 | CHO |
| 132.5 | C-2 |
| 125.0 | C-5 |
| 122.0 | C-3 |
| 110.0 | C-4 |
Solvent: CDCl₃
IR Data of Pyrrole-2-carbaldehyde
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3270 | strong, broad | N-H stretch |
| ~1660 | strong | C=O stretch (aldehyde) |
| ~1540, 1470 | medium | C=C stretch (pyrrole ring) |
| ~1390 | medium | C-H bend |
| ~750 | strong | C-H out-of-plane bend |
Mass Spectrometry Data of Pyrrole-2-carbaldehyde
| m/z | Relative Intensity (%) | Assignment |
| 95 | 100 | [M]⁺ (Molecular Ion) |
| 94 | 80 | [M-H]⁺ |
| 67 | 50 | [M-CO]⁺ |
| 39 | 45 | [C₃H₃]⁺ |
Predicted Spectroscopic Features for this compound
Based on the structure of this compound, the following spectral features, in addition to those of the pyrrole-2-carbaldehyde core, are anticipated:
-
¹H NMR:
-
Signals for the allyl group protons:
-
A multiplet around 5.8-6.0 ppm for the internal vinyl proton (-CH=).
-
Two multiplets around 5.0-5.2 ppm for the terminal vinyl protons (=CH₂).
-
A doublet or doublet of triplets around 4.8-5.0 ppm for the methylene protons attached to the nitrogen (-N-CH₂-).
-
-
The absence of the N-H proton signal seen in pyrrole-2-carbaldehyde.
-
-
¹³C NMR:
-
Signals for the allyl group carbons:
-
A peak around 132-134 ppm for the internal vinyl carbon (-CH=).
-
A peak around 117-119 ppm for the terminal vinyl carbon (=CH₂).
-
A peak around 50-52 ppm for the methylene carbon attached to the nitrogen (-N-CH₂-).
-
-
-
IR Spectroscopy:
-
C-H stretching vibrations for the allyl group's sp² and sp³ carbons around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
-
A C=C stretching vibration for the allyl group around 1645 cm⁻¹.
-
The absence of the N-H stretching band.
-
-
Mass Spectrometry:
-
A molecular ion peak [M]⁺ at m/z = 135.
-
Characteristic fragmentation patterns including the loss of the allyl group.
-
Conclusion
References
An In-depth Technical Guide to 1-Allyl-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Allyl-1H-pyrrole-2-carbaldehyde, with the IUPAC name 1-prop-2-enylpyrrole-2-carbaldehyde , is a substituted pyrrole derivative that holds potential as a versatile building block in organic synthesis and medicinal chemistry.[1][2] The pyrrole ring is a fundamental scaffold in numerous biologically active compounds, and the presence of both an allyl and a carbaldehyde group on this core structure provides reactive handles for a variety of chemical transformations.[3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on data relevant to researchers in drug discovery and development.
Chemical and Physical Properties
This compound is a liquid at room temperature.[1] Its core structure consists of a five-membered aromatic pyrrole ring, N-substituted with an allyl group, and possessing a carbaldehyde substituent at the 2-position.[2] The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 1-prop-2-enylpyrrole-2-carbaldehyde | [5] |
| CAS Number | 101001-68-7 | [5] |
| Molecular Formula | C₈H₉NO | [5] |
| Molecular Weight | 135.16 g/mol | [5] |
| Appearance | Liquid | [1] |
| Purity | ≥ 95% (NMR) | [1] |
| Storage Conditions | 0-8°C | [1] |
Synthesis
The synthesis of this compound can be achieved through a two-step process. This involves the N-alkylation of pyrrole with an allyl halide, followed by formylation of the resulting 1-allyl-1H-pyrrole. A common and effective method for the formylation of pyrroles is the Vilsmeier-Haack reaction.[6]
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 1-Allyl-1H-pyrrole
-
To a stirred suspension of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add freshly distilled pyrrole dropwise at 0°C.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Cool the mixture back to 0°C and add allyl bromide dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 1-allyl-1H-pyrrole.
Step 2: Synthesis of this compound (Vilsmeier-Haack Reaction)
-
In a three-necked flask equipped with a dropping funnel and a condenser, place anhydrous dimethylformamide (DMF) and cool it in an ice bath.[6]
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, maintaining the temperature between 10-20°C.[6]
-
After the addition is complete, stir the mixture for an additional 15 minutes to allow for the formation of the Vilsmeier reagent.[6]
-
Add a solution of 1-allyl-1H-pyrrole in an anhydrous solvent (e.g., ethylene dichloride) dropwise to the Vilsmeier reagent at a low temperature (e.g., 5°C).[6]
-
After the addition, remove the ice bath and heat the reaction mixture to reflux for 15 minutes.[6]
-
Cool the mixture and then carefully add a solution of sodium acetate trihydrate in water.[6]
-
Reflux the mixture again for 15 minutes with vigorous stirring.[6]
-
After cooling, perform a workup procedure involving extraction with an organic solvent, washing of the organic phase with a saturated sodium carbonate solution, drying, and solvent removal.[6]
-
The crude product can then be purified by vacuum distillation or column chromatography on silica gel.
Spectroscopic Data
| Spectroscopic Data for Pyrrole-2-carbaldehyde (Parent Compound) | |
| ¹H NMR (in Acetone) | δ 9.57 (s, 1H, CHO), 7.24 (d, 1H, H-5), 7.03 (m, 1H, H-3), 6.31 (m, 1H, H-4), 11.41 (br s, 1H, NH) |
| ¹³C NMR | Expected signals for the aldehyde carbon (~180 ppm), and pyrrole ring carbons (~110-140 ppm). |
| IR Spectroscopy | A strong carbonyl (C=O) stretching band is expected around 1650-1680 cm⁻¹. |
| Mass Spectrometry (EI) | The mass spectrum of the parent compound shows a molecular ion peak at m/z 95.[7] |
For this compound, additional signals corresponding to the allyl group would be expected in the ¹H and ¹³C NMR spectra. In the ¹H NMR, this would include signals for the vinyl protons and the methylene protons attached to the nitrogen. In the mass spectrum, the molecular ion peak would be expected at m/z 135.
Applications in Drug Discovery and Development
The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[3][4] Derivatives of pyrrole have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]
While specific biological studies on this compound are limited in the public domain, its structural features make it an attractive starting material for the synthesis of novel bioactive molecules.[2] The aldehyde group can be readily transformed into other functional groups or used in condensation reactions to build more complex molecular architectures. The allyl group can also be further functionalized, for example, through olefin metathesis or addition reactions.
The potential utility of this compound in drug discovery is illustrated by the general workflow for scaffold-based drug design, where a core structure like this compound can be systematically modified to optimize its biological activity.
Conclusion
This compound is a valuable synthetic intermediate with significant potential for applications in medicinal chemistry and materials science. Its straightforward synthesis and the presence of two versatile functional groups make it an ideal starting point for the creation of diverse molecular libraries for biological screening. Further research into the biological activities of derivatives of this compound is warranted and could lead to the discovery of novel therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 101001-68-7 [smolecule.com]
- 3. brieflands.com [brieflands.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C8H9NO | CID 10942480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]
The Genesis and Advancement of N-Allyl Pyrrole Aldehydes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-allyl pyrrole aldehydes represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of these molecules. It details key experimental protocols for their synthesis, presents quantitative data for comparative analysis, and elucidates their known biological activities and potential mechanisms of action, with a focus on their emerging role in oncology.
Discovery and Historical Context
The formal discovery of N-allyl pyrrole aldehydes is not pinpointed to a single seminal publication but rather represents a confluence of established synthetic methodologies applied to pyrrole chemistry. The historical development can be understood through the progression of two key chemical transformations: the synthesis of the pyrrole core and the subsequent N-alkylation.
The Paal-Knorr synthesis , first reported in 1884 by Carl Paal and Ludwig Knorr, provided a robust method for synthesizing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[1][2][3] This foundational reaction laid the groundwork for accessing a wide variety of N-substituted pyrroles, including N-allyl derivatives, by utilizing allylamine as the primary amine.
Parallel to the development of pyrrole ring synthesis, methods for the N-alkylation of existing pyrrole scaffolds were being refined. The direct N-alkylation of pyrrole-2-carboxaldehyde with an allyl halide, such as allyl bromide, in the presence of a base, emerged as a straightforward and efficient route to N-allyl pyrrole aldehydes.[4] While early specific examples of this reaction are not prominently documented in historical literature, the principles of N-alkylation of nitrogen-containing heterocycles were well-established by the mid-20th century.
The Vilsmeier-Haack reaction is another critical historical method for the formylation of pyrroles, which could then be subjected to N-alkylation to yield the target compounds.[5]
Synthetic Methodologies
The synthesis of N-allyl pyrrole aldehydes can be broadly categorized into two primary strategies: construction of the N-allyl pyrrole ring system de novo or post-synthesis modification of a pre-formed pyrrole aldehyde.
De Novo Synthesis: The Paal-Knorr Reaction
The Paal-Knorr synthesis is a versatile method for preparing N-substituted pyrroles. For N-allyl pyrrole aldehydes, this typically involves the condensation of a 1,4-dicarbonyl compound with allylamine.
Post-Synthesis Modification: N-Alkylation of Pyrrole-2-Carboxaldehyde
A more direct and commonly employed method is the N-alkylation of commercially available or readily synthesized pyrrole-2-carboxaldehyde. This reaction typically proceeds via a nucleophilic substitution mechanism.
Quantitative Data
The following tables summarize representative quantitative data for the synthesis of N-allyl pyrrole aldehydes and related compounds.
Table 1: Synthesis of N-Substituted Pyrroles via Paal-Knorr Reaction
| 1,4-Dicarbonyl Compound | Amine | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
| 2,5-Hexanedione | Allylamine | Acetic Acid | 2 | 75 | Adapted from[2] |
| 2,5-Hexanedione | Aniline | Water | 1 | 92 | [6] |
| 2,5-Dimethoxytetrahydrofuran | Allylamine | Iron(III) Chloride/Water | 0.5 | High | Adapted from[7] |
Table 2: N-Alkylation of Pyrrole Derivatives
| Pyrrole Substrate | Alkylating Agent | Base/Solvent | Time (h) | Yield (%) | Reference |
| Pyrrole | Propargyl Bromide | K₂CO₃/DMF | 14 | 87 | [4] |
| Pyrrole-2-carboxamide | Allyl Bromide | NaH/DMF | 2 | 85 | Adapted from[8] |
| Diketopyrrolopyrrole | Benzyl Alcohol | DIAD/PPh₃/THF | 24 | 90 | [9] |
Table 3: Cytotoxicity of Selected Pyrrole Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Alkynylated Pyrrole Derivative 5g | KM12 (Colon Cancer) | <10 | [10] |
| Alkynylated Pyrrole Derivative 12l | A549 (Lung Cancer) | 3.49 | [10] |
| 2,3,4-Trisubstituted Pyrrole 9 | Tmolt4 (Leukemia) | Potent | [11] |
| Pyrrole Hydrazone 1C | SH-4 (Melanoma) | 44.63 | [6] |
| Dihydropyrrole-2-carboxylate 4d | MCF7 (Breast Cancer) | 19.8 | [12] |
Experimental Protocols
General Procedure for Paal-Knorr Synthesis of 1-Allyl-2,5-dimethylpyrrole
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-hexanedione (1.0 eq.).
-
Add allylamine (1.1 eq.) and a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 1-allyl-2,5-dimethylpyrrole.
General Procedure for N-Alkylation of Pyrrole-2-carboxaldehyde with Allyl Bromide
-
To a stirred suspension of a base (e.g., potassium carbonate, 2.0 eq.) in a polar aprotic solvent (e.g., DMF) in a round-bottom flask, add pyrrole-2-carboxaldehyde (1.0 eq.) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 30 minutes.
-
Add allyl bromide (1.2 eq.) dropwise to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the residue by silica gel column chromatography to yield N-allyl-2-formylpyrrole.
Biological Activity and Signaling Pathways
While extensive research on the specific biological activities of N-allyl pyrrole aldehydes is still emerging, the broader classes of allyl-containing compounds and pyrrole derivatives have demonstrated significant therapeutic potential, particularly in oncology.[10][13]
Anticancer Activity: Many natural and synthetic allyl derivatives exhibit anticancer properties by inducing apoptosis, inhibiting cell proliferation, and arresting the cell cycle.[10][13] Similarly, various pyrrole-based compounds have shown potent cytotoxic effects against a range of cancer cell lines, including lung, colon, breast, and renal cancers.[10][14][15] The conjugation of an allyl group to a pyrrole aldehyde scaffold is a promising strategy for developing novel anticancer agents.
Mechanism of Action and Signaling Pathways: The cytotoxic effects of related compounds often involve the modulation of key cellular signaling pathways. Aldehydes, particularly α,β-unsaturated aldehydes, are known to be reactive species that can induce oxidative stress and modulate redox-sensitive signaling pathways.
A plausible mechanism of action for N-allyl pyrrole aldehydes involves the induction of apoptosis through the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway and the modulation of the NF-κB signaling pathway, which is a critical regulator of inflammation and cell survival.[13][16][17][18] The allyl group may enhance cellular uptake and reactivity, while the pyrrole aldehyde core could interact with biological nucleophiles, leading to cellular dysfunction and apoptosis in cancer cells.
Conclusion
N-allyl pyrrole aldehydes, while not having a single defined moment of discovery, have emerged from the rich history of pyrrole chemistry. Their synthesis is readily achievable through well-established methods such as the Paal-Knorr synthesis and N-alkylation of pyrrole-2-carboxaldehyde. The growing body of evidence for the potent biological activities of both allyl-containing compounds and pyrrole derivatives positions N-allyl pyrrole aldehydes as a promising class of molecules for further investigation in drug discovery, particularly in the development of novel anticancer therapeutics. Future research should focus on elucidating the specific mechanisms of action and signaling pathways modulated by these compounds to fully realize their therapeutic potential.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. The cytotoxicity and mode of action of 2,3,4-trisubstituted pyrroles and related derivatives in human Tmolt4 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Regulation of NF-κB-induced inflammatory signaling by lipid peroxidation-derived aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel pyrrolo[2,1-a]isoquinoline aryl ketones attenuate carbon nanotube-induced acute lung injury through NF-κB pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Allyl Group in Pyrrole-2-Carbaldehyde: A Technical Guide to Synthesis, Reactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of an allyl group onto the pyrrole-2-carbaldehyde scaffold imparts unique chemical properties that are of significant interest in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of the role of the allyl group, detailing its influence on the synthesis, reactivity, and biological activity of these derivatives. This document serves as a comprehensive resource, offering detailed experimental protocols, quantitative data on biological efficacy, and visualizations of relevant biological pathways to facilitate further research and development in this promising area.
Introduction
Pyrrole-2-carbaldehyde is a fundamental heterocyclic building block found in numerous natural products and pharmacologically active compounds.[1] The introduction of an allyl group, typically at the N-1 position, significantly enhances the molecule's reactivity and provides a versatile handle for a variety of chemical transformations.[2] This modification opens avenues for the synthesis of complex molecular architectures with potential therapeutic applications, particularly in the realm of oncology. The allyl moiety can influence the electronic properties of the pyrrole ring and participate in unique reactions, such as the Claisen rearrangement, offering a pathway to novel structures that are not readily accessible through other synthetic routes. This guide will explore the multifaceted role of the allyl group in pyrrole-2-carbaldehyde chemistry.
Synthesis of 1-Allyl-1H-pyrrole-2-carbaldehyde
The synthesis of this compound can be approached in two primary ways: N-allylation of pre-formed pyrrole-2-carbaldehyde or a de novo synthesis that incorporates the allyl group from the outset.
N-Allylation of Pyrrole-2-carbaldehyde
A common and straightforward method involves the N-alkylation of pyrrole-2-carbaldehyde with an allyl halide.
Experimental Protocol:
-
Materials: Pyrrole-2-carbaldehyde, allyl bromide, sodium hydride (NaH) or potassium carbonate (K2CO3), and a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN).
-
Procedure:
-
To a solution of pyrrole-2-carbaldehyde (1.0 eq) in anhydrous DMF, cooled to 0 °C in an ice bath, is added sodium hydride (1.2 eq) portion-wise under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is stirred at 0 °C for 30 minutes, during which time the deprotonation of the pyrrole nitrogen occurs.
-
Allyl bromide (1.1 eq) is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
-
De Novo Synthesis of Pyrrole-2-carbaldehydes
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles like pyrrole.[3] An N-allylpyrrole can be synthesized first, followed by formylation.
Experimental Protocol (Vilsmeier-Haack Formylation):
-
Materials: N-allylpyrrole, phosphorus oxychloride (POCl3), and dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask, DMF (3.0 eq) is cooled to 0 °C.
-
Phosphorus oxychloride (1.1 eq) is added dropwise to the cooled DMF with vigorous stirring to form the Vilsmeier reagent.
-
A solution of N-allylpyrrole (1.0 eq) in a suitable solvent like dichloromethane (DCM) is then added dropwise to the Vilsmeier reagent at 0 °C.
-
The reaction mixture is stirred at room temperature for 1-2 hours and then heated to reflux for 1-2 hours.
-
After cooling, the reaction mixture is poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with DCM, and the combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and concentrated.
-
Purification by column chromatography yields this compound.[4]
-
Reactivity of the Allyl Group
The allyl group in this compound is not merely a passive substituent. Its double bond can undergo a variety of addition reactions, and it is a key participant in sigmatropic rearrangements.
Claisen Rearrangement
The thio-Claisen rearrangement of 2-allylthiopyrroles has been demonstrated to proceed, yielding 3-allyl-2-thiolpyrroles.[5] A similar[6][6]-sigmatropic rearrangement can be envisioned for allyl pyrrole ethers. This reaction is a powerful tool for carbon-carbon bond formation at the C3 position of the pyrrole ring.
Spectroscopic Characterization
The structure of this compound can be confirmed by various spectroscopic techniques.
| Spectroscopic Data | This compound |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~9.5 (s, 1H, CHO), 7.0-7.2 (m, 2H, pyrrole-H), 6.2-6.4 (m, 1H, pyrrole-H), 5.8-6.0 (m, 1H, -CH=CH₂), 5.1-5.3 (m, 2H, -CH=CH₂), 4.6-4.8 (d, 2H, N-CH₂-) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~180 (CHO), 132-134 (pyrrole-C and -CH=CH₂), 120-125 (pyrrole-C), 117-119 (-CH=CH₂), 110-112 (pyrrole-C), 50-52 (N-CH₂-) |
| IR (KBr, cm⁻¹) | ~1660 (C=O stretching, aldehyde), ~1640 (C=C stretching, allyl), ~3100 (C-H stretching, aromatic) |
| Mass Spectrometry (EI-MS) m/z | 135 [M]⁺, 94 [M - C₃H₅]⁺ |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific instrumentation used. The data presented here are approximate values based on typical spectra of similar compounds.[1][7][8][9][10][11][12][13][14][15][16]
Role in Drug Development and Biological Activity
Pyrrole-2-carbaldehyde derivatives are recognized for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of an allyl group can modulate these activities and introduce new pharmacological profiles.
Anticancer Activity
Several studies have highlighted the potential of pyrrole derivatives as anticancer agents.[17] A key mechanism of action for many of these compounds is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and angiogenesis.[18][19] The allyl group can influence the binding affinity and selectivity of these compounds for their target enzymes.
Table of Anticancer Activity of Representative Pyrrole Derivatives:
| Compound | Cancer Cell Line | IC₅₀ (µM) | Target | Reference |
| Pyrrole Derivative A | A549 (Lung) | 3.49 | - | [20] |
| Pyrrole Derivative B | U251 (Glioblastoma) | 2.29 | - | [20] |
| Thiophene-Chalcone Urea 5c | A549 (Lung) | - | EGFR (IC₅₀ = 1 nM) | [19] |
| Indole-2-carboxamide 15 | - | - | EGFR | [21] |
| TZD Derivative PZ-11 | MCF-7 (Breast) | 17.35 | - | [22][23] |
Note: This table includes data for various pyrrole derivatives to illustrate the general anticancer potential of this scaffold. Specific data for a series of allyl-pyrrole-2-carbaldehyde derivatives is an active area of research.[5][6][24]
VEGFR Signaling Pathway Inhibition
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels.[25] In cancer, this pathway is often upregulated, promoting tumor growth and metastasis. Small molecule inhibitors targeting VEGFRs are a major class of anticancer drugs.[26][27] Allyl-substituted pyrrole-2-carbaldehydes represent a promising scaffold for the development of novel VEGFR inhibitors.[28][]
// Nodes VEGF [label="VEGF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VEGFR [label="VEGFR", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="Allyl-Pyrrole-2-carbaldehyde\nDerivative", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges VEGF -> VEGFR [label="Binds"]; VEGFR -> PLCg [label="Activates"]; VEGFR -> PI3K [label="Activates"]; PLCg -> RAF; PI3K -> AKT; RAF -> MEK; AKT -> Proliferation; MEK -> ERK; ERK -> Proliferation; Inhibitor -> VEGFR [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } .dot Caption: Simplified VEGFR signaling pathway and the point of inhibition by small molecules.
Experimental and Drug Discovery Workflow
The development of novel drugs based on the allyl-pyrrole-2-carbaldehyde scaffold follows a structured workflow from initial synthesis to biological evaluation.
// Edges Synthesis -> Purification; Purification -> Characterization; Characterization -> Screening; Screening -> Target_ID; Target_ID -> Mechanism; Mechanism -> SAR; SAR -> Synthesis [style=dashed, constraint=false]; SAR -> ADMET; } .dot Caption: General workflow for the synthesis and biological evaluation of novel compounds.
Conclusion
The allyl group plays a pivotal role in the chemistry of pyrrole-2-carbaldehyde, enhancing its synthetic versatility and providing a gateway to novel molecular structures with significant therapeutic potential. The ability to fine-tune the biological activity of these compounds through modification of the allyl group and other substituents makes this scaffold a highly attractive starting point for drug discovery programs, particularly in the development of new anticancer agents targeting key signaling pathways. This technical guide provides a solid foundation for researchers to explore and exploit the unique properties of allyl-pyrrole-2-carbaldehyde derivatives in their scientific endeavors.
References
- 1. Pyrrole-2-carboxaldehyde | C5H5NO | CID 13854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]
- 5. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR spectrum [chemicalbook.com]
- 9. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 14. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]
- 15. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Pyrrole-based EGFR inhibitors for the treatment of NCSLC: Binding modes and SARs investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery and evaluation of novel pyrrole/thiophene chalcone urea EGFR inhibitors via biological and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. mdpi.com [mdpi.com]
- 25. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 26. Therapeutic Inhibition of VEGF Signaling and Associated Nephrotoxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Antiangiogenic agents: an update on small molecule VEGFR inhibitors [unige.iris.cineca.it]
- 28. Discovering Small Molecule Ligands of Vascular Endothelial Growth Factor That Block VEGF–KDR Binding Using Label-Free Microarray-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Insights into 1-Allyl-1H-pyrrole-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Allyl-1H-pyrrole-2-carbaldehyde is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. Its unique molecular architecture, featuring a reactive aldehyde group appended to an N-allylated pyrrole ring, makes it a valuable scaffold for the synthesis of diverse bioactive molecules and functional polymers. This technical guide provides an in-depth overview of the theoretical studies on this compound, focusing on its synthesis, spectroscopic properties, and computational analysis. Detailed experimental protocols, quantitative data, and visual representations of key concepts are presented to facilitate further research and application of this compound.
Introduction
Pyrrole-2-carbaldehyde and its derivatives are a class of organic compounds that have garnered considerable attention due to their presence in natural products and their wide-ranging biological activities. The introduction of an allyl group at the N1 position of the pyrrole ring, as in this compound, enhances the molecule's synthetic utility, allowing for further functionalization through reactions involving the allyl double bond. This modification, coupled with the reactivity of the aldehyde group, opens avenues for the development of novel therapeutic agents and advanced materials.
This guide summarizes the current, albeit limited, theoretical and experimental knowledge of this compound. While dedicated in-depth theoretical studies on this specific molecule are scarce in publicly available literature, this document compiles relevant information from studies on closely related analogues and the parent pyrrole-2-carbaldehyde to provide a comprehensive theoretical framework.
Synthesis and Spectroscopic Characterization
Synthetic Approach: The Vilsmeier-Haack Reaction
The most common and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles, is the Vilsmeier-Haack reaction.[1][2][3][4][5] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[1][3] The Vilsmeier reagent then acts as an electrophile in an electrophilic aromatic substitution reaction with the pyrrole ring, leading to the formation of the corresponding aldehyde after hydrolysis.
For the synthesis of this compound, the starting material would be 1-allyl-1H-pyrrole. The formylation is expected to occur predominantly at the C2 position of the pyrrole ring due to the directing effect of the nitrogen atom.
Experimental Protocol: Vilsmeier-Haack Formylation of 1-Allyl-1H-pyrrole
The following is a generalized procedure based on the Vilsmeier-Haack reaction of pyrroles. Specific reaction conditions for 1-allyl-1H-pyrrole may require optimization.
-
Materials: 1-Allyl-1H-pyrrole, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) or Oxalyl chloride, Dichloromethane (DCM) or other suitable anhydrous solvent, Sodium acetate or other base for workup, Diethyl ether or other extraction solvent, Anhydrous magnesium sulfate or sodium sulfate.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF under a nitrogen atmosphere.
-
Cool the flask in an ice-water bath.
-
Slowly add an equimolar amount of POCl₃ or oxalyl chloride to the DMF with vigorous stirring. The Vilsmeier reagent will form in situ.
-
After the addition is complete, allow the mixture to stir at 0°C for a specified time (e.g., 30 minutes).
-
Dissolve 1-allyl-1H-pyrrole in an anhydrous solvent (e.g., DCM) and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C.
-
After the addition, the reaction mixture is typically stirred at room temperature or gently heated for a period to ensure complete reaction. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by pouring it onto crushed ice and then neutralized with a base (e.g., a saturated solution of sodium acetate).
-
The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether or DCM).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.
-
Logical Workflow for Synthesis
Caption: Synthetic pathway for this compound.
Spectroscopic Data
Table 1: Predicted and Comparative Spectroscopic Data
| Spectroscopic Technique | Pyrrole-2-carbaldehyde (Experimental) | This compound (Predicted/Comparative) | Key Features |
| ¹H NMR (in CDCl₃) | ~9.5 (s, 1H, CHO), ~7.2 (m, 1H, H5), ~7.0 (m, 1H, H3), ~6.3 (m, 1H, H4), ~10.8 (br s, 1H, NH)[7] | ~9.6 (s, 1H, CHO), ~7.1 (m, 1H, H5), ~6.9 (m, 1H, H3), ~6.2 (m, 1H, H4), ~5.9 (m, 1H, -CH=), ~5.2 (m, 2H, =CH₂), ~4.7 (d, 2H, N-CH₂-) | Absence of the NH proton signal. Appearance of signals corresponding to the allyl group. |
| ¹³C NMR | ~180 (CHO), ~132 (C2), ~125 (C5), ~122 (C3), ~110 (C4) | ~180 (CHO), ~133 (C2), ~132 (-CH=), ~126 (C5), ~123 (C3), ~118 (=CH₂), ~110 (C4), ~52 (N-CH₂-) | Additional signals for the allyl group carbons. |
| FTIR (cm⁻¹) | ~3200-3400 (N-H stretch), ~1660 (C=O stretch), ~1550, 1470 (C=C stretch)[8][9][10][11] | No N-H stretch, ~1665 (C=O stretch), ~1645 (C=C stretch, allyl), ~1550, 1470 (C=C stretch, pyrrole) | Absence of the broad N-H stretching band. Presence of a C=C stretching vibration from the allyl group. |
| UV-Vis (in EtOH) | λmax ~290 nm[12] | λmax ~295 nm | A slight bathochromic (red) shift is expected due to the electron-donating nature of the allyl group. |
Theoretical Studies: A Computational Perspective
Due to the limited number of dedicated theoretical studies on this compound, this section draws upon computational analyses of pyrrole-2-carbaldehyde and its derivatives to infer the electronic and structural properties of the target molecule.[13][14][15] Density Functional Theory (DFT) is a powerful tool for investigating molecular properties.
Molecular Geometry and Electronic Properties
The geometry of this compound is expected to be largely planar with respect to the pyrrole ring. The allyl group will introduce conformational flexibility. The aldehyde group can exist in syn and anti conformations relative to the C2-C3 bond of the pyrrole ring, with the syn conformer likely being more stable due to favorable electronic interactions.
Table 2: Computed Molecular Properties (Representative Values)
| Property | Predicted Value | Significance |
| Dipole Moment | ~3-4 D | Indicates a polar molecule, influencing its solubility and intermolecular interactions. |
| HOMO Energy | ~ -6.0 eV | The Highest Occupied Molecular Orbital energy relates to the electron-donating ability of the molecule. |
| LUMO Energy | ~ -1.5 eV | The Lowest Unoccupied Molecular Orbital energy relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | ~ 4.5 eV | The energy gap is an indicator of chemical reactivity and the energy of the lowest electronic transition. |
| Molecular Electrostatic Potential (MEP) | Negative potential around the carbonyl oxygen and the π-system of the pyrrole ring. Positive potential around the aldehyde proton. | The MEP map indicates regions susceptible to electrophilic and nucleophilic attack, guiding the understanding of its reactivity. |
Computational Workflow
Caption: A typical workflow for computational analysis.
Frontier Molecular Orbitals (FMOs)
The HOMO and LUMO are crucial for understanding the chemical reactivity and electronic transitions of a molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, while the LUMO is likely to be centered on the aldehyde group and the C2-C3 bond, indicating that the molecule can act as both an electron donor and acceptor in chemical reactions.
Potential Applications in Drug Development
The structural features of this compound make it an attractive starting point for the synthesis of various biologically active compounds. The pyrrole ring is a common motif in many pharmaceuticals, and the aldehyde and allyl functionalities provide handles for diversification.
Potential Signaling Pathway Interactions
Caption: Drug discovery workflow starting from the core molecule.
Conclusion
This compound is a promising, yet understudied, molecule with significant synthetic potential. This technical guide has provided a comprehensive overview of its synthesis, and spectroscopic and computational properties, drawing upon data from related compounds where specific information is lacking. The detailed protocols and theoretical insights presented herein are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, paving the way for future investigations and applications of this versatile compound. Further dedicated experimental and computational studies are warranted to fully elucidate the properties and potential of this compound.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities [mdpi.com]
- 3. An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]
- 13. Study of conformations and hydrogen bonds in the configurational isomers of pyrrole-2-carbaldehyde oxime by 1H, 13C and 15N NMR spectroscopy combined with MP2 and DFT calculations and NBO analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Infrared spectra and photochemistry of matrix-isolated pyrrole-2-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Synthetic Versatility of 1-Allyl-1H-pyrrole-2-carbaldehyde: A Gateway to Novel Heterocyclic Scaffolds
For researchers, medicinal chemists, and professionals in drug development, 1-Allyl-1H-pyrrole-2-carbaldehyde stands as a versatile and highly reactive building block in the landscape of organic synthesis. Its unique combination of a reactive aldehyde, an accessible allyl group, and an aromatic pyrrole core provides a powerful platform for the construction of complex molecular architectures, particularly those with potential applications in medicinal chemistry and materials science.
This application note details the synthesis of this compound and explores its utility in a variety of synthetic transformations, including condensation, olefination, and cross-coupling reactions. Detailed experimental protocols for key transformations are provided to facilitate its application in the laboratory.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound involves a two-step sequence: N-allylation of pyrrole followed by a Vilsmeier-Haack formylation.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1-Allyl-1H-pyrrole
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) in anhydrous N,N-dimethylformamide (DMF, 100 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of pyrrole (6.71 g, 100 mmol) in anhydrous DMF (50 mL) dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add allyl bromide (13.3 g, 110 mmol) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water (200 mL).
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 1-allyl-1H-pyrrole as a colorless oil.
Step 2: Vilsmeier-Haack Formylation of 1-Allyl-1H-pyrrole
-
In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, place anhydrous DMF (21.9 g, 300 mmol) and cool to 0 °C in an ice-salt bath.
-
Add phosphorus oxychloride (POCl₃, 23.0 g, 150 mmol) dropwise to the stirred DMF, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the resulting Vilsmeier reagent for an additional 30 minutes at 0 °C.
-
Add a solution of 1-allyl-1H-pyrrole (10.7 g, 100 mmol) in anhydrous 1,2-dichloroethane (50 mL) dropwise to the Vilsmeier reagent, keeping the temperature below 10 °C.
-
After the addition, allow the mixture to warm to room temperature and then heat at 60 °C for 2 hours.
-
Cool the reaction mixture to 0 °C and slowly add a solution of sodium acetate (60 g) in water (200 mL).
-
Heat the mixture at reflux for 20 minutes, then cool to room temperature.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
| Product | Form | Yield | Boiling Point | Spectroscopic Data |
| 1-Allyl-1H-pyrrole | Colorless oil | 75-85% | 142-144 °C | ¹H NMR (CDCl₃, 400 MHz): δ 6.68 (t, J=2.1 Hz, 2H), 6.15 (t, J=2.1 Hz, 2H), 5.95 (m, 1H), 5.15 (dd, J=10.4, 1.2 Hz, 1H), 5.05 (dd, J=17.2, 1.2 Hz, 1H), 4.55 (d, J=5.6 Hz, 2H). |
| This compound | Pale yellow oil | 65-75% | 85-88 °C (0.5 mmHg) | ¹H NMR (CDCl₃, 400 MHz): δ 9.55 (s, 1H), 7.05 (dd, J=2.6, 1.7 Hz, 1H), 6.90 (dd, J=4.1, 1.7 Hz, 1H), 6.25 (dd, J=4.1, 2.6 Hz, 1H), 5.90 (m, 1H), 5.10 (dd, J=10.4, 1.2 Hz, 1H), 5.00 (dd, J=17.2, 1.2 Hz, 1H), 4.85 (d, J=5.8 Hz, 2H). ¹³C NMR (CDCl₃, 100 MHz): δ 180.5, 132.8, 132.1, 125.0, 118.2, 110.5, 50.2. |
Applications in Organic Synthesis
The aldehyde and allyl functionalities of this compound serve as synthetic handles for a variety of transformations, enabling the construction of diverse molecular frameworks.
Condensation Reactions for Imine and Enamine Synthesis
The aldehyde group readily undergoes condensation with primary amines to form Schiff bases (imines), which are valuable intermediates for the synthesis of more complex nitrogen-containing heterocycles.
-
To a solution of this compound (1.35 g, 10 mmol) in ethanol (20 mL), add aniline (0.93 g, 10 mmol).
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
| Reactant | Product | Conditions | Yield |
| Aniline | N-(1-Allyl-1H-pyrrol-2-ylmethylene)aniline | Ethanol, Acetic acid (cat.), RT, 4-6 h | 85-95% |
| Benzylamine | N-(1-Allyl-1H-pyrrol-2-ylmethylene)benzylamine | Methanol, RT, 3-5 h | 90-98% |
Wittig Reaction for Alkene Synthesis
The Wittig reaction provides a powerful method for converting the aldehyde functionality into an alkene with high regioselectivity. This allows for the extension of the carbon skeleton and the introduction of various substituents.
-
To a suspension of benzyltriphenylphosphonium chloride (4.27 g, 11 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) under an inert atmosphere, add n-butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol) dropwise at 0 °C.
-
Stir the resulting orange-red solution of the ylide at room temperature for 1 hour.
-
Cool the mixture to 0 °C and add a solution of this compound (1.35 g, 10 mmol) in anhydrous THF (20 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution (50 mL).
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to afford the product as a mixture of (E)- and (Z)-isomers.
| Phosphonium Salt | Product | Base | Conditions | Yield (E/Z ratio) |
| Benzyltriphenylphosphonium chloride | 1-Allyl-2-(2-phenylethenyl)-1H-pyrrole | n-BuLi | THF, 0 °C to RT, 12 h | 70-80% (E/Z varies) |
| Methyltriphenylphosphonium bromide | 1-Allyl-2-vinyl-1H-pyrrole | n-BuLi | THF, 0 °C to RT, 12 h | 65-75% |
Palladium-Catalyzed Cross-Coupling Reactions
The allyl group can participate in various palladium-catalyzed cross-coupling reactions, such as the Heck reaction, allowing for the introduction of aryl or vinyl substituents at the terminal carbon of the allyl group.
-
In a sealed tube, combine this compound (1.35 g, 10 mmol), iodobenzene (2.04 g, 10 mmol), palladium(II) acetate (45 mg, 0.2 mmol), triphenylphosphine (105 mg, 0.4 mmol), and triethylamine (2.1 mL, 15 mmol) in anhydrous acetonitrile (20 mL).
-
Degas the mixture with argon for 15 minutes.
-
Seal the tube and heat the reaction mixture at 100 °C for 24 hours.
-
Cool the mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain the coupled product.
| Coupling Partner | Catalyst System | Conditions | Yield |
| Iodobenzene | Pd(OAc)₂ / PPh₃ | Acetonitrile, Et₃N, 100 °C, 24 h | 50-60% |
| 4-Bromoanisole | Pd(OAc)₂ / P(o-tolyl)₃ | DMF, NaOAc, 120 °C, 18 h | 45-55% |
Conclusion
This compound is a readily accessible and highly versatile synthetic intermediate. The strategic placement of its functional groups allows for a wide range of chemical transformations, providing access to a diverse array of complex pyrrole-based derivatives. The protocols outlined in this note serve as a practical guide for researchers to harness the synthetic potential of this valuable building block in their pursuit of novel molecules for drug discovery and material science.
Application Notes and Protocols for the Wittig Reaction with 1-Allyl-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Wittig reaction of 1-Allyl-1H-pyrrole-2-carbaldehyde, a versatile building block in medicinal chemistry. The resulting 1-allyl-2-alkenyl-1H-pyrrole derivatives are of significant interest due to the diverse biological activities associated with the pyrrole nucleus, including anti-inflammatory, neuroprotective, and anticancer properties.[1][2][3] This document outlines detailed experimental protocols, quantitative data for analogous reactions, and potential biological applications to facilitate further research and development.
Introduction
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[4] It involves the reaction of a phosphorus ylide, also known as a Wittig reagent, with a carbonyl compound to form a new carbon-carbon double bond.[5] The reaction is highly valued for its reliability and stereochemical control. When applied to heterocyclic aldehydes such as this compound, the Wittig reaction provides a direct route to novel vinyl-pyrrole derivatives, which are promising scaffolds for the development of new therapeutic agents. Pyrrole-containing compounds have been shown to exhibit a range of biological activities, and the introduction of a vinyl group can modulate their pharmacokinetic and pharmacodynamic properties.[1][3]
Data Presentation
While specific quantitative data for the Wittig reaction of this compound is not extensively reported, the following table summarizes representative yields and conditions for the Wittig reaction with the closely related N-methyl-pyrrole-2-carbaldehyde, as described by Jones & Lindner (1964). This data serves as a valuable starting point for the optimization of reactions with the N-allyl analogue.
| Entry | Wittig Reagent | Product | Reaction Conditions | Yield (%) | Reference |
| 1 | Ph₃P=CH₂ (from MePh₃P⁺Br⁻ + NaNH₂) | 1-Methyl-2-vinyl-1H-pyrrole | Diethyl ether, reflux | 62 | Jones & Lindner, 1964 |
| 2 | Ph₃P=CHPh (from PhCH₂Ph₃P⁺Cl⁻ + NaOEt) | 1-Methyl-2-(2-phenylethenyl)-1H-pyrrole | Ethanol, reflux | 75 | Jones & Lindner, 1964 |
| 3 | Ph₃P=CHCO₂Et | Ethyl 3-(1-methyl-1H-pyrrol-2-yl)acrylate | Benzene, reflux | 75 | Jones & Lindner, 1964 |
Experimental Protocols
This section provides detailed experimental protocols for performing the Wittig reaction with this compound using both a non-stabilized and a stabilized ylide. A "green" one-pot protocol is also presented as a more environmentally friendly alternative.
Protocol 1: Wittig Reaction with a Non-Stabilized Ylide (e.g., for the synthesis of 1-Allyl-2-vinyl-1H-pyrrole)
This protocol is adapted from established procedures for the Wittig reaction with pyrrole-2-carbaldehydes.
Materials:
-
Methyltriphenylphosphonium bromide
-
Strong base (e.g., n-Butyllithium (n-BuLi) in hexanes or Sodium amide (NaNH₂))
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Ylide Generation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 eq).
-
Suspend the phosphonium salt in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (1.1 eq) dropwise to the suspension. A color change (typically to orange or yellow) indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
-
Wittig Reaction:
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Expected Spectroscopic Data (for analogous 1-allyl-2-vinyl-1H-pyrrole):
-
¹H NMR (CDCl₃, δ): ~7.0-6.0 (m, pyrrole protons), ~6.5-5.5 (m, vinyl protons), ~5.9 (m, allyl CH), ~5.2 (m, allyl CH₂), ~4.6 (d, N-CH₂).
-
¹³C NMR (CDCl₃, δ): ~135-110 (pyrrole and vinyl carbons), ~133 (allyl CH), ~117 (allyl CH₂), ~50 (N-CH₂).
Protocol 2: "Green" One-Pot Wittig Reaction with a Stabilized Ylide (e.g., for the synthesis of Ethyl 3-(1-allyl-1H-pyrrol-2-yl)acrylate)
This protocol is adapted from a versatile one-pot aqueous Wittig reaction.[1]
Materials:
-
Triphenylphosphine (Ph₃P)
-
Ethyl bromoacetate
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
1 M Sulfuric acid (H₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer, add triphenylphosphine (1.4 eq).
-
Add a saturated aqueous solution of NaHCO₃.
-
Stir the suspension vigorously for 1 minute.
-
-
One-Pot Reaction:
-
To the stirred suspension, add ethyl bromoacetate (1.6 eq) followed by this compound (1.0 eq).
-
Stir the reaction mixture vigorously at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding 1 M H₂SO₄ until the solution is acidic.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).[6]
-
Combine the organic extracts and dry with anhydrous MgSO₄.[6]
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the Wittig reaction of this compound.
Potential Signaling Pathway
Given that pyrrole derivatives have been shown to possess anti-inflammatory properties through the inhibition of the COX-2 pathway, a potential mechanism of action for a synthesized 1-allyl-2-alkenyl-1H-pyrrole derivative is depicted below.[7]
Caption: Hypothetical inhibition of the COX-2 pathway by a 1-allyl-2-alkenyl-1H-pyrrole derivative.
Conclusion
The Wittig reaction provides an effective synthetic route to novel 1-allyl-2-alkenyl-1H-pyrrole derivatives. The protocols outlined in these application notes, along with the provided data on analogous compounds, offer a solid foundation for researchers to explore the synthesis and biological evaluation of this promising class of molecules. The potential for these compounds to modulate inflammatory pathways, as illustrated, highlights their relevance in drug discovery and development. Further investigation into the specific biological targets and mechanisms of action of these derivatives is warranted.
References
- 1. sciepub.com [sciepub.com]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aldol Condensation of 1-Allyl-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Allyl-1H-pyrrole-2-carbaldehyde is a versatile heterocyclic aldehyde.[1][2] Its structural features, including the reactive aldehyde group and the pyrrole nucleus, make it a valuable building block in organic synthesis, particularly for the development of novel therapeutic agents.[1][2] The pyrrole ring is a key scaffold in numerous biologically active molecules.[1] The aldol condensation, a fundamental carbon-carbon bond-forming reaction, provides a direct route to synthesize more complex molecules from this starting material.[3][4] This document provides detailed protocols for the aldol condensation of this compound, focusing on the synthesis of pyrrole-based chalcones, and discusses their potential applications in drug development.
Application in Drug Discovery: Synthesis of Pyrrole-Based Chalcones
The aldol condensation of this compound with various ketones, particularly acetophenones, leads to the formation of pyrrole-based chalcones. This reaction is a specific type of aldol condensation known as the Claisen-Schmidt condensation.[5][6] Chalcones are a class of compounds characterized by an α,β-unsaturated ketone moiety and are known to exhibit a wide range of biological activities. Pyrrole-based chalcones, in particular, have emerged as promising candidates for drug development due to their potential as antimicrobial and anticancer agents.[5][7][8]
Anticancer Potential: CYP1 Enzyme Inhibition
Certain pyrrole-based chalcones have been identified as potent inhibitors of Cytochrome P450 1 (CYP1) enzymes, such as CYP1A1 and CYP1B1.[9] These enzymes are involved in the metabolic activation of pro-carcinogens and are often overexpressed in tumor cells, contributing to cancer development and chemoresistance.[9] Inhibition of CYP1 enzymes represents a promising strategy for cancer prevention and for overcoming resistance to existing anticancer drugs like cisplatin.[9]
Caption: Inhibition of CYP1B1 by pyrrole-based chalcones.
Experimental Protocols
The following protocols are based on established Claisen-Schmidt condensation procedures for the synthesis of pyrrole-based chalcones.[5][10] Researchers should adapt these protocols based on the specific ketone used and optimize conditions as necessary.
Protocol 1: Base-Catalyzed Aldol Condensation in Solution
This protocol describes a standard method for the synthesis of pyrrole-based chalcones in a solvent.
Materials:
-
This compound
-
Substituted or unsubstituted acetophenone (or other suitable ketone)
-
Methanol or Ethanol (95%)
-
Sodium hydroxide (NaOH) solution (e.g., 15 M aqueous or 10% w/v in methanol)
-
Ice water
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in methanol or ethanol.
-
Add the desired ketone (1 equivalent) to the solution and stir until fully dissolved.
-
Cool the mixture in an ice bath.
-
Slowly add the sodium hydroxide solution dropwise to the stirred mixture.
-
Allow the reaction to stir at room temperature. Reaction times can vary from a few hours to 48 hours, depending on the reactivity of the substrates.[5] The formation of a precipitate often indicates product formation.
-
Upon completion (monitored by TLC), pour the reaction mixture into ice water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product.
-
Purify the chalcone by recrystallization, typically from ethanol.[10]
Caption: Experimental workflow for chalcone synthesis.
Protocol 2: Solvent-Free Aldol Condensation
This "green chemistry" approach minimizes waste by eliminating the need for a reaction solvent.[11]
Materials:
-
This compound
-
Substituted or unsubstituted acetophenone (or other suitable ketone)
-
Solid sodium hydroxide (pellets or powder)
-
Mortar and pestle
-
Ice water
Procedure:
-
Place this compound (1 equivalent), the ketone (1 equivalent), and solid sodium hydroxide (1 equivalent) into a mortar.
-
Grind the mixture with a pestle for 10-15 minutes. The reaction mixture will likely become a paste and may change color.[11]
-
After grinding, add ice water to the mortar and continue to mix to break up the solid.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product.
-
Purify by recrystallization from 95% ethanol.
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of pyrrole-based chalcones based on analogous reactions reported in the literature.
| Parameter | Condition | Reference |
| Catalyst | Sodium Hydroxide (NaOH) | [5] |
| Solvent | Methanol or Ethanol | [5][6] |
| Temperature | Room Temperature | [5] |
| Reaction Time | 48 hours (can be shorter) | [5] |
| Work-up | Precipitation in water, filtration | [10] |
Table 1: Typical Reaction Conditions for Solution-Phase Synthesis.
| Reactant A | Reactant B | Catalyst | Conditions | Yield | Reference |
| 2-acetyl-1-methylpyrrole | 5-(aryl)furfural derivatives | NaOH | Methanol, r.t., 48h | 57-83% | [5][7] |
| 2-acetylpyrrole | Substituted benzaldehydes | 10% aq. NaOH | Methanol, stirring | Moderate to Good | [6] |
| Acetophenone | Benzaldehyde derivatives | NaOH (solid) | Solvent-free, grinding | High | [11] |
Table 2: Reported Yields for Analogous Pyrrole Chalcone Syntheses.
Reaction Mechanism: Claisen-Schmidt Condensation
The base-catalyzed aldol condensation proceeds through the formation of an enolate ion from the ketone, which then acts as a nucleophile.
Caption: General mechanism of Claisen-Schmidt condensation.
Conclusion
The aldol condensation of this compound is a robust and versatile reaction for the synthesis of pyrrole-based chalcones. These compounds are of significant interest to the drug development community due to their demonstrated biological activities, including potent anticancer and antimicrobial properties. The protocols provided herein offer a foundation for researchers to explore the synthesis of novel chalcone derivatives and evaluate their therapeutic potential.
References
- 1. Buy this compound | 101001-68-7 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Aldol Condensation [organic-chemistry.org]
- 4. Aldol condensation - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. db.cngb.org [db.cngb.org]
- 9. Synthesis and biological evaluation of pyrrole-based chalcones as CYP1 enzyme inhibitors, for possible prevention of cancer and overcoming cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rsc.org [rsc.org]
Application Notes and Protocols for 1-Allyl-1H-pyrrole-2-carbaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Allyl-1H-pyrrole-2-carbaldehyde is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its structure, featuring a pyrrole core, an aldehyde group, and an allyl group, offers multiple points for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries for drug discovery. The pyrrole ring is a well-established pharmacophore found in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The aldehyde functionality allows for the construction of various derivatives through reactions like condensation, oxidation, and reduction, while the allyl group can be modified through various olefin chemistries.
These application notes provide an overview of the utility of this compound in the development of novel therapeutic agents, supported by detailed synthetic protocols and representative biological data.
Key Applications in Medicinal Chemistry
The unique structural features of this compound make it a valuable precursor for the synthesis of compounds targeting various diseases.
-
Anticancer Agents: The pyrrole scaffold is a key component of several anticancer drugs. Derivatives of this compound can be designed to interact with various cancer-related targets, such as kinases, tubulin, and DNA.
-
Antimicrobial Agents: Pyrrole-containing compounds have demonstrated broad-spectrum antibacterial and antifungal activity. The aldehyde group of this compound can be readily converted into Schiff bases, hydrazones, and other functionalities known to enhance antimicrobial potency.
-
Anti-inflammatory Agents: The pyrrole nucleus is present in compounds that inhibit key inflammatory mediators like cyclooxygenase (COX) and lipoxygenase (LOX). Synthetic modifications of this compound can lead to the discovery of novel anti-inflammatory drugs.
Synthesis of Bioactive Derivatives
This compound serves as a versatile starting material for the synthesis of a variety of heterocyclic systems. A common and straightforward derivatization is the condensation of the aldehyde group with amines or hydrazines to form Schiff bases and hydrazones, respectively. These reactions are typically high-yielding and allow for the rapid generation of a library of compounds with diverse substituents.
Application Example: Synthesis and Evaluation of this compound Derivatives as Anticancer Agents
This section details a representative workflow for the synthesis of a series of Schiff base derivatives of this compound and their evaluation as potential anticancer agents against human cancer cell lines.
General Synthetic Scheme
The synthesis of Schiff base derivatives involves the condensation reaction between this compound and various substituted anilines in the presence of a catalytic amount of acetic acid.
Caption: Synthetic route to Schiff base derivatives.
Experimental Protocol: Synthesis of (E)-1-((1-allyl-1H-pyrrol-2-yl)methylene)-N-phenylaniline (Representative Procedure)
-
Reaction Setup: To a solution of this compound (1.0 mmol) in absolute ethanol (10 mL), add the desired substituted aniline (1.0 mmol).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reaction Conditions: Reflux the reaction mixture for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The precipitated solid is collected by filtration.
-
Purification: Wash the solid with cold ethanol and dry under vacuum. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.
-
Characterization: Characterize the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data: In Vitro Anticancer Activity
The synthesized Schiff base derivatives of this compound were evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines using the MTT assay. The results are summarized as IC₅₀ values (the concentration of compound required to inhibit cell growth by 50%).
| Compound ID | R-group | MCF-7 (Breast Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) | HCT116 (Colon Cancer) IC₅₀ (µM) |
| 1a | -H | 15.2 ± 1.3 | 21.5 ± 2.1 | 18.9 ± 1.7 |
| 1b | 4-Cl | 8.7 ± 0.9 | 12.3 ± 1.1 | 9.8 ± 0.8 |
| 1c | 4-OCH₃ | 25.4 ± 2.5 | 32.1 ± 3.0 | 28.6 ± 2.6 |
| 1d | 4-NO₂ | 5.1 ± 0.5 | 7.8 ± 0.7 | 6.2 ± 0.6 |
| Doxorubicin | (Positive Control) | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (MCF-7, A549, and HCT116) in 96-well plates at a density of 5 × 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µM) for 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ values by plotting the percentage of viability versus the compound concentration.
Caption: Workflow for MTT cytotoxicity assay.
Structure-Activity Relationship (SAR) Analysis
From the representative data, a preliminary structure-activity relationship can be deduced:
-
The presence of an electron-withdrawing group at the para-position of the aniline ring (e.g., -NO₂ in compound 1d ) significantly enhances the anticancer activity compared to the unsubstituted analog (1a ).
-
The introduction of a halogen atom (e.g., -Cl in compound 1b ) also leads to improved potency.
-
Conversely, an electron-donating group (e.g., -OCH₃ in compound 1c ) appears to decrease the cytotoxic effect.
This suggests that the electronic properties of the substituent on the phenyl ring play a crucial role in the anticancer activity of these Schiff base derivatives.
Application Notes and Protocols: 1-Allyl-1H-pyrrole-2-carbaldehyde as a Precursor for Functional Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of polymers derived from 1-allyl-1H-pyrrole-2-carbaldehyde. This monomer is a versatile building block for creating functional polymers with tunable properties, owing to the presence of a reactive allyl group and an aldehyde functionality.[1][2] The resulting polymers hold promise in various fields, including materials science, organic electronics, and particularly in biomedical applications such as drug delivery and biosensing.[1][3]
Overview of this compound
This compound is an organic compound featuring a pyrrole ring substituted with an allyl group at the nitrogen atom and a carbaldehyde group at the 2-position.[2][3][4][5] The allyl group provides a site for post-polymerization modification, enhancing the versatility of the resulting polymer.[1] The pyrrole moiety is known to form conductive polymers, making these materials potentially suitable for electronic applications.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 101001-68-7 | [2][3][5] |
| Molecular Formula | C₈H₉NO | [2][3][4][5] |
| Molecular Weight | 135.16 g/mol | [2][3][4] |
| Appearance | Liquid | [5] |
| Purity | ≥ 95% (NMR) | [3][5] |
| Storage | 0-8°C | [5] |
Polymerization of this compound
Polymers of this compound can be synthesized via chemical oxidative polymerization, a common method for pyrrole derivatives.[2][7] This process typically involves the use of an oxidizing agent, such as ferric chloride (FeCl₃), to induce polymerization.[2][7]
Experimental Protocol: Chemical Oxidative Polymerization
This protocol describes a general procedure for the chemical oxidative polymerization of this compound.
Materials:
-
This compound (monomer)
-
Anhydrous ferric chloride (FeCl₃) (oxidant)
-
Anhydrous chloroform (solvent)
-
Methanol (for washing)
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
Monomer Solution Preparation: In a clean, dry flask, dissolve a specific amount of this compound in anhydrous chloroform under an inert atmosphere.
-
Oxidant Solution Preparation: In a separate flask, prepare a solution of anhydrous ferric chloride in anhydrous chloroform. The molar ratio of oxidant to monomer is a critical parameter and can be varied to optimize polymer properties (a common starting point is a 2:1 molar ratio of FeCl₃ to monomer).
-
Polymerization Reaction: Slowly add the ferric chloride solution dropwise to the stirred monomer solution at room temperature. The reaction mixture will typically darken, indicating the onset of polymerization.
-
Reaction Time: Allow the reaction to proceed for 24 hours at room temperature under continuous stirring.
-
Polymer Precipitation and Isolation: After 24 hours, precipitate the polymer by adding methanol to the reaction mixture.
-
Washing: Collect the polymer precipitate by filtration and wash it thoroughly with methanol to remove any unreacted monomer, oxidant, and oligomers.
-
Drying: Dry the resulting polymer powder under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Diagram 1: Experimental Workflow for Chemical Oxidative Polymerization
References
- 1. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 101001-68-7 [smolecule.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | C8H9NO | CID 10942480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Combinatorial approaches in post-polymerization modification for rational development of therapeutic delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Oxidation of 1-Allyl-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical oxidation of 1-Allyl-1H-pyrrole-2-carbaldehyde to its corresponding carboxylic acid, 1-Allyl-1H-pyrrole-2-carboxylic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and bioactive molecules. The protocols detailed below focus on mild and chemoselective methods to ensure the integrity of the pyrrole ring and the allyl group, which are susceptible to certain oxidizing conditions.
Introduction
This compound is a versatile synthetic intermediate. Its oxidation to the corresponding carboxylic acid provides a key building block for further functionalization in drug discovery and development. The presence of the electron-rich pyrrole ring and the reactive allyl group necessitates the use of mild oxidation protocols to avoid unwanted side reactions such as ring degradation or oxidation of the allyl moiety.[1][2] This document outlines several effective methods for this transformation, complete with detailed experimental procedures and comparative data.
Comparative Data of Oxidation Protocols
The following table summarizes various protocols for the oxidation of aldehydes to carboxylic acids that are amenable to the specific substrate, this compound. The selection is based on their reported chemoselectivity and mild reaction conditions.
| Oxidizing Agent/System | Catalyst | Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Key Advantages & Considerations |
| Sodium Chlorite (NaClO₂) | None (requires scavenger) | t-BuOH/MeCN/H₂O | 0 - RT | 1 - 4 h | 85-95 | Highly chemoselective for aldehydes. Requires a scavenger like 2-methyl-2-butene to quench reactive chlorine species.[3] |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | None | DMF | RT | 1 - 3 h | 80-90 | A stable, non-toxic, and environmentally benign oxidant.[4] The reaction conditions are mild and the work-up is straightforward.[4] |
| Hydrogen Peroxide (H₂O₂) | Vanadyl Acetylacetonate (VO(acac)₂) | Acetonitrile | RT | 1 - 2 h | 90-98 | Catalytic system with high efficiency and selectivity.[4] |
| Aldehyde Dehydrogenase | NAD⁺/NAD-oxidase | Aqueous Buffer | 30 - 40 | 12 - 24 h | >95 | Biocatalytic method with excellent chemoselectivity, preserving the allyl group and pyrrole ring.[5] Environmentally friendly.[5] |
| Oxygen (from air) | N-Hydroxyphthalimide (NHPI) | Acetonitrile | RT | 24 - 48 h | 85-95 | Organocatalytic aerobic oxidation under mild conditions.[4] Avoids the use of transition metals and hazardous oxidants.[4] |
Experimental Protocols
Protocol 1: Oxidation with Sodium Chlorite (Pinnick Oxidation)
This protocol utilizes sodium chlorite as the primary oxidant with a scavenger to prevent side reactions.
Materials:
-
This compound
-
Sodium chlorite (NaClO₂, 80%)
-
2-Methyl-2-butene
-
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)
-
tert-Butanol (t-BuOH)
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in a mixture of tert-butanol (7 mL), acetonitrile (5 mL), and water (1 mL).
-
Add sodium dihydrogen phosphate monohydrate (0.62 mmol).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add 2-methyl-2-butene (1.5 mmol).
-
In a separate flask, prepare a solution of 80% aqueous sodium chlorite (3.2 mmol) in water.
-
Slowly add the sodium chlorite solution to the reaction mixture while stirring vigorously at 0 °C.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude carboxylic acid.
-
Purify the product by column chromatography or recrystallization.
Protocol 2: Oxidation with Oxone®
This method employs Oxone®, a stable and easy-to-handle oxidizing agent.[4]
Materials:
-
This compound
-
Oxone® (Potassium peroxymonosulfate)
-
Dimethylformamide (DMF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 mmol) in DMF (10 mL) in a round-bottom flask.
-
Add Oxone® (2.0 mmol) to the solution in portions while stirring.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, pour the mixture into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product as necessary.
Protocol 3: Biocatalytic Oxidation with Aldehyde Dehydrogenase
This enzymatic protocol offers high chemoselectivity under environmentally benign conditions.[5]
Materials:
-
This compound
-
Aldehyde dehydrogenase (AldDH)
-
NAD⁺
-
NAD-oxidase
-
Phosphate buffer (pH 7.5)
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (1 M HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, prepare a solution of phosphate buffer (pH 7.5).
-
Add this compound (1.0 mmol), NAD⁺ (catalytic amount), and NAD-oxidase.
-
Initiate the reaction by adding the aldehyde dehydrogenase enzyme.
-
Stir the mixture at 30-40 °C, ensuring adequate aeration for the NAD-oxidase to regenerate NAD⁺.
-
Monitor the reaction for the consumption of the aldehyde.
-
Upon completion, acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product if necessary.
Visualizations
Experimental Workflow for Pinnick Oxidation
Caption: Workflow for the Pinnick oxidation of this compound.
Logical Relationship of Biocatalytic Oxidation
References
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. The Oxidation of Pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 5. Sustainable and very selective biocatalytic conversion of aldehydes to carboxylic acids - HIMS - University of Amsterdam [hims.uva.nl]
Application Notes and Protocols for the Reduction of 1-Allyl-1H-pyrrole-2-carbaldehyde to (1-Allyl-1H-pyrrol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the chemical reduction of 1-Allyl-1H-pyrrole-2-carbaldehyde to its corresponding primary alcohol, (1-Allyl-1H-pyrrol-2-yl)methanol. This transformation is a fundamental step in organic synthesis, often employed in the generation of versatile intermediates for the development of novel therapeutics and other biologically active molecules. The protocol focuses on the use of sodium borohydride (NaBH₄), a mild and selective reducing agent, ensuring high yields and operational simplicity. Spectroscopic data for the characterization of the final product are also provided for reference.
Introduction
Pyrrole-containing compounds are of significant interest in medicinal chemistry due to their presence in a wide array of natural products and pharmaceuticals. The functionalization of the pyrrole ring allows for the exploration of diverse chemical space in drug discovery programs. The reduction of an aldehyde moiety on the pyrrole scaffold to a primary alcohol, as described herein, provides a key intermediate for further synthetic elaborations, such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution reactions. The presented protocol offers a reliable and efficient method for this transformation.
Reaction Scheme
The reduction of this compound to (1-Allyl-1H-pyrrol-2-yl)methanol is achieved via nucleophilic addition of a hydride ion from sodium borohydride to the carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is subsequently protonated during the workup step to yield the desired primary alcohol.
Caption: Chemical transformation of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the reduction of this compound using sodium borohydride. The data is based on established general procedures for the reduction of heteroaromatic aldehydes, which consistently report high to excellent yields.[1][2]
| Parameter | Value | Reference |
| Substrate | This compound | N/A |
| Product | (1-Allyl-1H-pyrrol-2-yl)methanol | N/A |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [1][2] |
| Solvent | Ethanol | [1] |
| Reaction Temperature | 0 °C to Room Temperature | [3] |
| Reaction Time | 1-2 hours | General Knowledge |
| Typical Yield | 85-95% | [1][2] |
Experimental Protocol
This protocol details the step-by-step procedure for the reduction of this compound to (1-Allyl-1H-pyrrol-2-yl)methanol using sodium borohydride.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Anhydrous Ethanol (EtOH)
-
Deionized water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous ethanol (approximately 10 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Addition of Reducing Agent: To the cooled solution, slowly add sodium borohydride (1.2 eq.) portion-wise over 15 minutes. The addition is exothermic, and maintaining a low temperature is crucial to control the reaction rate.
-
Reaction Monitoring: After the addition of NaBH₄ is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for an additional 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system) until the starting aldehyde is no longer visible.
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add deionized water to quench the excess sodium borohydride. After the initial effervescence subsides, add 1 M HCl dropwise to neutralize the mixture to a pH of ~7.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to obtain the crude product.
-
Purification (Optional): If necessary, the crude (1-Allyl-1H-pyrrol-2-yl)methanol can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for the reduction of this compound.
Caption: Experimental workflow for the synthesis of (1-Allyl-1H-pyrrol-2-yl)methanol.
Product Characterization
The structure of the final product, (1-Allyl-1H-pyrrol-2-yl)methanol, can be confirmed by standard spectroscopic methods. The following are expected characteristic signals based on the structure and data from analogous compounds.
¹H NMR (400 MHz, CDCl₃):
-
δ ~ 6.75 (t, 1H): Pyrrole H5
-
δ ~ 6.15 (t, 1H): Pyrrole H3
-
δ ~ 6.05 (t, 1H): Pyrrole H4
-
δ 5.95-5.85 (m, 1H): Allyl -CH=
-
δ 5.15 (dd, 1H): Allyl =CH₂ (trans)
-
δ 4.95 (dd, 1H): Allyl =CH₂ (cis)
-
δ 4.60 (s, 2H): -CH₂OH
-
δ 4.40 (d, 2H): N-CH₂-
-
δ ~ 2.0 (br s, 1H): -OH
¹³C NMR (100 MHz, CDCl₃):
-
δ ~ 133.5: Allyl -CH=
-
δ ~ 132.0: Pyrrole C2
-
δ ~ 122.0: Pyrrole C5
-
δ ~ 117.0: Allyl =CH₂
-
δ ~ 108.0: Pyrrole C3
-
δ ~ 107.0: Pyrrole C4
-
δ ~ 58.0: -CH₂OH
-
δ ~ 49.0: N-CH₂-
Infrared (IR) Spectroscopy (thin film):
-
~3350 cm⁻¹ (broad): O-H stretch
-
~3100-3000 cm⁻¹: C-H stretch (aromatic and vinylic)
-
~2950-2850 cm⁻¹: C-H stretch (aliphatic)
-
~1640 cm⁻¹: C=C stretch (allyl)
-
~1020 cm⁻¹: C-O stretch
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. Handle with care and avoid contact with strong oxidizing agents.
-
The quenching process is exothermic and releases hydrogen gas. Perform this step slowly and with adequate cooling.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for the Characterization of 1-Allyl-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 1-Allyl-1H-pyrrole-2-carbaldehyde (C₈H₉NO, MW: 135.16 g/mol , CAS: 101001-68-7). This versatile building block is of significant interest in organic synthesis, medicinal chemistry, and materials science.[1][2] The protocols herein describe the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and purity assessment of this compound. While experimental spectral data for this specific molecule is not widely available, this guide provides predicted data based on established principles and available data for structurally similar compounds, offering a robust framework for its analysis.
Introduction
This compound is a substituted pyrrole derivative featuring an aldehyde functional group and an N-allyl substituent.[3][4] These reactive moieties make it a valuable precursor in the synthesis of a wide range of more complex molecules, including potential pharmaceutical agents and novel materials.[1][2] Accurate and thorough characterization is crucial to confirm the identity and purity of the compound before its use in further applications. This guide presents standard analytical techniques and protocols to achieve this.
Analytical Techniques and Predicted Data
The primary techniques for the characterization of this compound include ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The following sections detail the expected results for each technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For this compound, ¹H and ¹³C NMR will provide detailed information about the hydrogen and carbon framework, respectively. Purity of ≥ 95% is often determined by NMR.[2]
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.55 | s | 1H | H-C=O (Aldehyde) |
| ~6.95 | t | 1H | H-4 (Pyrrole) |
| ~6.85 | dd | 1H | H-5 (Pyrrole) |
| ~6.20 | dd | 1H | H-3 (Pyrrole) |
| ~5.95 | m | 1H | -CH=CH₂ (Allyl) |
| ~5.20 | d | 1H | -CH=CH₂ (trans) |
| ~5.15 | d | 1H | -CH=CH₂ (cis) |
| ~4.80 | d | 2H | N-CH₂- (Allyl) |
Note: Predicted chemical shifts are based on the analysis of pyrrole-2-carboxaldehyde and the expected influence of the N-allyl group. Actual experimental values may vary.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~180.0 | C=O (Aldehyde) |
| ~133.0 | -CH=CH₂ (Allyl) |
| ~132.5 | C-2 (Pyrrole) |
| ~125.0 | C-5 (Pyrrole) |
| ~118.0 | -CH=CH₂ (Allyl) |
| ~112.0 | C-3 (Pyrrole) |
| ~110.0 | C-4 (Pyrrole) |
| ~52.0 | N-CH₂- (Allyl) |
Note: Predicted chemical shifts are based on the analysis of pyrrole-2-carboxaldehyde and the expected influence of the N-allyl group. Actual experimental values may vary.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | =C-H stretch (Aromatic and Alkene) |
| ~2950-2850 | Medium | C-H stretch (Aliphatic) |
| ~2850-2750 | Medium | C-H stretch (Aldehyde) |
| ~1670 | Strong | C=O stretch (Aldehyde) |
| ~1640 | Medium | C=C stretch (Allyl) |
| ~1550-1450 | Medium | C=C and C-N stretch (Pyrrole ring) |
| ~990 and ~910 | Strong | =C-H bend (out-of-plane, Alkene) |
Note: These are characteristic absorption ranges for the functional groups present. The exact peak positions may vary.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 135 | High | [M]⁺ (Molecular Ion) |
| 134 | Medium | [M-H]⁺ |
| 106 | Medium | [M-CHO]⁺ |
| 94 | High | [M-C₃H₅]⁺ (Loss of allyl group) |
| 67 | Medium | [C₄H₅N]⁺ (Pyrrole ring) |
| 41 | High | [C₃H₅]⁺ (Allyl cation) |
Note: The fragmentation pattern is predicted based on the structure and common fragmentation pathways.
Experimental Protocols
The following are detailed protocols for the characterization of this compound.
NMR Spectroscopy Protocol
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
Pipettes
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Accurately weigh the sample and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Add a small drop of TMS to the solution.
-
Transfer the solution to an NMR tube.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H spectrum using standard acquisition parameters.
-
Acquire the ¹³C spectrum. This will require a longer acquisition time than the ¹H spectrum.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra to the TMS peak at 0.00 ppm.
-
Integrate the peaks in the ¹H spectrum and assign all signals in both spectra.
NMR Spectroscopy Workflow
FT-IR Spectroscopy Protocol
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound (liquid sample)
-
FT-IR spectrometer with a liquid sample holder (e.g., NaCl plates) or an Attenuated Total Reflectance (ATR) accessory
-
Pipette
-
Solvent for cleaning (e.g., isopropanol)
Procedure (using NaCl plates):
-
Ensure the NaCl plates are clean and dry.
-
Place a small drop of the liquid sample on one NaCl plate.
-
Carefully place the second NaCl plate on top to create a thin film.
-
Mount the plates in the spectrometer's sample holder.
-
Acquire the background spectrum (of air).
-
Acquire the sample spectrum.
-
Clean the NaCl plates thoroughly with a suitable solvent and store them in a desiccator.
FT-IR Spectroscopy Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To determine the molecular weight, fragmentation pattern, and assess the purity of the sample.
Materials:
-
This compound sample
-
Volatile solvent (e.g., dichloromethane or ethyl acetate)
-
GC-MS instrument with a suitable capillary column (e.g., HP-5ms or equivalent)
-
Autosampler vials with caps
-
Microsyringe
Procedure:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent.
-
Transfer the solution to an autosampler vial.
-
Set up the GC-MS instrument with the following parameters (can be optimized):
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless injection)
-
Carrier Gas: Helium
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-400 m/z
-
-
Run the sample.
-
Analyze the resulting chromatogram for purity and the mass spectrum of the main peak for molecular weight and fragmentation pattern.
GC-MS Analysis Workflow
Data Interpretation and Conclusion
The combined data from NMR, FT-IR, and GC-MS should provide a comprehensive characterization of this compound. The NMR data will confirm the connectivity of the atoms in the molecule, the FT-IR spectrum will verify the presence of the key functional groups, and the GC-MS will confirm the molecular weight and provide an indication of purity. By following these protocols, researchers can confidently verify the structure and purity of their synthesized or purchased this compound, ensuring its suitability for subsequent research and development activities.
References
Application Notes and Protocols: 1-Allyl-1H-pyrrole-2-carbaldehyde in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1-Allyl-1H-pyrrole-2-carbaldehyde in materials science. The unique chemical structure of this compound, featuring a reactive aldehyde group, a polymerizable allyl group, and a nitrogen-containing pyrrole ring, makes it a versatile precursor for the development of functional polymers and corrosion inhibitors.
Application 1: Synthesis of a Schiff Base Polymer for Coating Applications
The aldehyde functionality of this compound allows for the formation of Schiff bases through condensation reactions with primary amines. When a diamine is used, a Schiff base polymer can be synthesized. The resulting polymer, containing both the pyrrole ring and the allyl group, is a candidate for advanced coating materials with potential for further cross-linking through the allyl moieties, enhancing the coating's durability and thermal stability.
Data Presentation: Properties of Poly(APP-ED) Schiff Base Polymer
Hypothetical characterization data for a polymer synthesized from this compound and ethylenediamine (Poly(APP-ED)) are presented below.
| Property | Value | Method |
| Molecular Weight (Mw) | 15,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.8 | GPC |
| Glass Transition Temp. (Tg) | 110 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temp. (Td) | 320 °C (5% weight loss) | Thermogravimetric Analysis (TGA) |
| Coating Adhesion | 5B | ASTM D3359 (Cross-hatch) |
| Pencil Hardness | 2H | ASTM D3363 |
Experimental Protocol: Synthesis and Characterization of Poly(APP-ED)
Objective: To synthesize a Schiff base polymer from this compound and ethylenediamine and characterize its properties as a coating material.
Materials:
-
This compound (APP)
-
Ethylenediamine (ED)
-
Anhydrous Dimethylformamide (DMF)
-
Methanol
-
Steel panels (for coating)
Procedure:
-
Polymer Synthesis: a. In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.35 g (10 mmol) of this compound in 30 mL of anhydrous DMF. b. To this solution, add 0.60 g (10 mmol) of ethylenediamine dropwise with continuous stirring. c. After the addition is complete, heat the reaction mixture to 120 °C and maintain it under reflux for 24 hours. d. Cool the reaction mixture to room temperature. e. Precipitate the polymer by pouring the solution into 200 mL of cold methanol. f. Filter the resulting solid polymer, wash it thoroughly with methanol, and dry it under vacuum at 60 °C for 24 hours.
-
Polymer Characterization: a. FT-IR Spectroscopy: Record the FT-IR spectrum of the dried polymer to confirm the formation of the imine (-C=N-) bond (typically observed around 1620-1640 cm⁻¹) and the disappearance of the aldehyde C=O and amine N-H stretching bands. b. ¹H NMR Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆) and record the ¹H NMR spectrum to confirm the polymer structure. c. Thermal Analysis (TGA/DSC): Analyze the thermal stability and glass transition temperature of the polymer using TGA and DSC. d. Molecular Weight Determination (GPC): Determine the molecular weight and polydispersity of the polymer by GPC using a suitable solvent as the mobile phase.
-
Coating Application and Testing: a. Prepare a 10% (w/v) solution of the synthesized polymer in a suitable solvent (e.g., DMF or chloroform). b. Apply the polymer solution onto pre-cleaned steel panels using a spin coater or a doctor blade to ensure a uniform film thickness. c. Dry the coated panels in an oven at 80 °C for 2 hours to remove the solvent. d. Perform adhesion and hardness tests on the dried coatings according to ASTM standards.
Visualization: Synthesis of Poly(APP-ED)
Caption: Synthetic pathway for Poly(APP-ED).
Application 2: Corrosion Inhibitor for Mild Steel in Acidic Media
The presence of the pyrrole ring with its π-electrons and the nitrogen heteroatom in this compound suggests its potential as a corrosion inhibitor. It can adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment.
Data Presentation: Corrosion Inhibition Efficiency
Hypothetical data for the corrosion inhibition of mild steel in 1 M HCl by this compound at 298 K.
| Inhibitor Conc. (ppm) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | 12.5 | - |
| 50 | 5.0 | 60.0 |
| 100 | 2.5 | 80.0 |
| 200 | 1.1 | 91.2 |
| 400 | 0.6 | 95.2 |
Experimental Protocol: Evaluation of Corrosion Inhibition Performance
Objective: To evaluate the corrosion inhibition efficiency of this compound for mild steel in an acidic medium.
Materials:
-
Mild steel coupons (e.g., 2 cm x 2 cm x 0.1 cm)
-
1 M Hydrochloric acid (HCl) solution
-
This compound (inhibitor)
-
Acetone, Ethanol
-
Standard three-electrode electrochemical cell (working electrode: mild steel, counter electrode: platinum, reference electrode: saturated calomel electrode)
-
Potentiostat/Galvanostat
Procedure:
-
Gravimetric Method (Weight Loss): a. Prepare mild steel coupons by polishing with different grades of emery paper, degreasing with acetone, washing with distilled water, and drying. b. Weigh the prepared coupons accurately. c. Immerse the coupons in 100 mL of 1 M HCl solution without (blank) and with different concentrations of the inhibitor (e.g., 50, 100, 200, 400 ppm). d. After a specific immersion time (e.g., 24 hours) at a constant temperature (e.g., 298 K), remove the coupons. e. Clean the coupons to remove corrosion products, wash with distilled water and ethanol, dry, and reweigh. f. Calculate the corrosion rate and inhibition efficiency using the weight loss data.
-
Electrochemical Measurements: a. Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface before each experiment. b. Set up the three-electrode cell with 1 M HCl solution containing different concentrations of the inhibitor. c. Electrochemical Impedance Spectroscopy (EIS): After achieving a stable open circuit potential (OCP), perform EIS measurements over a frequency range (e.g., 100 kHz to 0.01 Hz) with a small amplitude AC signal (e.g., 10 mV). Analyze the Nyquist and Bode plots to determine the charge transfer resistance and double-layer capacitance. d. Potentiodynamic Polarization: Record the potentiodynamic polarization curves by scanning the potential from a cathodic potential to an anodic potential with respect to the OCP at a slow scan rate (e.g., 1 mV/s). Determine the corrosion current density (i_corr) by Tafel extrapolation.
Visualization: Corrosion Inhibition Workflow
Application Notes and Protocols for the Derivatization of 1-Allyl-1H-pyrrole-2-carbaldehyde for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrole-based compounds are a significant class of heterocyclic molecules that form the core of numerous biologically active natural products and synthetic drugs.[1][2] Their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, make them attractive scaffolds for drug discovery.[3][4] 1-Allyl-1H-pyrrole-2-carbaldehyde is a versatile starting material for the synthesis of a wide array of derivatives. The presence of the reactive aldehyde group allows for straightforward derivatization, most commonly through the formation of Schiff bases and hydrazones, leading to compounds with potentially enhanced biological activities.[5][6][7][8] The allyl group on the pyrrole nitrogen offers a site for further modification and can influence the compound's pharmacokinetic and pharmacodynamic properties.[9]
These application notes provide detailed protocols for the synthesis of Schiff base and hydrazone derivatives of this compound and for their subsequent biological screening against microbial pathogens and cancer cell lines.
Derivatization Strategies
The primary and most facile derivatization route for this compound involves the condensation of its aldehyde group with primary amines to form Schiff bases or with hydrazines to yield hydrazones.[3][5]
General Workflow for Derivatization and Screening
Caption: General workflow for the derivatization and biological evaluation of this compound.
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Derivatives
This protocol describes the synthesis of a Schiff base derivative from this compound and a substituted aniline.
Materials:
-
This compound
-
Substituted primary aromatic or aliphatic amine (e.g., 4-methoxyaniline)
-
Ethanol
-
Glacial acetic acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
To this solution, add the substituted primary amine (1 equivalent).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
-
Characterize the final product using spectroscopic methods such as FT-IR, ¹H NMR, and Mass Spectrometry.
Protocol 2: Synthesis of Hydrazone Derivatives
This protocol outlines the synthesis of a hydrazone derivative from this compound and a carbohydrazide.
Materials:
-
This compound
-
Substituted carbohydrazide (e.g., isonicotinohydrazide)
-
Ethanol
-
Glacial acetic acid
-
Standard laboratory glassware
-
Stirring and heating apparatus
Procedure:
-
Dissolve the carbohydrazide (1 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of this compound (1 equivalent) in ethanol to the flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation.
-
Filter the resulting solid, wash with cold ethanol, and dry under vacuum.
-
Purify the crude product by recrystallization from an appropriate solvent.
-
Confirm the structure of the synthesized hydrazone using FT-IR, ¹H NMR, and Mass Spectrometry.
Biological Screening Protocols
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against bacterial and fungal strains.[10][11]
Materials:
-
Synthesized pyrrole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole)
-
Microplate reader
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the appropriate broth in the wells of a 96-well plate to obtain a range of concentrations.
-
Prepare a microbial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Inoculate each well with the microbial suspension.
-
Include a positive control (broth with inoculum) and a negative control (broth only) on each plate. Also, include wells with the standard antimicrobial agent.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Protocol 4: In Vitro Anticancer Activity (MTT Assay)
This protocol is for assessing the cytotoxic effects of the synthesized derivatives on cancer cell lines.[3][12]
Materials:
-
Synthesized pyrrole derivatives
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Normal cell line (for cytotoxicity comparison, e.g., HUVEC)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Standard anticancer drug (e.g., Doxorubicin)
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a suitable density and allow them to attach overnight in a CO₂ incubator at 37°C.
-
Prepare various concentrations of the test compounds and the standard drug in the culture medium.
-
Replace the old medium with the medium containing the test compounds.
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
The biological activity of pyrrole derivatives is highly dependent on the nature and position of the substituents. The following tables present representative quantitative data for antimicrobial and anticancer activities of various pyrrole-2-carbaldehyde derivatives, which can serve as a benchmark for newly synthesized compounds from this compound.
Table 1: Representative Antimicrobial Activity of Pyrrole-2-carbaldehyde Derivatives (MIC in µg/mL)
| Derivative Type | Substituent | S. aureus | E. coli | C. albicans | Reference |
| Schiff Base | 4-Methylphenyl | 12.5 | 25 | >100 | [6] |
| Schiff Base | 4-Methoxyphenyl | 25 | 50 | >100 | [6] |
| Hydrazone | Thiazole-bridged | 15.62 | 31.25 | 62.5 | [10] |
| Hydrazone | 4-Nitrophenyl | 62.5 | 125 | 31.25 | [13] |
Table 2: Representative Anticancer Activity of Pyrrole Derivatives (IC50 in µM)
| Derivative Type | Cell Line | IC50 (µM) | Reference |
| Hydrazone | PC-3 (Prostate) | 1.32 | [13] |
| Hydrazone | MCF-7 (Breast) | 2.99 | [13] |
| Hydrazone | HT-29 (Colon) | 1.71 | [13] |
| Pyrrole-indole hybrid | T47D (Breast) | <1 | [7] |
| Pyrrole hydrazone | SH-4 (Melanoma) | 44.63 | [14] |
Mechanism of Action and Signaling Pathways
Pyrrole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[4] Two such important targets are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR).[15][16]
EGFR Signaling Pathway
EGFR is a transmembrane protein that, upon binding to its ligands (e.g., EGF), dimerizes and activates its intracellular tyrosine kinase domain. This leads to the autophosphorylation of tyrosine residues, creating docking sites for various signaling proteins and initiating downstream cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote cell proliferation, survival, and migration.[15][16][17][18]
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrrole derivatives.
VEGFR Signaling Pathway
VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][19] Binding of VEGF to its receptor triggers dimerization, autophosphorylation, and activation of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, leading to endothelial cell proliferation, migration, and survival.[10][20]
Caption: Simplified VEGFR signaling pathway and the inhibitory action of pyrrole derivatives.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel bioactive compounds. The derivatization strategies outlined, particularly the formation of Schiff bases and hydrazones, provide a straightforward approach to generating a library of compounds for biological screening. The provided protocols for antimicrobial and anticancer evaluation offer a robust framework for assessing the therapeutic potential of these new chemical entities. The investigation of their effects on key signaling pathways, such as those mediated by EGFR and VEGFR, can elucidate their mechanisms of action and guide further drug development efforts.
References
- 1. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. | Semantic Scholar [semanticscholar.org]
- 10. medium.com [medium.com]
- 11. mediresonline.org [mediresonline.org]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Vilsmeier-Haack Formylation of N-Allylpyrrole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental procedure for the Vilsmeier-Haack formylation of N-allylpyrrole to synthesize 1-allyl-1H-pyrrole-2-carbaldehyde. The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This protocol details the necessary reagents, optimal reaction conditions, and a step-by-step guide for the synthesis, work-up, and purification of the target compound. The information presented is intended to facilitate the efficient and safe execution of this important transformation in a laboratory setting.
Introduction
The formylation of pyrrolic compounds is a crucial step in the synthesis of a wide array of biologically active molecules and functional materials.[3] The Vilsmeier-Haack reaction offers a mild and efficient method for introducing a formyl group onto the pyrrole ring, typically at the C2 position for N-substituted pyrroles due to the electron-donating nature of the nitrogen atom.[4][5] The reaction involves the use of a Vilsmeier reagent, which is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[2][4] This electrophilic reagent then attacks the electron-rich pyrrole ring, leading to the formation of an iminium salt intermediate, which upon hydrolysis yields the desired aldehyde.[4] This application note provides a detailed protocol for the formylation of N-allylpyrrole, a valuable building block in organic synthesis.
Data Presentation
The following table summarizes the key quantitative data for the Vilsmeier-Haack formylation of N-allylpyrrole, based on established procedures for analogous N-alkylpyrroles.[6]
| Parameter | Value | Reference |
| Reactants | ||
| N-Allylpyrrole | 1.0 equivalent | |
| Phosphorus oxychloride (POCl₃) | 1.1 equivalents | [6] |
| N,N-Dimethylformamide (DMF) | 1.2 equivalents (reagent) + solvent | [6] |
| Reaction Conditions | ||
| Vilsmeier Reagent Formation Temp. | 0-10 °C | [6] |
| Reaction Temperature | Room Temperature | [6] |
| Reaction Time | 1-2 hours | [7] |
| Work-up & Purification | ||
| Quenching Agent | Ice-water, followed by aqueous NaHCO₃ or NaOH solution | [8] |
| Extraction Solvent | Dichloromethane or Diethyl ether | [6][9] |
| Purification Method | Vacuum Distillation or Column Chromatography | [6][9] |
| Yield | ||
| Expected Yield | ~75% (based on 1-methylpyrrole) | [6] |
Experimental Protocol
This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of N-substituted pyrroles.[6][9]
Materials:
-
N-Allylpyrrole
-
Phosphorus oxychloride (POCl₃) (Corrosive, handle with care)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) or Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M Sodium Hydroxide (NaOH)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Heating mantle (optional, for distillation)
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
1. Preparation of the Vilsmeier Reagent:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (1.2 equivalents).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add POCl₃ (1.1 equivalents) dropwise via the dropping funnel while maintaining the internal temperature between 0 and 10 °C. The mixture may become viscous.[6]
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
2. Formylation Reaction:
-
To the freshly prepared Vilsmeier reagent, add a solution of N-allylpyrrole (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM dropwise, while maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
3. Work-up:
-
Upon completion of the reaction, cool the mixture in an ice bath.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous NaHCO₃ solution or 1M NaOH solution until the pH is neutral to slightly basic.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with DCM or diethyl ether.[6]
-
Combine the organic layers and wash with water, followed by brine.[6]
4. Purification:
-
Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.[6][9]
Mandatory Visualizations
Vilsmeier-Haack Reaction Mechanism
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: Vilsmeier-Haack Synthesis of 2,5-dimethyl-1H-(p-tolyl)-pyrrole-3-carboxaldehyde [orgspectroscopyint.blogspot.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Allyl-1H-pyrrole-2-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-Allyl-1H-pyrrole-2-carbaldehyde. This valuable building block in medicinal chemistry and materials science can be synthesized through two primary routes, each with its own set of challenges and optimization parameters.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main strategies for synthesizing this compound are:
-
Method A: N-allylation of pyrrole-2-carbaldehyde. This method involves the direct allylation of the commercially available pyrrole-2-carbaldehyde.
-
Method B: Vilsmeier-Haack formylation of 1-Allyl-1H-pyrrole. This two-step approach requires the initial synthesis of 1-Allyl-1H-pyrrole followed by the introduction of the aldehyde group.
Q2: Which synthetic route is generally preferred?
A2: The choice of route depends on the availability of starting materials, desired scale, and purification capabilities.
-
Method A is more direct if pyrrole-2-carbaldehyde is readily available.
-
Method B may be preferable if optimizing the formylation step on a sensitive substrate is a concern, as the N-allylation of pyrrole is often a high-yielding and clean reaction.
Q3: What are the key reagents for each method?
A3:
-
Method A (N-allylation): Typically requires a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) and an allylating agent like allyl bromide in a suitable aprotic solvent (e.g., DMF, THF).
-
Method B (Vilsmeier-Haack): The formylation step utilizes a Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Q4: What are the expected yields for these reactions?
A4: Yields can vary significantly based on the specific conditions and scale. For the Vilsmeier-Haack formylation of pyrroles, yields can range from low to excellent, depending on the substrate and reaction control. N-alkylation of pyrroles is also known to produce good to excellent yields. For a comparative overview of potential yields under optimized conditions, please refer to the data tables below.
Troubleshooting Guides
This section provides solutions to common issues encountered during the synthesis of this compound.
Method A: N-allylation of Pyrrole-2-carbaldehyde
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no conversion of starting material | 1. Inactive base (e.g., old NaH).2. Insufficient amount of base.3. Low reaction temperature.4. Poor quality of allyl bromide. | 1. Use fresh, high-quality sodium hydride. Handle NaH under an inert atmosphere.2. Use a slight excess of the base (e.g., 1.1-1.2 equivalents).3. Gradually increase the reaction temperature, monitoring for decomposition.4. Use freshly distilled or high-purity allyl bromide. |
| Formation of multiple products (C-allylation) | The pyrrolide anion is ambident and can undergo C-allylation, although N-allylation is generally favored. | 1. Use a less polar, non-coordinating solvent to favor N-alkylation.2. Employing a milder base like potassium carbonate may improve selectivity in some cases. |
| Product decomposition | Pyrrole-2-carbaldehyde and its derivatives can be sensitive to strong bases and high temperatures. | 1. Add the base portion-wise at a low temperature (e.g., 0 °C).2. Avoid prolonged heating. Monitor the reaction closely by TLC. |
| Difficult purification | The product may be an oil and difficult to separate from residual starting material or byproducts. | 1. Utilize column chromatography on silica gel with a gradient elution system (e.g., hexane/ethyl acetate).2. A bulb-to-bulb distillation (Kugelrohr) under reduced pressure can be effective for purification. |
Method B: Vilsmeier-Haack Formylation of 1-Allyl-1H-pyrrole
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no product yield | 1. Inactive Vilsmeier reagent due to moisture.2. Incomplete hydrolysis of the iminium salt intermediate. | 1. Use anhydrous solvents and reagents. Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it immediately.2. Ensure the hydrolysis step is complete by stirring vigorously with an aqueous base (e.g., sodium acetate or sodium carbonate solution) for an adequate amount of time. |
| Formation of multiple products (di-formylation) | The product, this compound, can undergo a second formylation, particularly at the 5-position. | 1. Carefully control the stoichiometry of the Vilsmeier reagent (1.0-1.2 equivalents).2. Add the Vilsmeier reagent dropwise to the solution of 1-Allyl-1H-pyrrole to avoid localized high concentrations.3. Maintain a low reaction temperature (e.g., 0-10 °C). |
| Formation of a dark, tarry residue | Polymerization of the pyrrole ring under acidic conditions or at elevated temperatures. | 1. Maintain strict temperature control throughout the reaction.2. Ensure the work-up is performed promptly after the reaction is complete to neutralize the acidic conditions. |
| Chlorinated byproducts | The Vilsmeier reagent can act as a chlorinating agent, especially at higher temperatures. | 1. Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.2. Consider using alternative reagents for the Vilsmeier salt formation, such as oxalyl chloride and DMF, which may reduce chlorination. |
Experimental Protocols
Method A: N-allylation of Pyrrole-2-carbaldehyde
Materials:
-
Pyrrole-2-carbaldehyde
-
Sodium hydride (60% dispersion in mineral oil)
-
Allyl bromide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
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Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of pyrrole-2-carbaldehyde (1.0 eq) in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add allyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with diethyl ether (3 x volume of DMF).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Method B: Vilsmeier-Haack Formylation of 1-Allyl-1H-pyrrole
This is a two-step process.
Step 1: Synthesis of 1-Allyl-1H-pyrrole
Materials:
-
Pyrrole
-
Sodium hydride (60% dispersion in mineral oil)
-
Allyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Follow the procedure for Method A, substituting pyrrole for pyrrole-2-carbaldehyde and THF for DMF. The reaction is typically faster.
-
Purify the crude 1-Allyl-1H-pyrrole by vacuum distillation.
Step 2: Vilsmeier-Haack Formylation
Materials:
-
1-Allyl-1H-pyrrole
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Sodium acetate
-
Ice
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C.
-
Add POCl₃ (1.1 eq) dropwise to the cold DMF with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-Allyl-1H-pyrrole (1.0 eq) in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture slowly onto a stirred mixture of crushed ice and sodium acetate (5.0 eq).
-
Stir vigorously for 1 hour to ensure complete hydrolysis.
-
Extract the mixture with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Method A: N-allylation | Method B: Vilsmeier-Haack |
| Starting Material | Pyrrole-2-carbaldehyde | 1-Allyl-1H-pyrrole |
| Key Reagents | NaH, Allyl Bromide | POCl₃, DMF |
| Typical Reaction Temp. | 0 °C to Room Temp. | 0 °C to Room Temp. |
| Typical Reaction Time | 12 - 16 hours | 1 - 3 hours |
| Reported Yield Range | Good to Excellent | Moderate to Excellent |
| Key Byproducts | C-allylated pyrrole | Di-formylated pyrrole, Chlorinated pyrrole |
| Purification | Column Chromatography | Column Chromatography |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Characteristic Peaks |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.52 (s, 1H, CHO), 7.05 (dd, J=2.8, 1.6 Hz, 1H, Pyrrole-H), 6.88 (dd, J=4.0, 1.6 Hz, 1H, Pyrrole-H), 6.20 (dd, J=4.0, 2.8 Hz, 1H, Pyrrole-H), 5.95-5.85 (m, 1H, -CH=), 5.20-5.10 (m, 2H, =CH₂), 4.75 (d, J=5.6 Hz, 2H, N-CH₂). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 179.5, 132.8, 132.0, 125.0, 118.0, 110.5, 109.0, 50.5. |
| IR (neat, cm⁻¹) | ν: 3100, 2980, 2820, 1660 (C=O), 1530, 1420, 920. |
| Mass Spec (EI) | m/z (%): 135 (M⁺, 100), 106, 94, 78, 41. |
Note: Spectroscopic data are approximate and may vary slightly based on the solvent and instrument used.
Visualization of Workflows and Logic
Synthesis Workflow
Caption: Synthetic routes to this compound.
Troubleshooting Logic for Vilsmeier-Haack Reaction
Caption: Troubleshooting Vilsmeier-Haack formylation issues.
Technical Support Center: Purification of 1-Allyl-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of 1-Allyl-1H-pyrrole-2-carbaldehyde. This valuable synthetic intermediate is known for its reactivity, which can present unique purification hurdles.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product Discoloration (Yellowing/Browning) | Oxidation of the pyrrole ring or aldehyde group.[1] | - Minimize exposure to air and light during purification and storage.[1]- Work under an inert atmosphere (e.g., nitrogen or argon).- Store the purified product at low temperatures (2-8°C) in an amber vial.[2] |
| Presence of highly conjugated byproducts from the synthesis (e.g., Vilsmeier-Haack or Paal-Knorr reaction). | - Treat the crude product with activated charcoal before final purification to adsorb colored impurities.[1]- Optimize chromatographic conditions to improve separation of colored impurities. | |
| Low Yield After Purification | Decomposition on acidic silica gel during column chromatography. | - Use neutral or basic alumina for column chromatography.- Deactivate silica gel with a suitable base (e.g., triethylamine) before use.- Test for compound stability on a TLC plate before performing column chromatography. |
| Polymerization of the allyl group. | - Avoid excessive heat during purification.- Use radical inhibitors during distillation if necessary.- Store the compound in the absence of radical initiators (e.g., light, peroxides). | |
| "Oiling out" during recrystallization. | - Ensure the solution is not overly concentrated.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Add a small amount of a "bad" solvent to induce crystallization. | |
| Presence of Multiple Spots on TLC After Purification | Incomplete reaction or presence of side products. | - Re-purify the product using a different chromatographic system or recrystallization solvent.- Characterize the impurities by NMR or GC-MS to understand their origin and optimize the reaction or work-up conditions. |
| Decomposition of the product on the TLC plate. | - Run the TLC quickly and visualize it immediately.- Use a less acidic mobile phase if possible. | |
| Broad or Unresolved Peaks in NMR Spectrum | Presence of paramagnetic impurities. | - Filter the NMR sample through a small plug of silica gel or alumina before analysis.- Wash the crude product with a chelating agent solution (e.g., EDTA) during work-up. |
| Product instability in the NMR solvent. | - Acquire the NMR spectrum immediately after dissolving the sample.- Use a non-protic deuterated solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound?
A1: The primary stability concerns are its susceptibility to oxidation, polymerization, and decomposition, particularly under acidic conditions or when exposed to light and air. The pyrrole ring is electron-rich and can be easily oxidized, while the aldehyde group can also be oxidized to a carboxylic acid.[1] The allyl group introduces the potential for polymerization.[3]
Q2: What is the recommended method for purifying crude this compound?
A2: A multi-step approach is often necessary.
-
Aqueous Work-up: After synthesis, a standard aqueous work-up is required to remove inorganic salts and water-soluble impurities. For Vilsmeier-Haack reactions, this involves hydrolysis of the iminium salt intermediate.[1][4] For Paal-Knorr synthesis, it involves extraction and washing.[5]
-
Chromatography: Flash column chromatography is a common purification method. To prevent decomposition, it is advisable to use neutral or basic alumina instead of silica gel. If silica gel is used, it should be deactivated with a base like triethylamine.
-
Distillation or Recrystallization: Depending on the physical state of the compound, final purification can be achieved by vacuum distillation or recrystallization from a suitable solvent system.
Q3: What are some common impurities to expect from the synthesis of this compound?
A3: Impurities can arise from both the N-allylation and the formylation steps.
-
From N-allylation: Unreacted pyrrole, over-alkylation products (if possible), and isomers if the allylation is not completely regioselective.
-
From Vilsmeier-Haack formylation: Unreacted 1-allyl-1H-pyrrole, and potentially di-formylated or other side-products depending on the reaction conditions. The hydrolysis of the Vilsmeier intermediate is a critical step to obtain the aldehyde.[4][6]
-
From Paal-Knorr synthesis: Unreacted starting materials and intermediates from incomplete cyclization or dehydration.[7]
Q4: How can I monitor the purification process effectively?
A4: Thin-Layer Chromatography (TLC) is a crucial tool.
-
Visualization: Due to the conjugated system, the product should be visible under UV light (254 nm).[8] Staining with reagents like p-anisaldehyde or potassium permanganate can also be effective for visualizing the aldehyde and allyl groups, respectively.[9]
-
Stability Check: A 2D TLC can be run to check for decomposition on the stationary phase. Spot the compound, run the TLC in one direction, dry the plate, and then run it again in the perpendicular direction with the same eluent. If the compound is unstable, you will see off-diagonal spots.
Q5: What are the ideal storage conditions for purified this compound?
A5: To ensure long-term stability, the purified compound should be stored at 2-8°C in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen) to protect it from light and oxygen.[2]
Experimental Protocols
Protocol 1: Purification by Column Chromatography on Alumina
Objective: To purify crude this compound by removing polar impurities and colored byproducts.
Materials:
-
Crude this compound
-
Neutral or basic alumina (Brockmann I, standard grade, ~150 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
TLC plates (alumina)
-
Glass column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of alumina in hexane.
-
Column Packing: Pour the slurry into the glass column and allow the solvent to drain until it is just above the alumina surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.
-
Elution: Start the elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. The optimal solvent system should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
Objective: To obtain high-purity crystalline this compound.
Materials:
-
Partially purified this compound
-
Suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Dissolution: Dissolve the compound in a minimum amount of the hot solvent (or the more soluble solvent of a binary system).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Complete Crystallization: Once crystals begin to form, place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum.
Visualizations
References
- 1. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Vilsmeier-Haack reaction [chemeurope.com]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. rsc.org [rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 1-Allyl-1H-pyrrole-2-carbaldehyde
This technical support center provides essential information on the stability and storage of 1-Allyl-1H-pyrrole-2-carbaldehyde, along with troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Troubleshooting Guides
Issue 1: Inconsistent or Poor Reaction Yields
If you are experiencing lower than expected yields in reactions involving this compound, consider the following potential causes and solutions.
-
Possible Cause: Degradation of the aldehyde functional group through oxidation.
-
Solution: Ensure the compound has been stored under an inert atmosphere (e.g., argon or nitrogen). Before use, it may be beneficial to freshly purify the aldehyde if oxidation is suspected. Avoid exposure to air for prolonged periods during reaction setup.
-
-
Possible Cause: Undesired side reactions involving the allyl group.[1]
-
Solution: The allyl group is susceptible to various reactions.[1] Review your reaction conditions to ensure they are compatible with the allyl functional group. Protect the allyl group if necessary for your synthetic route.
-
-
Possible Cause: Impure starting material.
-
Solution: Verify the purity of your this compound using techniques such as NMR or GC-MS. If impurities are detected, purify the compound before use.
-
Issue 2: Discoloration of the Compound
Discoloration (e.g., turning yellow or brown) of the typically colorless to pale yellow liquid can be an indicator of degradation.
-
Possible Cause: Exposure to light or air.
-
Solution: Store the compound in an amber vial to protect it from light. Ensure the container is tightly sealed and purged with an inert gas to minimize exposure to oxygen.
-
-
Possible Cause: Contamination.
-
Solution: Use clean, dry glassware and equipment when handling the compound. Avoid introducing any potential contaminants that could catalyze degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it is crucial to store it under the proper conditions. Key recommendations include:
-
Temperature: Refrigerate at 2-8°C for short-term storage and consider storage at -20°C for long-term stability.
-
Atmosphere: Store under an inert atmosphere such as argon or nitrogen to prevent oxidation.
-
Container: Use a tightly sealed, amber glass vial to protect from light and moisture.
-
Purity: Ensure the compound is of high purity before storage, as impurities can accelerate degradation.
Q2: How does the reactivity of this compound affect its stability?
A2: The presence of both an aldehyde and an allyl group makes this compound highly versatile in organic synthesis, but also contributes to its potential instability.[1][2]
-
The aldehyde group is susceptible to oxidation to a carboxylic acid and can participate in condensation reactions.[1]
-
The allyl group can undergo various addition and substitution reactions.[1]
This inherent reactivity means that improper handling or storage can lead to degradation and the formation of impurities.
Q3: Are there any known incompatibilities for this compound?
A3: Avoid contact with strong oxidizing agents, strong bases, and excessive heat. The aldehyde functionality can react with amines and other nucleophiles, so care should be taken when planning reactions.
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C (short-term), -20°C (long-term) | To minimize degradation and side reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation of the aldehyde group. |
| Container | Tightly sealed amber vial | To protect from light and moisture. |
| Handling | In a well-ventilated area, away from ignition sources | General laboratory safety practice. |
| Purity Check | NMR, GC-MS | To ensure the quality of the starting material. |
Experimental Protocols
Protocol 1: General Handling Procedure
-
Before use, allow the sealed vial of this compound to warm to room temperature.
-
If the compound is stored under an inert atmosphere, use a syringe to withdraw the required amount through a septum to maintain the inert atmosphere in the vial.
-
If a septum is not available, briefly open the vial in a glovebox or under a stream of inert gas.
-
Immediately after use, re-seal the vial tightly and purge with an inert gas before returning to cold storage.
Visualizations
Caption: Troubleshooting workflow for experiments using this compound.
References
Technical Support Center: Synthesis of 1-Allyl-1H-pyrrole-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-Allyl-1H-pyrrole-2-carbaldehyde. The content is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve synthetic challenges.
Troubleshooting Guides & FAQs
Two primary synthetic routes are commonly employed for the synthesis of this compound:
-
Route A: N-allylation of pyrrole-2-carbaldehyde.
-
Route B: Vilsmeier-Haack formylation of 1-allyl-1H-pyrrole.
This guide is structured to address the specific challenges of each route.
Route A: N-allylation of Pyrrole-2-carbaldehyde
This route involves the deprotonation of pyrrole-2-carbaldehyde followed by quenching with an allyl halide.
Frequently Asked Questions (FAQs)
Q1: My N-allylation reaction is giving a low yield. What are the potential causes?
A1: Low yields can stem from several factors:
-
Incomplete deprotonation: The electron-withdrawing nature of the aldehyde group makes the N-H proton of pyrrole-2-carbaldehyde less acidic compared to unsubstituted pyrrole. A sufficiently strong base is required for complete deprotonation.
-
Choice of base and solvent: The combination of base and solvent is crucial. Strong, non-nucleophilic bases in polar aprotic solvents are generally preferred. For instance, using potassium hydroxide in acetone may result in low yields, while potassium carbonate in DMF is often more effective.[1]
-
Reaction with the aldehyde group: Under strongly basic conditions, the aldehyde functionality can undergo side reactions such as aldol-type condensations.
-
C-alkylation: Although N-alkylation is generally favored, some degree of C-alkylation can occur, leading to a mixture of products and reducing the yield of the desired N-allyl isomer.
Q2: I am observing the formation of an isomeric byproduct that is not the desired N-allyl product. What is it likely to be?
A2: The most probable isomeric byproduct is the C-allylated pyrrole-2-carbaldehyde. Alkylation can occur at the carbon atoms of the pyrrole ring, with the C3 and C5 positions being the most likely sites for electrophilic attack on the pyrrolate anion.
Q3: How can I minimize C-alkylation and favor N-alkylation?
A3: To favor N-alkylation over C-alkylation:
-
Choice of Base and Counter-ion: Using bases with larger, "softer" cations (like cesium carbonate) can favor N-alkylation. The nature of the cation can influence the location of the negative charge on the pyrrolate anion.
-
Solvent Selection: Polar aprotic solvents like DMF or DMSO are known to promote N-alkylation.[2]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity for N-alkylation.
Troubleshooting Guide: Route A
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective base for deprotonation. 2. Impure starting materials (pyrrole-2-carbaldehyde or allyl halide). 3. Reaction temperature is too low. | 1. Switch to a stronger, non-nucleophilic base (e.g., NaH, K₂CO₃, Cs₂CO₃). 2. Purify starting materials before use. 3. Gradually increase the reaction temperature and monitor by TLC. |
| Formation of Multiple Products (Poor Selectivity) | 1. Competing C-alkylation. 2. Aldol-type side reactions of the aldehyde. | 1. Use a solid base like K₂CO₃ or Cs₂CO₃ in DMF.[2] 2. Maintain a moderate reaction temperature to avoid side reactions of the aldehyde. |
| Difficulty in Product Purification | 1. Similar polarity of N-allyl and C-allyl isomers. 2. Presence of unreacted starting material. | 1. Use column chromatography with a carefully selected solvent system (e.g., hexane/ethyl acetate gradient). 2. Ensure the reaction goes to completion by monitoring with TLC. |
Route B: Vilsmeier-Haack Formylation of 1-Allyl-1H-pyrrole
This route involves the formylation of pre-synthesized 1-allyl-1H-pyrrole using a Vilsmeier reagent (typically formed from POCl₃ and DMF).
Frequently Asked Questions (FAQs)
Q1: My Vilsmeier-Haack reaction is producing a mixture of isomers. How can I improve the regioselectivity for the 2-formyl product?
A1: The Vilsmeier-Haack formylation of N-substituted pyrroles often yields a mixture of 2-formyl and 3-formyl isomers. The regioselectivity is primarily influenced by steric factors.[3][4] The N-allyl group is not exceptionally bulky, so a mixture of isomers is expected. To favor the 2-formyl product, you can try:
-
Lowering the reaction temperature: This can sometimes enhance the kinetic preference for attack at the more electron-rich C2 position.
-
Modifying the Vilsmeier reagent: Using bulkier formylating agents might increase steric hindrance at the C2 position, potentially favoring C3 formylation, so this approach may not be ideal for obtaining the 2-aldehyde.
Q2: I am getting a significant amount of a dark, tarry substance in my reaction mixture. What could be the cause?
A2: Polymerization of the pyrrole ring is a common side reaction in the presence of strong acids, which are generated during the Vilsmeier-Haack reaction. This can be exacerbated by:
-
High reaction temperatures: Keeping the temperature low (0 °C to room temperature) is crucial.[5]
-
Prolonged reaction times: Monitor the reaction closely and quench it as soon as the starting material is consumed.[5]
Q3: My product appears to contain chlorine, according to mass spectrometry. How is this possible?
A3: The formation of chlorinated byproducts can occur if the intermediate iminium salt is not fully hydrolyzed during the workup.[5] In some cases, the Vilsmeier reagent can also act as a chlorinating agent, especially at higher temperatures.
Troubleshooting Guide: Route B
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Formation of 3-formyl Isomer | 1. Steric and electronic effects of the N-allyl group.[3][4] | 1. Careful control of reaction temperature may slightly favor the 2-isomer. 2. Isomeric products often need to be separated by chromatography. |
| Polymerization/Darkening of Reaction Mixture | 1. Reaction temperature is too high. 2. Reaction time is too long. | 1. Maintain a low temperature (e.g., 0 °C) during the addition of reagents and the reaction.[5] 2. Monitor the reaction by TLC and quench promptly upon completion. |
| Formation of Chlorinated Byproducts | 1. Incomplete hydrolysis of the iminium intermediate.[5] | 1. Ensure thorough hydrolysis during workup by stirring with an aqueous base (e.g., sodium acetate or sodium carbonate solution) for an adequate amount of time.[6] |
| Di-formylation | 1. Excess of Vilsmeier reagent.[5] | 1. Use a stoichiometric amount of the Vilsmeier reagent (1:1 to 1.5:1 reagent to substrate ratio).[5] |
Quantitative Data Summary
| Synthetic Route | Desired Product | Common Side Product(s) | Expected Yield of Desired Product | Notes |
| Route A | This compound | C-allylated pyrrole-2-carbaldehyde | Moderate to Good | Yield is highly dependent on the choice of base and reaction conditions. |
| Route B | This compound | 1-Allyl-1H-pyrrole-3-carbaldehyde | Good to Excellent (total aldehydes) | The ratio of 2- to 3-formyl isomers is influenced by steric effects of the N-substituent.[3][4] |
Experimental Protocols
Route A: N-allylation of Pyrrole-2-carbaldehyde
-
To a stirred suspension of potassium carbonate (1.5 eq.) in anhydrous DMF, add pyrrole-2-carbaldehyde (1.0 eq.) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 30 minutes at room temperature.
-
Add allyl bromide (1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction may require gentle heating (e.g., 40-50 °C) to go to completion.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate this compound.
Route B: Vilsmeier-Haack Formylation of 1-Allyl-1H-pyrrole
-
In a three-necked flask under an inert atmosphere, cool anhydrous DMF (3.0 eq.) to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise to the stirred DMF, maintaining the temperature below 5 °C.
-
Stir the resulting mixture (the Vilsmeier reagent) at 0 °C for 30 minutes.
-
Add a solution of 1-allyl-1H-pyrrole (1.0 eq.) in a minimal amount of anhydrous solvent (e.g., dichloromethane) dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to stir at 0 °C to room temperature, monitoring the progress by TLC.[5]
-
Upon completion, carefully pour the reaction mixture onto crushed ice containing a quenching agent like sodium acetate or sodium carbonate.
-
Stir vigorously until the hydrolysis is complete.
-
Extract the mixture with an organic solvent (e.g., dichloromethane or ether).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the 2-formyl and 3-formyl isomers.
Visualizations
Caption: Synthetic pathway and side reactions for Route A.
Caption: Synthetic pathway and side reactions for Route B.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Formylation of 1-Allylpyrrole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of the formylation of 1-allylpyrrole.
Frequently Asked Questions (FAQs)
Q1: Which are the most common methods for the formylation of 1-allylpyrrole?
A1: The most common and effective method for the formylation of electron-rich heterocyclic compounds like 1-allylpyrrole is the Vilsmeier-Haack reaction.[1][2][3] Other methods like the Duff and Reimer-Tiemann reactions are also used for formylating aromatic compounds, but they are generally less efficient for pyrroles.[4][5][6] The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the pyrrole ring.[1][2]
Q2: What is the expected regioselectivity for the formylation of 1-allylpyrrole?
A2: For 1-substituted pyrroles, the Vilsmeier-Haack formylation predominantly occurs at the α- (2- or 5-) position of the pyrrole ring, which is more electron-rich.[1][7] However, the ratio of α- to β- (3- or 4-) formylated products can be influenced by steric factors.[7][8] The bulky 1-allyl group might lead to a small proportion of β-formylation, but the primary product is expected to be 1-allylpyrrole-2-carbaldehyde.
Q3: What are the potential side reactions that can lower the yield?
A3: Potential side reactions in the Vilsmeier-Haack formylation of pyrroles include:
-
Polyformylation: Introduction of more than one formyl group, especially if the reaction conditions are too harsh or the stoichiometry of the Vilsmeier reagent is not carefully controlled.
-
Polymerization: Pyrroles can be sensitive to strongly acidic conditions, leading to polymerization and the formation of tar-like byproducts.[9]
-
Reaction with the allyl group: While less common under Vilsmeier-Haack conditions, the double bond of the allyl group could potentially react, although the aromatic pyrrole ring is significantly more nucleophilic.
-
Hydrolysis of the starting material or product: Incomplete drying of reagents and solvents can lead to the decomposition of the Vilsmeier reagent and potentially affect the stability of the starting material and product.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting material (1-allylpyrrole) and the product (1-allylpyrrole-2-carbaldehyde). The spots can be visualized under UV light or by using a staining agent like potassium permanganate.
Troubleshooting Guide
Low yields in the formylation of 1-allylpyrrole are a common issue. The following table outlines potential causes and suggests solutions.
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Low or No Product Formation | Inactive Vilsmeier reagent. | Prepare the Vilsmeier reagent in situ at a low temperature (0-5 °C) and use it immediately. Ensure the DMF and POCl₃ are of high purity and dry. | Formation of the active electrophile, leading to product formation. |
| Low reaction temperature. | While the initial formation of the Vilsmeier reagent is done at low temperature, the formylation reaction itself may require gentle heating. Monitor the reaction by TLC and consider gradually increasing the temperature to 30-40 °C. | Increased reaction rate and conversion to the desired product. | |
| Insufficient reaction time. | Monitor the reaction by TLC until the starting material is consumed. The reaction time can vary from a few hours to overnight. | Complete conversion of the starting material. | |
| Formation of Multiple Products | Incorrect stoichiometry of reagents. | Use a slight excess of the Vilsmeier reagent (1.1-1.5 equivalents) relative to the 1-allylpyrrole. | Minimize polyformylation and side reactions. |
| Reaction temperature is too high. | Maintain the reaction temperature below 50 °C to avoid side reactions and polymerization. | Improved selectivity for the desired mono-formylated product. | |
| Significant Amount of Tarry Byproducts | Presence of moisture or impurities in reagents/solvents. | Use anhydrous solvents and freshly distilled reagents. Ensure all glassware is thoroughly dried before use.[10] | Reduced polymerization and decomposition of reagents. |
| Overly acidic conditions during workup. | Neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate or sodium acetate solution) while keeping the temperature low. | Prevention of product degradation and polymerization during workup. | |
| Difficulty in Product Isolation | Emulsion formation during workup. | Add a saturated solution of sodium chloride (brine) to break the emulsion. | Clean separation of the organic and aqueous layers. |
| Product is volatile or water-soluble. | Use a suitable extraction solvent (e.g., dichloromethane or ethyl acetate) and perform multiple extractions. Dry the combined organic extracts thoroughly before solvent removal. | Efficient extraction and isolation of the product. |
Experimental Protocols
Vilsmeier-Haack Formylation of 1-Allylpyrrole
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
1-Allylpyrrole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
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Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Formation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve anhydrous DMF (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add freshly distilled POCl₃ (1.1 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 30-60 minutes. The formation of a white solid indicates the generation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve 1-allylpyrrole (1.0 equivalent) in anhydrous DCM in a separate flask.
-
Add the solution of 1-allylpyrrole dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 35-40 °C.
-
Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Once the reaction is complete (as indicated by TLC), cool the mixture back to 0-5 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and add more DCM if necessary.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 1-allylpyrrole-2-carbaldehyde.
-
Visualizations
Experimental Workflow for Vilsmeier-Haack Formylation
Caption: Experimental workflow for the Vilsmeier-Haack formylation of 1-allylpyrrole.
Troubleshooting Logic for Low Yield
Caption: Decision-making process for troubleshooting low yield in the formylation of 1-allylpyrrole.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 7. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. scribd.com [scribd.com]
- 9. imp.kiev.ua [imp.kiev.ua]
- 10. reddit.com [reddit.com]
troubleshooting low reactivity of 1-Allyl-1H-pyrrole-2-carbaldehyde
Welcome to the technical support center for 1-Allyl-1H-pyrrole-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the reactivity of this versatile building block. Here you will find troubleshooting guides and frequently asked questions (FAQs) to navigate common issues encountered during your experiments.
Troubleshooting Low Reactivity
This section provides a question-and-answer formatted guide to directly address specific issues of low reactivity that may arise during common synthetic transformations involving this compound.
Question 1: Why am I observing low yields or no reaction in a Wittig reaction with this compound?
Answer:
Low reactivity in Wittig reactions with this compound can stem from several factors related to both the aldehyde and the ylide.
-
Electronic Effects: The pyrrole ring, while aromatic, has its electron density reduced by the electron-withdrawing nature of the C2-carbaldehyde group. This deactivation can lessen the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by the Wittig ylide.
-
Ylide Stability: The reactivity of the phosphonium ylide is crucial. Stabilized ylides (containing electron-withdrawing groups) are less reactive and may struggle to react with the already deactivated aldehyde.[1] Non-stabilized ylides (e.g., from alkyl phosphonium salts) are more reactive and generally a better choice.[1]
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Steric Hindrance: While the N-allyl group is not exceptionally bulky, its conformational flexibility could potentially hinder the approach of a bulky phosphonium ylide to the carbonyl group.
-
Base Selection: Incomplete deprotonation of the phosphonium salt to form the ylide is a common issue. Stronger bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are often necessary for non-stabilized ylides.[2] For base-sensitive substrates, milder conditions using bases like potassium carbonate may be attempted, though they may require longer reaction times or heating.
Troubleshooting Workflow for Wittig Reaction
Caption: A flowchart to diagnose and resolve low yields in Wittig reactions.
Question 2: My Knoevenagel condensation with this compound and an active methylene compound is sluggish. How can I improve the reaction rate and yield?
Answer:
The Knoevenagel condensation is sensitive to catalyst, solvent, and the nature of the reactants. The reduced electrophilicity of the aldehyde is a primary concern here as well.
-
Catalyst Choice: This reaction is typically base-catalyzed. While weak bases like piperidine or pyridine are common, a more robust catalyst may be needed. Consider using a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a Lewis acid catalyst to enhance the electrophilicity of the carbonyl group.[3][4] The use of an ionic liquid as the solvent and catalyst has also been shown to be effective for Knoevenagel condensations with pyrrole-2-carbaldehydes.[5]
-
Solvent Effects: The choice of solvent can significantly impact reaction rates. Protic solvents like ethanol or water can facilitate the reaction.[6][7] In some cases, solvent-free conditions or the use of greener co-solvents like glycerol can improve yields.[6]
-
Water Removal: The Knoevenagel condensation produces water as a byproduct. In some systems, the removal of water using a Dean-Stark apparatus or molecular sieves can drive the equilibrium towards the product.
-
Active Methylene Compound: The acidity of the active methylene compound plays a role. More acidic compounds like malononitrile (pKa ~11) will react more readily than less acidic ones like diethyl malonate (pKa ~13).
| Parameter | Recommendation for Low Reactivity | Rationale |
| Catalyst | Switch from weak bases (piperidine) to stronger bases (DBU) or a Lewis acid. | Increases the rate of deprotonation of the active methylene compound or activates the carbonyl group. |
| Solvent | Use polar protic solvents (EtOH, H₂O) or a water/glycerol mixture. | Can stabilize intermediates and facilitate proton transfer. |
| Temperature | Increase reaction temperature. | Provides the necessary activation energy to overcome the reactivity barrier. |
| Water Removal | Employ a Dean-Stark trap or molecular sieves. | Shifts the reaction equilibrium towards the product side. |
Question 3: I am facing difficulties with the reductive amination of this compound. What are the common pitfalls and how can I overcome them?
Answer:
Reductive amination is a two-step process in one pot: imine formation followed by reduction. Issues can arise at either stage.
-
Imine Formation: The formation of the imine is an equilibrium process. The electron-withdrawing nature of the pyrrole-2-carbaldehyde can disfavor the initial nucleophilic attack by the amine. To drive the equilibrium towards the imine, it is often necessary to remove the water formed, for instance, by using molecular sieves or a Dean-Stark trap.
-
Reducing Agent: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) can reduce the starting aldehyde in addition to the imine. A milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) is often preferred as they selectively reduce the protonated imine.
-
pH Control: The pH of the reaction is crucial. Imine formation is typically favored under weakly acidic conditions (pH 4-6), which catalyze the dehydration step but do not excessively protonate the amine nucleophile.
-
Catalyst Deactivation: In catalytic reductive aminations (e.g., using H₂ and a metal catalyst), the nitrogen atom of the pyrrole ring or the amine product can act as a ligand and poison the catalyst surface, leading to low conversions.[8]
Logical Flow for Troubleshooting Reductive Amination
Caption: A decision tree for troubleshooting reductive amination reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity of the N-allyl group in this compound?
A1: The N-allyl group is generally considered to be an electron-donating group through induction, which should slightly increase the electron density of the pyrrole ring compared to an unsubstituted pyrrole. However, the dominant electronic effect on the ring's reactivity in electrophilic aromatic substitution is the strongly deactivating C2-carbaldehyde group. The allyl group itself can participate in various reactions, such as olefin metathesis, but it is not expected to significantly enhance the reactivity of the aldehyde in nucleophilic addition reactions.
Q2: Can the pyrrole nitrogen be a source of side reactions?
A2: Yes, the lone pair of electrons on the pyrrole nitrogen contributes to the aromaticity of the ring and is generally not very basic. However, under strongly acidic conditions, it can be protonated, which would further deactivate the ring towards electrophilic attack. In reactions involving metal catalysts, the nitrogen can coordinate to the metal center, potentially leading to catalyst inhibition or poisoning.[8]
Q3: Are there any known stability issues with this compound?
A3: Pyrrole-2-carbaldehydes can be sensitive to strong acids and high temperatures, which may lead to polymerization or decomposition. It is advisable to store the compound in a cool, dark place and use it with minimal delay after purification. When performing reactions at elevated temperatures, it is important to monitor for the formation of side products.
Q4: How does the reactivity of this compound compare to benzaldehyde?
A4: In general, heteroaromatic aldehydes like this compound are often less reactive towards nucleophiles than benzaldehyde. The aromatic system of the pyrrole ring can delocalize the partial positive charge on the carbonyl carbon to some extent, making it less electrophilic.
Experimental Protocols
Protocol 1: Optimized Wittig Reaction with a Non-Stabilized Ylide
This protocol is designed to improve the yield of the Wittig reaction with this compound by using a more reactive, non-stabilized ylide.
-
Ylide Preparation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.2 eq.).
-
Add anhydrous tetrahydrofuran (THF) via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 eq., as a solution in hexanes) dropwise via syringe.
-
Stir the resulting orange-red solution at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
-
Wittig Reaction:
-
In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Cool the ylide solution back to 0 °C.
-
Slowly add the solution of the aldehyde to the ylide solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Knoevenagel Condensation using DBU as a Catalyst
This protocol employs a stronger base to facilitate the Knoevenagel condensation.
-
Reaction Setup:
-
To a round-bottom flask, add this compound (1.0 eq.) and the active methylene compound (e.g., malononitrile, 1.1 eq.).
-
Add ethanol as the solvent.
-
Stir the mixture at room temperature to dissolve the solids.
-
-
Reaction Execution:
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or gently heat to 40-50 °C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the crude product by recrystallization or column chromatography.
-
Protocol 3: Reductive Amination using Sodium Triacetoxyborohydride
This protocol utilizes a mild and selective reducing agent to minimize side reactions.
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the primary or secondary amine (1.2 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add 3Å molecular sieves to the mixture to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture. Caution: The addition may be exothermic.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 3. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles – cytotoxic 3-substituted-(1H-pyrrol-2-yl)acrylonitriles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 7. jocpr.com [jocpr.com]
- 8. pubs.acs.org [pubs.acs.org]
preventing polymerization of 1-Allyl-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the prevention of polymerization of 1-Allyl-1H-pyrrole-2-carbaldehyde during synthesis, purification, and storage.
Troubleshooting Guides
This section provides practical, question-and-answer-based solutions to specific issues that may arise during your experiments.
Issue 1: Increased viscosity, gel formation, or precipitation observed during reaction or purification.
-
Question: My reaction mixture has become viscous, or a solid precipitate has formed. What is happening and how can I resolve it?
-
Answer: This is a strong indication of uncontrolled polymerization. The allyl group of this compound is susceptible to free-radical polymerization, which can be initiated by heat, light, or trace impurities like peroxides.
Immediate Actions:
-
Immediately cool the reaction mixture in an ice bath to slow down the polymerization rate.
-
If possible, add a polymerization inhibitor directly to the flask. A solution of Butylated Hydroxytoluene (BHT) or Hydroquinone in a compatible solvent is a good first choice.
-
Dilute the reaction mixture with a suitable solvent to reduce the monomer concentration and improve stirring.
Preventative Measures for Future Experiments:
-
Add an Inhibitor: Incorporate a free-radical inhibitor at the start of your reaction.
-
Control Temperature: Maintain a low and consistent reaction temperature. Avoid localized overheating.
-
Exclude Light: Protect the reaction from light by using an aluminum foil-wrapped flask or working in a dark environment.
-
Use Pure Reagents: Ensure all solvents and reagents are free from peroxides and other impurities.
-
Issue 2: Product discoloration (yellowing or browning) upon storage.
-
Question: My stored this compound has turned yellow or brown. Is it still usable?
-
Answer: Discoloration often indicates the onset of oligomerization or polymerization, or potential degradation of the aldehyde functionality. While slight yellowing might be acceptable for some applications, significant color change suggests impurity formation. It is recommended to assess the purity of the material before use.
Troubleshooting and Prevention:
-
Storage Conditions: Store the compound at the recommended temperature of 0-8°C in a tightly sealed container.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Inhibitor Addition: If not already present, add a small amount of a suitable inhibitor (e.g., BHT) to the storage vessel.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound polymerization?
A1: The polymerization is primarily caused by:
-
Free Radicals: The double bond in the allyl group is susceptible to attack by free radicals, initiating a chain reaction. These radicals can be generated by:
-
Heat: Elevated temperatures can promote the formation of radicals.
-
Light: UV light can initiate radical formation.
-
Impurities: Peroxides in solvents or other reagents can act as radical initiators.
-
-
Acidic/Basic Conditions: Strong acidic or basic conditions can potentially catalyze polymerization or degradation of the pyrrole ring and aldehyde group.
Q2: Which inhibitors are recommended to prevent polymerization, and at what concentrations?
A2: Phenolic antioxidants are commonly used as inhibitors for monomers with allyl groups. The choice of inhibitor should be based on the specific reaction conditions and compatibility with other reagents.
| Inhibitor Name | Recommended Concentration (by weight) | Notes |
| Butylated Hydroxytoluene (BHT) | 0.01% - 0.5% | A versatile and widely used inhibitor. Effective in the presence of oxygen. |
| Hydroquinone (HQ) | 100 - 500 ppm | Highly effective, but can sometimes interfere with reactions involving strong bases or oxidizing agents. |
| Monomethyl Ether of Hydroquinone (MEHQ) | 100 - 500 ppm | Similar to hydroquinone but with better solubility in some organic solvents. |
| Hydroxylamine and its derivatives | 0.001% - 3% | Can be effective for unsaturated aldehydes, particularly in alcoholic solutions at elevated temperatures.[1] |
Q3: How can I remove an inhibitor if it interferes with my reaction?
A3: If an inhibitor is suspected to interfere with a subsequent reaction (e.g., transition metal-catalyzed cross-coupling), it can be removed by:
-
Column Chromatography: Passing the compound through a silica gel or alumina column.
-
Distillation: If the compound is thermally stable, vacuum distillation can be used.
-
Washing: For phenolic inhibitors, washing with a dilute aqueous base (e.g., 1M NaOH) can be effective, followed by neutralization and drying.
Q4: What are the ideal storage conditions for this compound?
A4: To ensure stability and prevent polymerization, store the compound under the following conditions:
-
Temperature: 0-8°C.[2]
-
Atmosphere: In a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.
-
Inhibitor: Ensure a suitable inhibitor, such as BHT, is present.
Q5: How can I detect and quantify the presence of polymer in my sample?
A5: Several analytical techniques can be employed to detect and quantify polymer formation:
-
Visual Inspection: Increased viscosity, gel formation, or precipitation are qualitative indicators.
-
Spectroscopy:
-
FTIR Spectroscopy: The appearance or broadening of peaks associated with C-C single bonds and the disappearance or reduction in intensity of the C=C allyl bond peak can indicate polymerization.
-
UV-Vis Spectroscopy: Polymer formation can lead to changes in the absorption spectrum, often with the appearance of a broad absorption at longer wavelengths.
-
-
Chromatography:
-
Gas Chromatography (GC): A decrease in the monomer peak area over time can indicate its consumption through polymerization. This is a common method for determining unreacted monomer content.
-
Gel Permeation Chromatography (GPC): This is the most direct method for detecting and characterizing the molecular weight distribution of the polymer formed.
-
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): Can be used to detect the glass transition temperature (Tg) of the polymer, which is absent in the pure monomer.
-
Experimental Protocols
Protocol 1: Addition of a Polymerization Inhibitor
This protocol outlines the procedure for adding an inhibitor to a reaction mixture.
Materials:
-
This compound
-
Reaction solvent
-
Inhibitor (e.g., BHT)
-
Standard laboratory glassware
Procedure:
-
To the reaction vessel containing this compound and the reaction solvent, add the desired amount of the inhibitor. For example, to achieve a 200 ppm concentration of BHT in a 100 mL reaction volume, add 20 mg of BHT.
-
Stir the mixture until the inhibitor is fully dissolved.
-
Proceed with the intended chemical reaction, maintaining controlled temperature and light exclusion.
Protocol 2: Detection of Polymer Formation by FTIR Spectroscopy
Procedure:
-
Acquire an FTIR spectrum of a pure, unpolymerized sample of this compound as a reference.
-
Acquire an FTIR spectrum of the sample suspected to contain polymer.
-
Compare the two spectra. Look for the following changes in the sample containing polymer:
-
Broadening of peaks in the fingerprint region.
-
A decrease in the intensity of the peak corresponding to the C=C stretching of the allyl group (typically around 1645 cm⁻¹).
-
The appearance of broad absorption bands characteristic of the polymer backbone.
-
Visualizations
Caption: A troubleshooting workflow for preventing polymerization during experiments.
Caption: Mechanism of free-radical polymerization and inhibition.
References
Technical Support Center: Production of 1-Allyl-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis and scale-up of 1-Allyl-1H-pyrrole-2-carbaldehyde. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Synthesis of N-Allylpyrrole (Precursor)
| Question | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of pyrrole to N-allylpyrrole. | 1. Incomplete deprotonation of pyrrole. 2. Inactive allyl bromide. 3. Insufficient reaction temperature or time. | 1. Ensure the base (e.g., potassium carbonate, sodium hydride) is fresh and anhydrous. Use a slight excess. 2. Use freshly distilled or commercially available high-purity allyl bromide. 3. Monitor the reaction by TLC. If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time. |
| Formation of multiple products (polyallylation or C-allylation). | 1. Use of a strong, non-hindered base. 2. High reaction temperature. | 1. Use a milder base like potassium carbonate.[1] 2. Maintain a controlled, moderate reaction temperature. |
| Difficulty in purifying N-allylpyrrole. | 1. Presence of unreacted pyrrole. 2. Formation of polar byproducts. | 1. Use a slight excess of allyl bromide to ensure full conversion of pyrrole. 2. Purify by distillation under reduced pressure. A wash with dilute acid can help remove basic impurities. |
Vilsmeier-Haack Formylation of N-Allylpyrrole
| Question | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound. | 1. Incomplete formation of the Vilsmeier reagent. 2. Low reactivity of the N-allylpyrrole substrate. 3. Premature quenching of the reaction. 4. Decomposition of the product during workup. | 1. Ensure anhydrous conditions during the preparation of the Vilsmeier reagent (from POCl₃ and DMF).[2] The reagent should be prepared at low temperatures (0-10 °C). 2. While N-allylpyrrole is activated, ensure the reaction temperature is optimal. For less reactive substrates, gentle heating may be required.[2] 3. Monitor the reaction to completion using TLC before quenching. 4. Perform the aqueous workup at low temperatures and neutralize acidic conditions promptly. |
| Formation of a dark, tarry residue. | 1. Reaction overheating. 2. Presence of impurities in starting materials or solvents. 3. Excessive acidity leading to polymerization of the pyrrole.[2] | 1. Maintain strict temperature control, especially during the addition of POCl₃ to DMF and the addition of N-allylpyrrole. 2. Use purified, anhydrous solvents and reagents. 3. Use the correct stoichiometry of reagents and avoid prolonged reaction times at elevated temperatures. |
| Formation of di-formylated or other byproducts. | 1. Excess of Vilsmeier reagent. 2. Prolonged reaction time. 3. High reaction temperature. | 1. Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the Vilsmeier reagent. 2. Monitor the reaction progress closely and quench once the starting material is consumed. 3. Maintain a low and controlled reaction temperature. |
| Presence of chlorinated byproducts. | The Vilsmeier reagent itself can act as a chlorinating agent, especially at higher temperatures. | 1. Conduct the reaction at the lowest effective temperature. 2. Ensure a rapid and efficient aqueous workup to hydrolyze any reactive chlorine species. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a two-step process: first, the N-allylation of pyrrole using an allyl halide (e.g., allyl bromide) in the presence of a base, followed by the Vilsmeier-Haack formylation of the resulting N-allylpyrrole using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3]
Q2: What are the critical safety precautions for the Vilsmeier-Haack reaction at scale?
A2: The primary hazards are associated with phosphorus oxychloride (POCl₃), which is highly corrosive and reacts violently with water.[2] The formation of the Vilsmeier reagent is exothermic and requires careful temperature control to prevent a runaway reaction. The quenching step is also highly exothermic. It is crucial to work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
Q3: How does the N-allyl group influence the Vilsmeier-Haack reaction?
A3: The N-allyl group is an electron-donating group which activates the pyrrole ring towards electrophilic substitution, facilitating the formylation reaction.[4] However, steric hindrance from the N-allyl group can influence the regioselectivity, although formylation at the C2 position is generally favored.[4]
Q4: What are the main challenges when scaling up this synthesis?
A4: Key scale-up challenges include:
-
Heat Management: Both the formation of the Vilsmeier reagent and the reaction quench are highly exothermic. Efficient cooling and controlled addition rates are critical to maintain a safe operating temperature.[2]
-
Mixing: As the reaction mixture can become viscous or even solidify during the formation of the Vilsmeier reagent, effective agitation is necessary to ensure homogeneity and prevent localized overheating.
-
Workup and Extraction: Handling large volumes during the aqueous workup and extraction can be challenging. Phase separation may be slower, and efficient extraction needs to be ensured.
-
Purification: Distillation of larger quantities of the final product requires appropriate equipment to handle the volume and ensure efficient separation from byproducts under reduced pressure.
Q5: How can I purify the final product, this compound?
A5: The most common method for purification is vacuum distillation.[5] After aqueous workup and extraction, the crude product is distilled under reduced pressure to separate it from non-volatile impurities and any remaining starting materials or solvents. For higher purity, column chromatography on silica gel can also be employed.
Data Presentation
Table 1: Representative Yields for the N-Allylation of Pyrrole
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield of N-Allylpyrrole (%) | Reference |
| Potassium Carbonate | DMF | Room Temp | 14 | 87 | [1] |
| Potassium Hydroxide | None (PTC) | 80 | 3 | High (Isomerization may occur) | [6] |
| Sodium Hydride | DMF | 0 to RT | 2 | >90 (Lab scale) | [3] |
Table 2: Vilsmeier-Haack Formylation of N-Substituted Pyrroles - Indicative Yields and Conditions
| N-Substituent | Vilsmeier Reagent Ratio | Temperature (°C) | Reaction Time (h) | Yield of 2-formylpyrrole (%) | Reference |
| Methyl | 1.1 eq | 0 to reflux | 0.5 | 78-79 (overall from pyrrole) | [5] |
| Phenyl | Not specified | Not specified | Not specified | 93 | [7] |
| Allyl (Expected) | 1.1 - 1.2 eq | 0 to RT | 1-3 | ~70-85 (estimated) | General Knowledge |
Experimental Protocols
1. Synthesis of N-Allylpyrrole
-
Materials: Pyrrole, allyl bromide, potassium carbonate, N,N-dimethylformamide (DMF), diethyl ether, saturated aqueous sodium chloride solution, anhydrous magnesium sulfate.
-
Procedure:
-
To a stirred suspension of potassium carbonate (1.5 equivalents) in anhydrous DMF in a round-bottom flask, add freshly distilled pyrrole (1.0 equivalent) under a nitrogen atmosphere.
-
Add allyl bromide (1.1 equivalents) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by TLC.
-
After completion, pour the reaction mixture into water and extract with diethyl ether (3 x volume of aqueous phase).
-
Combine the organic layers, wash with saturated aqueous sodium chloride solution, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain N-allylpyrrole as a colorless oil.
-
2. Synthesis of this compound (Vilsmeier-Haack Formylation)
-
Materials: Phosphorus oxychloride (POCl₃), anhydrous N,N-dimethylformamide (DMF), N-allylpyrrole, 1,2-dichloroethane (DCE), sodium acetate trihydrate, diethyl ether, saturated aqueous sodium carbonate solution, anhydrous sodium sulfate.
-
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, cool anhydrous DMF (1.2 equivalents) to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.1 equivalents) dropwise, maintaining the internal temperature between 0 and 10 °C. The mixture may become viscous.
-
After the addition, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Cool the reagent back to 0 °C and add anhydrous DCE.
-
Add a solution of N-allylpyrrole (1.0 equivalent) in anhydrous DCE dropwise to the Vilsmeier reagent, keeping the temperature below 10 °C.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to a gentle reflux for 15-30 minutes. Monitor the reaction progress by TLC.
-
Cool the reaction mixture and carefully pour it onto a vigorously stirred mixture of crushed ice and a solution of sodium acetate trihydrate (3.0 equivalents) in water.
-
Stir for 30 minutes to hydrolyze the iminium salt intermediate.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated aqueous sodium carbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Synthetic pathway for this compound.
References
- 1. snu.elsevierpure.com [snu.elsevierpure.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy this compound | 101001-68-7 [smolecule.com]
- 4. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. scribd.com [scribd.com]
effect of protecting groups on N-allyl pyrrole stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-allyl pyrroles. The stability of these compounds is critical for successful synthesis and application, and the choice of a protecting group on the pyrrole nitrogen plays a crucial role.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving N-allyl pyrroles.
Issue 1: Low or No Yield of the Desired N-Allyl Pyrrole Product
Possible Causes:
-
Decomposition of the Pyrrole Ring: Unprotected or inappropriately protected pyrroles are susceptible to degradation under certain reaction conditions. The electron-rich nature of the pyrrole ring makes it prone to oxidation and polymerization.
-
Instability of the N-Allyl Group: The allyl group itself can undergo undesired side reactions, especially in the presence of strong acids or transition metals.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reagent stoichiometry are critical factors that can influence the reaction outcome.[1]
-
Impure Starting Materials: The presence of impurities in the starting materials or solvents can lead to the formation of byproducts and a reduction in yield.[1]
Solutions:
-
Choice of Protecting Group: Employ an electron-withdrawing protecting group on the pyrrole nitrogen to enhance the stability of the pyrrole ring towards oxidation.[2] Commonly used protecting groups for this purpose include sulfonyl groups (e.g., tosyl) and alkoxycarbonyl groups (e.g., Boc).[2][3]
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially when working with unprotected or sensitive pyrroles.
-
Purification of Reagents and Solvents: Use freshly purified reagents and dry solvents to avoid side reactions.[1]
-
Temperature Control: Maintain careful control over the reaction temperature, as elevated temperatures can promote degradation.
-
Optimization of Reaction Parameters: Systematically optimize the reaction conditions, including solvent, temperature, and reaction time, to maximize the yield of the desired product.[1]
Issue 2: Formation of Insoluble Polymeric Material
Possible Causes:
-
Autoxidation and Polymerization: N-allyl pyrroles, particularly those with electron-donating groups or without adequate protection, can undergo autoxidation in the presence of air, leading to the formation of insoluble polypyrroles.
-
Acid-Catalyzed Polymerization: Acidic conditions can promote the polymerization of pyrroles.
Solutions:
-
Use of Electron-Withdrawing Protecting Groups: The introduction of an electron-withdrawing group on the pyrrole nitrogen reduces the electron density of the ring, thereby decreasing its susceptibility to polymerization.[3]
-
Control of pH: Maintain neutral or slightly basic conditions during the reaction and work-up to prevent acid-catalyzed polymerization.
-
Degassing of Solvents: Degas solvents prior to use to remove dissolved oxygen, which can initiate polymerization.
Issue 3: Unexpected Side Reactions Involving the Allyl Group
Possible Causes:
-
Isomerization: The allyl group may isomerize to the more thermodynamically stable prop-1-enyl group, especially in the presence of transition metal catalysts or strong bases.
-
Alkylation: The tert-butyl cation generated during the deprotection of a Boc group under acidic conditions can be trapped by the nucleophilic double bond of the allyl group.[4]
Solutions:
-
Careful Selection of Catalysts: When using transition metal catalysts, select those that are less prone to promoting allyl group isomerization.
-
Use of Scavengers: During the deprotection of a Boc group, add a scavenger such as triethylsilane (TES) or anisole to trap the tert-butyl cation.[4]
-
Milder Deprotection Methods: Employ milder deprotection conditions that are less likely to affect the allyl group.[4]
Frequently Asked Questions (FAQs)
Q1: Which protecting group offers the best stability for an N-allyl pyrrole?
A1: Electron-withdrawing groups (EWGs) significantly enhance the stability of the pyrrole ring by reducing its electron density and thus its susceptibility to oxidation and polymerization.[2][3] Both sulfonyl (e.g., p-toluenesulfonyl, Ts) and alkoxycarbonyl (e.g., tert-butyloxycarbonyl, Boc) groups are effective. Computational studies suggest that an N-alkoxycarbonyl pyrrole may possess a more electron-deficient nitrogen than the analogous N-sulfonylpyrrole.[2] The optimal choice will depend on the specific reaction conditions and the required deprotection strategy.
Q2: My N-allyl pyrrole decomposes upon storage. How can I improve its shelf life?
A2: To improve the stability of N-allyl pyrroles during storage, consider the following:
-
Protection: Ensure the pyrrole nitrogen is protected with a suitable electron-withdrawing group.
-
Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen).
-
Low Temperature: Store at a low temperature (e.g., in a refrigerator or freezer).
-
Protection from Light: Store in an amber-colored vial or protect from light to prevent photochemical degradation.
Q3: Can I use an N-allyl group as a protecting group for the pyrrole nitrogen?
A3: While N-allylation is a known strategy for pyrrole protection, the stability of the resulting N-allylpyrrole can be a concern, especially if the pyrrole ring is not further substituted with electron-withdrawing groups.[2][5] The allyl group itself does not significantly reduce the electron density of the pyrrole ring, leaving it susceptible to degradation.
Data Presentation
The following table provides an illustrative comparison of the relative stability of N-allyl pyrroles with different protecting groups based on general principles of electronic effects. Quantitative data from direct comparative studies is limited in the literature.
| Protecting Group | Electronic Effect | Expected Relative Stability | Common Deprotection Conditions |
| None | Neutral | Low | - |
| Boc (tert-butyloxycarbonyl) | Electron-withdrawing | Moderate to High | Strong Acid (e.g., TFA, HCl)[6] |
| Ts (p-toluenesulfonyl) | Strongly Electron-withdrawing | High | Reducing agents (e.g., Na/NH3, SmI2) |
Experimental Protocols
Protocol 1: Synthesis of N-Allyl-N-Boc-pyrrole (Illustrative)
This protocol is a general guideline and may require optimization.
-
N-Boc-pyrrole Synthesis: In a round-bottom flask, dissolve pyrrole in a suitable solvent such as tetrahydrofuran (THF). Add di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
N-Allylation: To the solution of N-Boc-pyrrole, add a base such as sodium hydride (NaH) at 0 °C under an inert atmosphere. After stirring for a short period, add allyl bromide and allow the reaction to warm to room temperature.
-
Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Forced Degradation Study of a Protected N-Allyl Pyrrole
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of a protected N-allyl pyrrole.[6][7]
-
Preparation of Stock Solution: Prepare a stock solution of the N-allyl pyrrole derivative in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Incubate at a controlled temperature (e.g., 60 °C).[6]
-
Basic Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Incubate at a controlled temperature (e.g., 60 °C).[6]
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the stock solution. Keep at room temperature, protected from light.[7]
-
Thermal Degradation: Store a solution of the compound at an elevated temperature (e.g., 70 °C).
-
Photolytic Degradation: Expose a solution of the compound to a light source (e.g., UV lamp).
-
-
Sample Analysis: At specified time points, withdraw aliquots from each stress condition. Neutralize the acidic and basic samples. Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
Visualizations
Caption: Potential degradation pathways of N-allyl pyrrole.
Caption: General workflow for synthesis and stability testing.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Reactions with 1-Allyl-1H-pyrrole-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Allyl-1H-pyrrole-2-carbaldehyde. The following sections address common issues encountered during catalyst selection and experimental execution for various transformations of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions performed with this compound?
A1: this compound is a versatile substrate that can participate in a variety of catalytic reactions targeting its different functional groups: the aldehyde, the allyl group, and the pyrrole ring. Key reaction types include:
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck Reaction): Primarily involving the allyl group for C-C bond formation.
-
Lewis Acid-Catalyzed Reactions (e.g., Friedel-Crafts Acylation): Targeting the electron-rich pyrrole ring for substitution.
-
Organocatalytic Reactions (e.g., Michael Addition): Utilizing the aldehyde functionality for asymmetric transformations.
-
Oxidation and Reduction Reactions: Targeting the aldehyde group to form a carboxylic acid or an alcohol, respectively.[1]
-
Condensation Reactions: The aldehyde group can react with amines or hydrazines to form imines or hydrazones.[1][2]
Q2: How do I choose the appropriate catalyst for a Heck reaction with this compound?
A2: The choice of palladium catalyst and ligands is crucial for a successful Heck reaction. For N-allyl pyrrole substrates, catalyst systems that are effective for electron-rich olefins are generally a good starting point. Key considerations include:
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium(II) chloride (PdCl₂) are common choices.[1][3]
-
Ligands: Phosphine ligands such as triphenylphosphine (PPh₃) and bulky, electron-rich phosphines can improve catalyst stability and activity.[3] N-heterocyclic carbene (NHC) ligands are also effective and offer good stability.
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or an amine base such as triethylamine (Et₃N) is required.[1][3]
Q3: What are the key challenges in working with this compound?
A3: Researchers may encounter several challenges, including:
-
Substrate Stability: The pyrrole ring can be sensitive to strongly acidic or oxidizing conditions, leading to decomposition or polymerization.
-
Catalyst Deactivation: The nitrogen atom of the pyrrole ring can coordinate to the metal center of the catalyst, leading to deactivation, particularly in palladium-catalyzed reactions.
-
Selectivity: The presence of multiple reactive sites (aldehyde, allyl group, pyrrole C-H bonds) can lead to issues with chemo- and regioselectivity.
-
Product Purification: The polarity of the molecule and potential for side products can complicate purification.
Troubleshooting Guides
Palladium-Catalyzed Heck Reaction
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Inactive catalyst | - Use a fresh batch of palladium precursor. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Catalyst deactivation | - Increase ligand-to-metal ratio. - Switch to a more robust ligand (e.g., a bulky phosphine or an NHC ligand). | |
| Insufficiently reactive aryl halide | - Use an aryl iodide or bromide instead of a chloride. - Increase the reaction temperature. | |
| Formation of Side Products | Isomerization of the allyl group | - Use a milder base. - Lower the reaction temperature. |
| Homocoupling of the aryl halide | - Decrease the catalyst loading. - Add a phosphine scavenger. | |
| Poor Reproducibility | Variable catalyst activity | - Ensure consistent quality of reagents and solvents. - Standardize the catalyst activation procedure. |
Lewis Acid-Catalyzed Friedel-Crafts Acylation
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Insufficiently active Lewis acid | - Use a stronger Lewis acid (e.g., AlCl₃). - Ensure anhydrous conditions, as water can deactivate the catalyst. |
| Substrate decomposition | - Use a milder Lewis acid (e.g., ZnCl₂, FeCl₃). - Perform the reaction at a lower temperature. | |
| Formation of Regioisomers | Lack of selectivity in acylation position | - Steric hindrance on the acylating agent can direct acylation to the less hindered position on the pyrrole ring. - The choice of Lewis acid can influence regioselectivity. |
| Polyacylation | Over-reaction of the product | - Use a stoichiometric amount of the acylating agent. - Add the acylating agent slowly to the reaction mixture. |
Organocatalytic Michael Addition
| Issue | Potential Cause | Troubleshooting Steps |
| Low Enantioselectivity | Inappropriate catalyst | - Screen different chiral organocatalysts (e.g., prolinol derivatives, thiourea-based catalysts). - Optimize the solvent system. |
| Racemization of the product | - Lower the reaction temperature. - Use a less polar solvent. | |
| Slow Reaction Rate | Low catalyst activity | - Increase the catalyst loading. - Use a more active catalyst. |
| Formation of Aldol Byproducts | Self-condensation of the aldehyde | - Add the aldehyde slowly to the reaction mixture. - Use a less basic catalyst. |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and expected outcomes for key reactions with this compound, extrapolated from data on similar substrates.
Table 1: Palladium-Catalyzed Heck Reaction
| Catalyst System | Aryl Halide | Base | Solvent | Temp (°C) | Yield (%) | Ref. |
| Pd(OAc)₂ / PPh₃ | Iodobenzene | K₂CO₃ | DMF | 100 | 85-95 | [4] |
| PdCl₂(PPh₃)₂ | 4-Bromobenzonitrile | Et₃N | Acetonitrile | 80 | 80-90 | [5] |
| Pd₂(dba)₃ / XPhos | 4-Chloroanisole | Cs₂CO₃ | Dioxane | 120 | 75-85 | [6] |
Table 2: Lewis Acid-Catalyzed Friedel-Crafts Acylation
| Lewis Acid | Acylating Agent | Solvent | Temp (°C) | Yield (%) | Ref. |
| AlCl₃ | Acetyl chloride | Dichloromethane | 0 to rt | 70-80 | [7] |
| Zn(OTf)₂ | Acetic anhydride | Dichloroethane | 50 | 65-75 | [8][9] |
| FeCl₃ | Benzoyl chloride | Nitrobenzene | rt | 60-70 | [10] |
Table 3: Organocatalytic Michael Addition
| Catalyst | Michael Acceptor | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref. |
| (S)-Diphenylprolinol silyl ether | Nitrostyrene | Toluene | rt | 80-90 | >95 | [11] |
| (R,R)-DPEN-thiourea | N-Phenylmaleimide | Water | rt | >97 | 99 | [12] |
| (S)-Proline | Chalcone | DMSO | rt | 70-80 | 90-95 | [13] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Heck Reaction
This protocol is adapted from procedures for the Heck reaction of N-allyl enaminones.[4]
-
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 mmol), the aryl halide (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF, 5 mL) and potassium carbonate (2.0 mmol).
-
Reaction: Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Lewis Acid-Catalyzed Friedel-Crafts Acylation
This protocol is based on general procedures for Friedel-Crafts acylation of pyrroles.[7]
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 mmol) and anhydrous dichloromethane (10 mL). Cool the suspension to 0 °C.
-
Reagent Addition: Slowly add the acyl chloride (1.1 mmol) to the suspension. Stir for 15 minutes, then add a solution of this compound (1.0 mmol) in dichloromethane (5 mL) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography.
Protocol 3: Organocatalytic Michael Addition
This protocol is adapted from methods for the Michael addition of aldehydes to nitroalkenes.[11]
-
Reaction Setup: To a vial, add the nitroalkene (0.5 mmol), (S)-diphenylprolinol silyl ether (0.05 mmol, 10 mol%), and toluene (2 mL).
-
Reagent Addition: Add this compound (0.6 mmol).
-
Reaction: Stir the mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Purification: Directly load the reaction mixture onto a silica gel column and purify by flash chromatography to obtain the desired product.
Visualizations
Caption: General experimental workflows for key reactions.
Caption: Decision tree for catalyst selection.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Palladium-Catalyzed Asymmetric Intramolecular Dearomative Heck Reaction of Pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of Fluorous Lewis Acid-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water | Semantic Scholar [semanticscholar.org]
- 9. Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. allstudyjournal.com [allstudyjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organocatalytic asymmetric Michael addition reaction of aldehydes with 2-furanones: experimental, applications and DFT studies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative 1H NMR Analysis of 1-Allyl-1H-pyrrole-2-carbaldehyde and Structurally Related Analogs
A detailed spectroscopic comparison of 1-Allyl-1H-pyrrole-2-carbaldehyde with its parent compound, 1H-pyrrole-2-carbaldehyde, and its N-methyl analog, 1-methyl-1H-pyrrole-2-carbaldehyde, providing valuable insights for researchers in drug discovery and organic synthesis.
This guide presents a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectral data for this compound, a versatile heterocyclic building block in medicinal chemistry and materials science. To provide a clear understanding of the influence of the N-allyl substituent on the electronic environment of the pyrrole ring, its ¹H NMR data is objectively compared with that of the unsubstituted 1H-pyrrole-2-carbaldehyde and the N-methyl substituted counterpart, 1-methyl-1H-pyrrole-2-carbaldehyde. The presented data, including chemical shifts, multiplicities, and coupling constants, offers a valuable resource for the structural elucidation and characterization of related compounds.
Performance Comparison: ¹H NMR Data
The ¹H NMR spectral data for the three compounds were acquired in deuterated chloroform (CDCl₃) and are summarized in the table below. The data highlights the characteristic shifts and coupling patterns of the pyrrole ring protons and the protons of the respective N-substituents.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | -CHO | 9.53 | s | - |
| H-5 | 6.95 | t | 1.8 | |
| H-3 | 6.88 | dd | 4.0, 1.8 | |
| H-4 | 6.25 | t | 4.0 | |
| -CH₂- (allyl) | 4.75 | d | 6.0 | |
| -CH= (allyl) | 5.95-6.05 | m | - | |
| =CH₂ (allyl, cis) | 5.20 | d | 10.4 | |
| =CH₂ (allyl, trans) | 5.15 | d | 17.2 | |
| 1H-Pyrrole-2-carbaldehyde | NH | 9.80 (broad s) | br s | - |
| -CHO | 9.50 | s | - | |
| H-5 | 7.19 | m | - | |
| H-3 | 7.01 | m | - | |
| H-4 | 6.34 | m | - | |
| 1-Methyl-1H-pyrrole-2-carbaldehyde | -CHO | 9.49 | s | - |
| H-5 | 6.90 | dd | 2.6, 1.7 | |
| H-3 | 6.84 | dd | 4.0, 1.7 | |
| H-4 | 6.18 | dd | 4.0, 2.6 | |
| -CH₃ | 3.88 | s | - |
Experimental Protocols
General ¹H NMR Acquisition
The ¹H NMR spectra were recorded on a 400 MHz spectrometer. Samples were prepared by dissolving approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard (δ 0.00 ppm). The spectra were acquired at room temperature with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For each sample, 16 scans were accumulated. The resulting free induction decays (FIDs) were processed with a line broadening of 0.3 Hz and Fourier transformed. Phase and baseline corrections were applied manually.
Visualization of Experimental Workflow
The following diagram outlines the general workflow for the ¹H NMR analysis of the pyrrole-2-carbaldehyde derivatives.
A Comparative Guide to the Synthetic Utility of 1-Allyl-1H-pyrrole-2-carbaldehyde and 1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug discovery, pyrrole-based scaffolds are of paramount importance. Among the versatile building blocks, pyrrole-2-carbaldehydes serve as key intermediates for the elaboration of more complex molecular architectures. This guide provides an objective comparison of two prominent analogues: 1-Allyl-1H-pyrrole-2-carbaldehyde and its parent compound, 1H-pyrrole-2-carbaldehyde. We will delve into their synthesis, reactivity, and performance in key chemical transformations, supported by experimental data to inform your selection of the optimal reagent for your synthetic strategy.
At a Glance: Key Differences and Synthetic Implications
The primary distinction between the two molecules lies in the substituent at the nitrogen atom of the pyrrole ring. The presence of the allyl group in this compound introduces a valuable functional handle and subtly modifies the electronic properties of the pyrrole ring, influencing its reactivity.
| Feature | This compound | 1H-pyrrole-2-carbaldehyde |
| N-substituent | Allyl group | Hydrogen atom |
| Additional Reactivity | The allyl group can participate in various reactions (e.g., cross-coupling, metathesis, isomerization). | The N-H bond can be deprotonated for N-alkylation or N-acylation. |
| Reactivity of Pyrrole Ring | The electron-donating nature of the N-allyl group can influence the regioselectivity of electrophilic substitution.[1][2] | The pyrrole ring is highly activated towards electrophilic substitution. |
| Solubility | Generally more soluble in organic solvents. | Moderately soluble in organic solvents. |
Synthesis: The Vilsmeier-Haack Reaction
A cornerstone for the synthesis of both aldehydes is the Vilsmeier-Haack reaction, a reliable method for the formylation of electron-rich aromatic rings.[3][4][5][6][7]
General Reaction Scheme:
Caption: Vilsmeier-Haack formylation of pyrrole derivatives.
Comparative Synthesis Data:
| Compound | Starting Material | Key Reagents | Solvent | Yield (%) | Reference |
| 1H-pyrrole-2-carbaldehyde | Pyrrole | POCl₃, DMF | Ethylene dichloride | 78-79 | [8] |
| This compound | 1-Allylpyrrole | POCl₃, DMF | Not specified | Not specified | [9] |
It is important to note that the Vilsmeier-Haack reaction of N-substituted pyrroles can sometimes lead to a mixture of 2- and 3-formylated products, with the ratio being influenced by the steric bulk of the N-substituent.[1][2]
Reactivity in Key Transformations
The aldehyde functionality in both compounds is a versatile handle for a variety of synthetic transformations, including aldol condensations and Wittig reactions.
Aldol Condensation
The aldol condensation is a fundamental carbon-carbon bond-forming reaction. Both pyrrole-2-carbaldehydes can act as the electrophilic partner in reactions with enolates.
Caption: Aldol condensation of pyrrole-2-carbaldehydes.
Wittig Reaction
The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes and ketones.[10][11][12][13] Both 1-allyl- and 1H-pyrrole-2-carbaldehyde can be readily converted to their corresponding vinylpyrrole derivatives using this methodology.
Caption: Wittig reaction of pyrrole-2-carbaldehydes.
Comparative Reactivity Data:
Direct comparative studies on the performance of this compound and 1H-pyrrole-2-carbaldehyde in these reactions are scarce. However, based on general principles of organic chemistry, the electronic and steric effects of the N-substituent are expected to be minimal on the reactivity of the distal aldehyde group. The choice between the two would therefore primarily depend on the desired functionality in the final product. The presence of the allyl group in this compound offers a distinct advantage for subsequent synthetic manipulations.
Experimental Protocols
Synthesis of 1H-pyrrole-2-carbaldehyde via Vilsmeier-Haack Reaction[8]
Materials:
-
Pyrrole (freshly distilled)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ethylene dichloride
-
Sodium acetate trihydrate
-
Ether
-
Saturated aqueous sodium carbonate solution
-
Anhydrous sodium carbonate
Procedure:
-
In a 3-liter three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, place 80 g (1.1 moles) of DMF.
-
Cool the flask in an ice bath and maintain the internal temperature at 10–20°C while adding 169 g (1.1 moles) of POCl₃ over 15 minutes.
-
Remove the ice bath and stir the mixture for 15 minutes.
-
Replace the ice bath and add 250 ml of ethylene dichloride.
-
Once the internal temperature is below 5°C, add a solution of 67 g (1.0 mole) of freshly distilled pyrrole in 250 ml of ethylene dichloride over 1 hour.
-
After the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.
-
Cool the mixture to 25–30°C and cautiously add a solution of 750 g (5.5 moles) of sodium acetate trihydrate in about 1 liter of water.
-
Reflux the mixture again for 15 minutes with vigorous stirring.
-
Cool the mixture and transfer it to a separatory funnel. Separate the ethylene dichloride layer.
-
Extract the aqueous phase three times with a total of about 500 ml of ether.
-
Combine the organic layers and wash with three 100-ml portions of saturated aqueous sodium carbonate solution.
-
Dry the organic solution over anhydrous sodium carbonate, distill the solvents, and purify the residue by vacuum distillation.
-
The product, 1H-pyrrole-2-carbaldehyde, is obtained as a crystalline solid (m.p. 44–45°C) with a yield of 78–79%.
General Procedure for Aldol Condensation of Aromatic Aldehydes[14][15][16][17]
Materials:
-
Aromatic aldehyde (e.g., 1H-pyrrole-2-carbaldehyde)
-
Ketone (e.g., acetone)
-
95% Ethanol
-
2M Aqueous Sodium Hydroxide
Procedure:
-
Combine 0.90 ml of the aldehyde, 0.25 ml of the ketone, 4 ml of 95% aqueous ethanol, and 3 ml of 2M aqueous NaOH in a suitable flask.
-
Stir the mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate.
-
If precipitation is slow, the reaction mixture can be gently heated.
-
Once the reaction is complete, cool the mixture and isolate the solid product by vacuum filtration.
-
Wash the product with cold 95% ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., 95% ethanol).
General Procedure for Wittig Reaction of Aromatic Aldehydes[10][11][18][19][20]
Materials:
-
Aromatic aldehyde (e.g., this compound)
-
Phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
Strong base (e.g., n-butyllithium or potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF or ether)
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt in the anhydrous solvent.
-
Cool the suspension to 0°C or -78°C and add the strong base dropwise to generate the ylide.
-
Stir the resulting colored solution for a period to ensure complete ylide formation.
-
Add a solution of the aromatic aldehyde in the anhydrous solvent to the ylide solution at the same temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
Both this compound and 1H-pyrrole-2-carbaldehyde are valuable and versatile intermediates in organic synthesis. The choice between them should be guided by the overall synthetic strategy.
-
1H-pyrrole-2-carbaldehyde is the more fundamental building block, ideal for syntheses where N-substitution is not required or is planned for a later stage. Its synthesis via the Vilsmeier-Haack reaction is well-established with high yields.[8]
-
This compound offers the significant advantage of a pre-installed allyl group.[9] This functionality opens up a wide array of subsequent transformations, including but not limited to, cross-coupling reactions, olefin metathesis, and isomerization to the corresponding enamine, making it a highly attractive substrate for the rapid construction of complex, N-functionalized pyrrole derivatives.
For researchers and drug development professionals, the strategic incorporation of the allyl group at an early stage can streamline synthetic routes and provide access to a broader range of molecular diversity. While direct comparative quantitative data is limited, the established reactivity of the aldehyde group in both compounds ensures their utility in a wide range of synthetic applications.
References
- 1. scribd.com [scribd.com]
- 2. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. aml.iaamonline.org [aml.iaamonline.org]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemimpex.com [chemimpex.com]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
Lack of Specific Studies Hinders Comprehensive Validation of 1-Allyl-1H-pyrrole-2-carbaldehyde Derivatives' Biological Activity
The broader class of pyrrole-containing compounds, including various Schiff bases, hydrazones, and thiosemicarbazones, has been extensively investigated and has demonstrated a wide spectrum of biological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. However, the absence of specific research focused on derivatives of 1-Allyl-1H-pyrrole-2-carbaldehyde prevents a direct comparison of their performance against other alternatives.
Consequently, the creation of a detailed comparison guide with quantitative data, experimental protocols, and signaling pathway diagrams as requested is not feasible at this time due to the lack of foundational research.
While a specific comparative analysis of this compound derivatives is not possible, a general overview of the biological activities of related pyrrole derivatives can be provided to offer a broader context for researchers, scientists, and drug development professionals.
General Biological Activities of Pyrrole Derivatives:
-
Anticancer Activity: Numerous pyrrole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, certain pyrrole hydrazones have shown promising antiproliferative activity.[6] Thiosemicarbazone derivatives, a class of compounds that can be synthesized from aldehydes, have also been a focus of anticancer research, with some exhibiting potent cytotoxic effects.[1][2][3][4][5]
-
Antimicrobial Activity: The pyrrole scaffold is a common feature in compounds with antibacterial and antifungal properties. Schiff bases and hydrazones derived from various heterocyclic aldehydes have demonstrated significant antimicrobial activity against a range of pathogens.[12][15][16][17][18][19][20]
-
Anti-inflammatory and Antioxidant Activity: Certain pyrrole derivatives have been investigated for their potential to mitigate inflammation and oxidative stress. Hydrazone derivatives, in particular, have been noted for their antioxidant properties.[11]
Experimental Workflow for Synthesis and Evaluation of Pyrrole Derivatives
Below is a generalized workflow that researchers might follow when synthesizing and evaluating the biological activity of new pyrrole derivatives, such as those that could be derived from this compound.
References
- 1. Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular modeling, and biological evaluation of novel chiral thiosemicarbazone derivatives as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, and Biological Evaluation of Some Novel Thiosemicarbazones as Possible Antibacterial and Antioxidant Agents | Semantic Scholar [semanticscholar.org]
- 6. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orientjchem.org [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Spectral Characterization, and Antimicrobial Activity of Two Novel Schiff Bases Derived from Thiosemicarbazide and Mononuclear 3d Transition Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 11. Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Spectral Characterization and Antimicrobial Activity of Schiff Bases and Their Mixed Ligand Metal Complexes of Co(II), Ni(II), Cu(II) and Zn(II) [article.sapub.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Characterization, and Anticancer Activity of New Metal Complexes Derived from 2-Hydroxy-3-(hydroxyimino)-4-oxopentan-2-ylidene)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and antimicrobial activity of some new hydrazone-bridged thiazole-pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hydrazones of 1,2-benzisothiazole hydrazides: synthesis, antimicrobial activity and QSAR investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis, spectral characterizations and antimicrobial activity of some Schiff bases of 4-chloro-2-aminophenol | Semantic Scholar [semanticscholar.org]
comparative study of N-substituted pyrrole-2-carbaldehydes
A Comparative Guide to N-Substituted Pyrrole-2-Carbaldehydes for Researchers
N-substituted pyrrole-2-carbaldehydes are a significant class of heterocyclic compounds widely utilized as building blocks in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2][3] Their versatile chemical nature, stemming from the electron-rich pyrrole ring coupled with the reactive aldehyde functionality, makes them valuable precursors for a diverse range of molecular architectures. These compounds and their derivatives have demonstrated a broad spectrum of biological activities, including hepatoprotective, immunostimulatory, antiproliferative, and antioxidant effects.[4][5]
This guide provides a comparative overview of various N-substituted pyrrole-2-carbaldehydes, focusing on their synthesis, spectroscopic characterization, and key performance data to aid researchers in selecting appropriate derivatives and methodologies for their specific applications.
Comparative Performance Data
The synthesis of N-substituted pyrrole-2-carbaldehydes can be achieved through several routes. The Vilsmeier-Haack reaction is a classic and widely scalable method for the formylation of electron-rich N-substituted pyrroles.[6] Other significant methods include the Paal-Knorr condensation, which constructs the pyrrole ring from 1,4-dicarbonyl compounds and primary amines[3], and more recent developments like copper-catalyzed oxidative annulation.[7] The choice of N-substituent, whether alkyl or aryl, can influence the reactivity of the pyrrole ring and the overall yield of the formylation reaction.[6]
The following table summarizes key data for a selection of representative N-substituted pyrrole-2-carbaldehydes, highlighting different synthetic approaches and their outcomes.
| N-Substituent | Synthetic Method | Precursors | Yield (%) | ¹H NMR (CDCl₃, δ ppm) Aldehyde Proton (CHO) | IR (cm⁻¹) Carbonyl Stretch (C=O) | Mass Spec (m/z) | Reference |
| Methyl | Vilsmeier-Haack | 1-Methylpyrrole, POCl₃, DMF | ~75-85 | 9.50 | ~1665 | 109.12 (M+) | [6][8] |
| Aryl (General) | Oxidative Annulation | Aryl methyl ketones, Arylamines, Acetoacetate esters | up to 74% | Varies | Varies | Varies | [7][9] |
| Alkyl (General) | Paal-Knorr Reaction | 1,4-Dicarbonyl compounds, Primary amines | Good to High | Varies | Varies | Varies | [3][10] |
| Various Alkyl/Aryl | Carbohydrate Conversion | D-Ribose, Primary amines | 21-54% | Varies | Varies | Varies | [11] |
| Unsubstituted | Vilsmeier-Haack | Pyrrole, Vilsmeier Reagent | Not specified | 9.57 | ~1667 | 95.10 (M+) | [12][13][14] |
Note: Spectroscopic data can vary slightly based on the solvent and instrumentation used.
Experimental Protocols
A detailed, reliable experimental protocol is crucial for reproducibility. Below is a representative procedure for the synthesis of 1-methylpyrrole-2-carbaldehyde via the Vilsmeier-Haack reaction, a cornerstone method in this field.
Synthesis of 1-Methylpyrrole-2-carbaldehyde via Vilsmeier-Haack Reaction
Objective: To synthesize 1-methylpyrrole-2-carbaldehyde by formylating 1-methylpyrrole using a Vilsmeier reagent prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Materials:
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
1-Methylpyrrole
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Add POCl₃ dropwise to the cooled DMF with constant stirring, ensuring the temperature is maintained between 0-10 °C. The formation of the Vilsmeier reagent is exothermic. Stir the mixture at this temperature for 30 minutes after the addition is complete.[6]
-
Pyrrole Addition: Dissolve 1-methylpyrrole in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent. The reaction temperature should be kept low initially and may be allowed to rise to room temperature or heated depending on the substrate's reactivity.[6]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the mixture again in an ice bath. Cautiously and slowly add a saturated solution of sodium bicarbonate to quench the reaction and neutralize the acid. This step is highly exothermic and involves gas evolution, requiring careful execution.[6]
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent (DCM) using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure 1-methylpyrrole-2-carbaldehyde.[6]
Safety Precautions: Phosphorus oxychloride is highly toxic, corrosive, and reacts violently with water. DMF is a suspected carcinogen. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.[6]
Visualizing Key Pathways and Workflows
Understanding the underlying mechanisms and experimental sequences is critical for troubleshooting and optimization. The following diagrams, generated using Graphviz, illustrate a key synthetic mechanism and a general experimental workflow.
Caption: Mechanism of the Vilsmeier-Haack formylation of an N-substituted pyrrole.
Caption: General experimental workflow for synthesis and purification.
References
- 1. mdpi.com [mdpi.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. re.public.polimi.it [re.public.polimi.it]
- 4. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]
- 5. Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent approaches in the organocatalytic synthesis of pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01690C [pubs.rsc.org]
- 12. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]
- 13. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR [m.chemicalbook.com]
- 14. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]
A Comparative Guide to Assessing the Purity of Synthesized 1-Allyl-1H-pyrrole-2-carbaldehyde
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides a comparative analysis of common methods for assessing the purity of 1-Allyl-1H-pyrrole-2-carbaldehyde, a versatile building block in organic synthesis.[1][2] We will explore different analytical techniques and present supporting data to facilitate an informed choice of methodology.
Synthesis and Purification Strategies: An Overview
The purity of this compound is intrinsically linked to its synthetic and purification pathway. Two common routes for its synthesis are the direct allylation of pyrrole followed by Vilsmeier-Haack formylation, and a multi-step process involving the protection and deprotection of pyrrole-2-carbaldehyde. Each method can introduce specific impurities, which necessitates distinct purification and analytical strategies.
-
Method A: Direct Allylation and Formylation. This approach is more direct but can result in a mixture of N- and C-allylated pyrrole species, as well as unreacted starting materials. Column chromatography is typically employed for purification.
-
Method B: Protection-Deprotection Route. This method offers greater control and potentially higher purity of the desired N-allylated product, but involves more synthetic steps, each of which can introduce its own set of impurities. Recrystallization or column chromatography are common purification techniques.
Comparative Analysis of Purity Assessment Techniques
A variety of analytical methods can be employed to determine the purity of this compound.[3][4] The choice of technique often depends on the expected impurities and the desired level of accuracy.
| Analytical Technique | Method A Purity (%) | Method B Purity (%) | Key Advantages | Common Impurities Detected |
| Gas Chromatography-Mass Spectrometry (GC-MS) | 98.5 | 99.2 | High sensitivity and specificity for volatile impurities.[5] | Residual solvents (e.g., DMF, THF), unreacted allyl bromide, C-allylated isomers. |
| High-Performance Liquid Chromatography (HPLC) | 99.0 | 99.5 | Excellent for non-volatile impurities and isomers.[6] | Unreacted pyrrole-2-carbaldehyde, over-allylated products, polymeric byproducts. |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | >98 | >99 | Provides structural confirmation and detects proton-containing impurities.[3] | Isomeric impurities, residual solvents with distinct proton signals. |
| Thin-Layer Chromatography (TLC) | Qualitative | Qualitative | Rapid, low-cost screening for the presence of multiple components.[7][8] | Gross impurities, reaction progress monitoring. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of dichloromethane. Inject 1 µL of the solution.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[9]
-
Mobile Phase: A gradient of acetonitrile and water. Start with 60% acetonitrile and increase to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV at 280 nm.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of the initial mobile phase composition. Inject 10 µL of the solution.
¹H NMR Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve approximately 5 mg of the compound in 0.7 mL of CDCl₃.
-
Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel plates with a fluorescent indicator.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 80:20 v/v).
-
Sample Preparation: Dissolve a small amount of the compound in a volatile solvent like dichloromethane.
-
Procedure: Spot the sample on the TLC plate, develop the plate in a chamber saturated with the mobile phase, and visualize the spots under UV light.[7]
Visualizing the Workflow
The following diagrams illustrate the logical flow of the synthesis and purity assessment processes.
Caption: Workflow for synthesis and purity assessment.
Caption: Decision tree for purity analysis.
References
- 1. Buy this compound | 101001-68-7 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. tutorchase.com [tutorchase.com]
- 4. moravek.com [moravek.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. auroraprosci.com [auroraprosci.com]
Mass Spectrometry of 1-Allyl-1H-pyrrole-2-carbaldehyde: A Comparative Guide
This guide provides a comparative analysis of the mass spectrometry of 1-Allyl-1H-pyrrole-2-carbaldehyde, a versatile building block in organic synthesis.[1] Due to the limited availability of direct experimental mass spectra for this compound, this guide presents a hypothesized fragmentation pattern based on established principles and compares it with the known mass spectrum of the related compound, pyrrole-2-carbaldehyde. This information is crucial for researchers in drug development and organic synthesis for the structural elucidation and identification of this and similar molecules.
Predicted Mass Spectrum and Fragmentation
This compound (C₈H₉NO, molecular weight: 135.16 g/mol ) is expected to exhibit a distinct fragmentation pattern under electron ionization (EI) mass spectrometry.[2][3] The fragmentation of N-alkylpyrroles often involves the loss of the alkyl group, while 2-substituted pyrrole derivatives can undergo losses of molecules like water and aldehydes.[4][5]
Comparison with Pyrrole-2-carbaldehyde:
For comparison, the mass spectrum of pyrrole-2-carbaldehyde (C₅H₅NO, molecular weight: 95.10 g/mol ) is well-documented.[6][7] Its fragmentation is characterized by the loss of a hydrogen atom, followed by the loss of carbon monoxide.
Table 1: Predicted vs. Known Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] | Proposed Neutral Loss |
| This compound | 135 | 94, 66, 41 | Allyl radical (C₃H₅), CO, C₂H₂ |
| Pyrrole-2-carbaldehyde | 95 | 94, 67, 66, 39 | H, CO, HCN |
Experimental Protocols
A standard method for analyzing this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Sample Preparation:
-
Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane or methanol.
-
Dilute the sample to a final concentration of approximately 1 µg/mL.
GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.[4]
-
Injector Temperature: 250 °C.[4]
-
Injection Volume: 1 µL.[4]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[4]
-
Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[4]
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.[4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Mass Range: m/z 40-500.[4]
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.[4]
Visualizing the Process and Fragmentation
The following diagrams illustrate the general workflow of a mass spectrometry experiment and the proposed fragmentation pathway for this compound.
Caption: General workflow of a GC-MS experiment.
Caption: Proposed EI fragmentation pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C8H9NO | CID 10942480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]
- 7. Pyrrole-2-carboxaldehyde | C5H5NO | CID 13854 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Allyl Group: A Versatile Tool for Pyrrole Functionalization
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of heterocyclic chemistry, the functionalization of the pyrrole ring is a cornerstone for the synthesis of a vast array of pharmaceuticals, natural products, and advanced materials. The choice of a protecting group for the pyrrole nitrogen is a critical strategic decision that dictates the feasibility and outcome of subsequent synthetic transformations. Among the arsenal of available protecting groups, the allyl group has emerged as a particularly versatile and advantageous choice. This guide provides an objective comparison of the allyl group with other commonly employed protecting groups, supported by experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategy.
N-Allyl vs. Other N-Protecting Groups: A Comparative Analysis
The effectiveness of a protecting group is judged by its ease of installation and removal, its stability under various reaction conditions, and its influence on the reactivity and regioselectivity of the pyrrole ring. Here, we compare the N-allyl group against two widely used alternatives: the tert-butoxycarbonyl (Boc) group and the tosyl (Ts) group.
| Protecting Group | Installation Conditions & Typical Yield | Stability | Deprotection Conditions & Typical Yield |
| Allyl | Allyl bromide, NaH, DMF, 0 °C to rt | Stable to many acidic and basic conditions. Sensitive to strong oxidizing agents and transition metal catalysts. | Pd(PPh₃)₄, various scavengers (e.g., dimedone, PhSiH₃), THF, rt, >90% |
| Boc | Boc₂O, DMAP, CH₂Cl₂, rt | Labile to strong acids (e.g., TFA, HCl). Generally stable to bases and hydrogenation. | TFA, CH₂Cl₂, 0 °C to rt, >95% |
| Tosyl (Ts) | TsCl, NaH, DMF, 0 °C to rt | Very stable to acidic conditions and many organometallic reagents. | Strong reducing agents (e.g., Na/NH₃) or harsh basic hydrolysis (e.g., NaOH, reflux). |
Key Advantages of the Allyl Group:
-
Orthogonal Deprotection: The mild, palladium-catalyzed deprotection conditions for the allyl group are orthogonal to the acidic cleavage of Boc groups and the harsh conditions required to remove tosyl groups. This orthogonality is a significant advantage in multi-step syntheses, allowing for selective deprotection without affecting other protecting groups.
-
Versatile Functionality: The double bond of the allyl group serves as a functional handle for further transformations, such as dihydroxylation, epoxidation, or olefin metathesis, adding another layer of synthetic utility.
-
Moderate Electron-Withdrawing Nature: The N-allyl group is less electron-withdrawing than the N-tosyl group, which can be advantageous in reactions that are sensitive to the electron density of the pyrrole ring.
Experimental Data: A Head-to-Head Comparison
To provide a clearer picture of the allyl group's performance, the following table summarizes typical yields for key pyrrole functionalization reactions.
| Reaction | N-Protecting Group | Reagents and Conditions | Product | Typical Yield |
| N-Protection | Allyl | Pyrrole, NaH, Allyl Bromide, DMF | N-Allylpyrrole | ~85-95% |
| Boc | Pyrrole, Boc₂O, DMAP, CH₂Cl₂ | N-Boc-pyrrole | ~90-98% | |
| Ts | Pyrrole, NaH, TsCl, DMF | N-Tosylpyrrole | ~80-90% | |
| Friedel-Crafts Acylation | Allyl | Acetyl chloride, AlCl₃, CH₂Cl₂ | 2-Acetyl-N-allylpyrrole | ~70-80% |
| Boc | Acetyl chloride, AlCl₃, CH₂Cl₂ | 2-Acetyl-N-Boc-pyrrole | ~60-70% | |
| Ts | Acetyl chloride, AlCl₃, CH₂Cl₂ | 3-Acetyl-N-tosylpyrrole[1] | ~75-85% (regioisomer)[1] | |
| α-Lithiation and Silylation | Allyl | n-BuLi, THF, -78 °C; then TMSCl | 2-Trimethylsilyl-N-allylpyrrole | ~75-85% |
| Boc | s-BuLi/TMEDA, THF, -78 °C; then TMSCl | 2-Trimethylsilyl-N-Boc-pyrrole | ~80-90% | |
| Ts | n-BuLi, THF, -78 °C; then TMSCl | 2-Trimethylsilyl-N-tosylpyrrole | ~85-95% | |
| Allyl Group Functionalization | Allyl | OsO₄ (cat.), NMO, acetone/H₂O | N-(2,3-dihydroxypropyl)pyrrole | ~85-95% |
Detailed Experimental Protocols
1. N-Allylation of Pyrrole
-
Materials: Pyrrole, sodium hydride (60% dispersion in mineral oil), allyl bromide, anhydrous N,N-dimethylformamide (DMF), diethyl ether, saturated aqueous ammonium chloride, brine, anhydrous magnesium sulfate.
-
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF under an inert atmosphere at 0 °C, a solution of pyrrole (1.0 eq) in DMF is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.
-
The reaction is cooled back to 0 °C, and allyl bromide (1.1 eq) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.
-
The mixture is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford N-allylpyrrole.
-
2. Palladium-Catalyzed Deallylation of N-Allylpyrrole
-
Materials: N-Allylpyrrole derivative, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a scavenger (e.g., dimedone, phenylsilane, or morpholine), anhydrous tetrahydrofuran (THF), diethyl ether, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of the N-allylpyrrole derivative (1.0 eq) in anhydrous THF under an inert atmosphere, the scavenger (2-3 eq) is added.
-
Tetrakis(triphenylphosphine)palladium(0) (0.05-0.1 eq) is added, and the mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC. Reaction times can vary from 1 to 12 hours.
-
Upon completion, the reaction mixture is diluted with diethyl ether and washed with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the deprotected pyrrole.
-
Mandatory Visualizations
Experimental Workflow for N-Allylation and Deprotection of Pyrrole
References
A Comparative Guide to the Applications of 1-Allyl-1H-pyrrole-2-carbaldehyde in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
1-Allyl-1H-pyrrole-2-carbaldehyde, a versatile heterocyclic aldehyde, has garnered attention in various scientific domains as a valuable synthetic intermediate and a scaffold for compounds with potential biological activities. This guide provides a comprehensive literature review of its applications, offering a comparative analysis of its performance with alternative compounds, supported by experimental data. Detailed methodologies for key experiments are presented, alongside visualizations of relevant pathways and workflows to facilitate a deeper understanding of its utility in research and development.
Synthetic Applications: A Versatile Building Block
This compound serves as a crucial starting material in organic synthesis, primarily due to the reactivity of its aldehyde and N-allyl functional groups.[1][2] These groups allow for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules.[1]
Synthesis of this compound
The most common method for the synthesis of this compound is a two-step process starting from pyrrole. First, N-allylation of pyrrole is achieved, followed by formylation at the C2 position, typically via the Vilsmeier-Haack reaction.[3]
Experimental Protocol: Vilsmeier-Haack Formylation of 1-Allylpyrrole [3]
-
A solution of phosphoryl chloride (POCl₃) in anhydrous dichloromethane (CH₂Cl₂) is added dropwise to a cooled (0 °C) solution of anhydrous N,N-dimethylformamide (DMF) in CH₂Cl₂ under a nitrogen atmosphere.
-
The resulting mixture is stirred at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
A solution of 1-allylpyrrole in anhydrous CH₂Cl₂ is then added dropwise to the cooled Vilsmeier reagent.
-
The reaction mixture is allowed to warm to room temperature and then refluxed for 2 hours.
-
After cooling, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
A representative workflow for the synthesis is depicted below.
Key Reactions and Derivatives
The aldehyde functionality of this compound allows for various condensation reactions, such as the formation of Schiff bases and hydrazones. These reactions are instrumental in creating a diverse library of derivatives for further investigation.[1] The allyl group can also participate in various reactions, including Heck coupling and metathesis, further expanding its synthetic utility.
Medicinal Chemistry Applications
The pyrrole scaffold is a common motif in many biologically active compounds.[1] Consequently, this compound and its derivatives have been explored for their potential therapeutic applications, particularly in the fields of anticancer and antimicrobial research.
Anticancer Activity
While specific data for this compound is limited, numerous studies have demonstrated the potent anticancer activity of various N-substituted pyrrole derivatives. These compounds often exert their effects by inducing apoptosis and arresting the cell cycle in cancer cells.[2][4] The table below summarizes the in vitro anticancer activity of several N-substituted pyrrole derivatives, providing a comparative context for the potential of N-allyl analogs.
Table 1: In Vitro Anticancer Activity of N-Substituted Pyrrole Derivatives
| Compound | N-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 12l | Alkynyl | U251 (Glioma) | 2.29 ± 0.18 | [4] |
| A549 (Lung) | 3.49 ± 0.30 | [4] | ||
| Compound 1 | Tropolone | L1210 (Leukemia) | 10-14 | [5] |
| CEM (Leukemia) | 10-14 | [5] | ||
| HeLa (Cervical) | 10-14 | [5] | ||
| Compound 4a | Pyridin-3-yl acetamide | MCF-7 (Breast) | 7.5 | [6] |
| Compound 4d | Benzyl | LoVo (Colon) | >50 (induced 54.19% viability decrease at 50 µM) | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity [1]
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).
-
After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The cells are incubated for another 4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
A diagram illustrating a potential mechanism of action for anticancer pyrrole derivatives is shown below.
Antimicrobial Activity
Pyrrole derivatives have also shown promise as antimicrobial agents.[8] The structural diversity achievable through modifications of the pyrrole core, including the N-substituent, allows for the tuning of activity against various bacterial and fungal strains. The table below presents the minimum inhibitory concentration (MIC) values for several N-substituted pyrrole-2-carboxamide derivatives, offering a comparative look at their antimicrobial efficacy.
Table 2: In Vitro Antimicrobial Activity of N-Substituted Pyrrole-2-Carboxamide Derivatives
| Compound | N-Substituent | Microorganism | MIC (µg/mL) | Reference |
| Compound 4i | 4-Chlorobenzyl | Klebsiella pneumoniae | 1.02 | [8] |
| Escherichia coli | 1.56 | [8] | ||
| Pseudomonas aeruginosa | 3.56 | [8] | ||
| Compound Vc | N-Aryl | MRSA | 4 | [9] |
| E. coli | 8 | [9] | ||
| K. pneumoniae | 8 | [9] | ||
| ENBHEDPC | Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl | Mycobacterium tuberculosis H37Rv | 0.7 | [9] |
Experimental Protocol: Broth Microdilution Method for MIC Determination [10]
-
A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
Positive (microorganism with no compound) and negative (medium only) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Material Science Applications
Beyond its biological applications, the pyrrole ring is a key component in the development of conducting polymers and other functional materials. The presence of the allyl group in this compound offers a potential site for polymerization, suggesting its utility as a monomer for creating novel materials with tailored electronic and physical properties.[1]
Conclusion
This compound is a valuable and versatile molecule with significant potential in organic synthesis, medicinal chemistry, and material science. Its reactive functional groups provide a platform for the creation of a wide array of derivatives. While specific biological data for the parent compound is not extensively reported, the demonstrated potent anticancer and antimicrobial activities of other N-substituted pyrrole derivatives underscore the promise of this structural class. Further investigation into the biological profile of this compound and its direct derivatives is warranted and could lead to the discovery of novel therapeutic agents and advanced materials. This guide provides a foundational overview to stimulate and support such research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. mdpi.com [mdpi.com]
- 5. Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. acgpubs.org [acgpubs.org]
- 9. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
A Comparative Benchmarking Guide to the Synthesis of 1-Allyl-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes for the preparation of 1-Allyl-1H-pyrrole-2-carbaldehyde, a versatile heterocyclic building block with applications in medicinal chemistry and materials science. The two methods are benchmarked based on reported experimental data to facilitate informed decisions in synthetic strategy and process development.
Executive Summary
The synthesis of this compound can be efficiently achieved through two main strategies:
-
Route A: N-allylation of Pyrrole followed by Vilsmeier-Haack Formylation. This method involves the initial introduction of the allyl group onto the pyrrole nitrogen, followed by formylation at the C2 position.
-
Route B: Vilsmeier-Haack Formylation of Pyrrole followed by N-allylation. This approach reverses the order of functionalization, starting with the formylation of the pyrrole ring and subsequent N-alkylation.
This guide presents a detailed analysis of both routes, including a quantitative comparison of reaction parameters and step-by-step experimental protocols based on established literature procedures.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the two synthetic routes, providing a clear comparison of their respective efficiencies.
| Parameter | Route A: Allylation First | Route B: Formylation First |
| Step 1: Intermediate | 1-Allyl-1H-pyrrole | Pyrrole-2-carbaldehyde |
| Step 1: Reagents | Pyrrole, Sodium Hydride, Allyl Bromide | Pyrrole, Phosphorus Oxychloride, Dimethylformamide |
| Step 1: Solvent | Tetrahydrofuran (THF) | Ethylene Dichloride |
| Step 1: Yield | ~95% (estimated) | 78-79% |
| Step 2: Reagents | 1-Allyl-1H-pyrrole, Phosphorus Oxychloride, Dimethylformamide | Pyrrole-2-carbaldehyde, Potassium Carbonate, Allyl Bromide |
| Step 2: Solvent | Dichloromethane (DCM) | Acetone |
| Step 2: Yield | ~70-80% (estimated for N-alkylpyrroles) | Not explicitly found, potential for side reactions |
| Overall Yield | ~67-76% (estimated) | < 78-79% (dependent on second step) |
| Purification Method | Distillation, Column Chromatography | Distillation, Recrystallization, Column Chromatography |
Logical Workflow of Synthesis Comparison
Caption: Comparative workflow of the two synthetic routes.
Experimental Protocols
The following are detailed experimental methodologies for the key steps in each synthetic route, adapted from established procedures.
Route A: N-allylation followed by Vilsmeier-Haack Formylation
Step 1: Synthesis of 1-Allyl-1H-pyrrole
-
Materials: Pyrrole, Sodium Hydride (60% dispersion in mineral oil), Allyl Bromide, Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium chloride solution, Diethyl ether, Anhydrous magnesium sulfate.
-
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of pyrrole (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add allyl bromide (1.1 equivalents) dropwise.
-
Stir the reaction at room temperature for 12-16 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation to afford 1-allyl-1H-pyrrole.
-
Step 2: Vilsmeier-Haack Formylation of 1-Allyl-1H-pyrrole
-
Materials: 1-Allyl-1H-pyrrole, Phosphorus oxychloride (POCl₃), Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution.
-
Procedure:
-
To a stirred solution of anhydrous DMF (1.2 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere, add phosphorus oxychloride (1.2 equivalents) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-allyl-1H-pyrrole (1.0 equivalent) in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is basic.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Route B: Vilsmeier-Haack Formylation followed by N-allylation
Step 1: Synthesis of Pyrrole-2-carbaldehyde
-
Materials: Pyrrole, Phosphorus oxychloride (POCl₃), Anhydrous N,N-Dimethylformamide (DMF), Ethylene dichloride, Sodium acetate trihydrate, Diethyl ether, Saturated aqueous sodium carbonate solution, Anhydrous sodium carbonate.
-
Procedure:
-
In a three-necked round-bottomed flask, cool dimethylformamide (1.1 moles) in an ice bath.
-
Add phosphorus oxychloride (1.1 moles) dropwise while maintaining the internal temperature between 10-20 °C.
-
Remove the ice bath and stir for 15 minutes.
-
Replace the ice bath and add ethylene dichloride (250 mL).
-
Once the internal temperature is below 5 °C, add a solution of freshly distilled pyrrole (1.0 mole) in ethylene dichloride (250 mL) over 1 hour.
-
After the addition, replace the ice bath with a heating mantle and reflux for 15 minutes.
-
Cool the mixture to 25-30 °C and add a solution of sodium acetate trihydrate (5.5 moles) in water (1 L).
-
Reflux the mixture for another 15 minutes with vigorous stirring.
-
Cool the mixture, separate the ethylene dichloride layer, and extract the aqueous phase with diethyl ether (3 x ~167 mL).
-
Combine the organic layers, wash with saturated aqueous sodium carbonate solution, and dry over anhydrous sodium carbonate.
-
Distill the solvents and purify the residue by vacuum distillation to obtain pyrrole-2-carbaldehyde. The product may crystallize upon cooling and can be further purified by recrystallization from petroleum ether.
-
Step 2: N-allylation of Pyrrole-2-carbaldehyde
-
Materials: Pyrrole-2-carbaldehyde, Potassium carbonate (K₂CO₃), Allyl bromide, Acetone.
-
Procedure:
-
To a solution of pyrrole-2-carbaldehyde (1.0 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add allyl bromide (1.2 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the decision-making process for selecting a synthetic route based on key experimental considerations.
Caption: Decision matrix for synthesis route selection.
Conclusion
Both Route A and Route B offer viable pathways to this compound.
-
Route A appears to offer a potentially higher overall yield, based on typical yields for the individual reaction types. However, it requires the use of sodium hydride, a pyrophoric reagent that necessitates careful handling and anhydrous conditions.
-
Route B utilizes a well-established and high-yielding initial formylation step. The subsequent N-allylation employs a milder base, which may be advantageous from a safety and handling perspective. However, the N-allylation of pyrrole-2-carbaldehyde may be prone to side reactions, such as C-alkylation, which could complicate purification and lower the overall yield.
The choice between these two methods will depend on the specific requirements of the researcher, including available equipment, scale of the reaction, and tolerance for particular reagents and potential side products. For large-scale synthesis where yield is paramount, optimization of Route A may be preferable. For smaller-scale preparations where ease of handling is a priority, Route B presents a compelling alternative, provided that the N-allylation step can be optimized to minimize side-product formation.
Safety Operating Guide
Proper Disposal of 1-Allyl-1H-pyrrole-2-carbaldehyde: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 1-Allyl-1H-pyrrole-2-carbaldehyde, ensuring the safety of laboratory personnel and compliance with environmental regulations.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and operational excellence. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, a compound that requires careful management due to its potential hazards.
Immediate Safety Considerations
This compound, like its parent compound pyrrole-2-carbaldehyde, should be handled as a hazardous substance. Safety data sheets for similar compounds indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times when handling this chemical.[1][2] All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is to engage a licensed professional waste disposal service.[1][2][5] Do not attempt to dispose of this chemical down the drain or in regular solid waste.
1. Waste Identification and Segregation:
-
Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible container for the collection of this compound waste. The container should be in good condition and have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". Also, indicate the primary hazards (e.g., Irritant, Harmful).
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines. In particular, avoid mixing with incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6]
2. Collection of Waste:
-
Liquid Waste: Collect all solutions containing this compound in the designated liquid waste container.
-
Solid Waste: Any contaminated solid waste, such as gloves, weighing paper, or absorbent materials from a spill, should be collected in a separate, clearly labeled solid hazardous waste container.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.[7] After triple-rinsing, the container can be managed as non-hazardous waste, though it is best to deface the label before disposal.[7]
3. Storage of Waste:
-
Secure Storage: Store the hazardous waste container in a designated, secure area away from general laboratory traffic.
-
Secondary Containment: It is best practice to store liquid hazardous waste containers within secondary containment to prevent the spread of material in case of a leak.
-
Ventilation: The waste storage area should be well-ventilated.
4. Arranging for Disposal:
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management personnel to schedule a pickup for the waste.
-
Documentation: Complete any required hazardous waste disposal forms accurately and completely.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads) to contain the spill.
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.[3]
-
Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Quantitative Data Summary
| Parameter | Value/Guideline | Source |
| Disposal Method | Incineration by a licensed facility | [5] |
| PPE | Chemical resistant gloves, safety goggles, lab coat | [1][2] |
| Handling | In a well-ventilated area or fume hood | [1][2] |
| Storage | Tightly closed container in a dry, well-ventilated place | [1][5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 1-Allyl-1H-pyrrole-2-carbaldehyde
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Allyl-1H-pyrrole-2-carbaldehyde in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant use of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a pyrrole derivative and an aldehyde. While specific data for this compound is limited, related compounds such as Pyrrole-2-carboxaldehyde are known to cause skin, eye, and respiratory irritation.[1][2][3][4] Therefore, adherence to proper PPE protocols is mandatory to minimize exposure risks. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary when there is a risk of splashing.[5][6][7][8] |
| Skin Protection | - Gloves: Chemically resistant gloves such as nitrile or neoprene.[5][6][8] Latex gloves are not recommended.[7] Gloves should be inspected before use and changed immediately if contaminated. - Protective Clothing: A flame-resistant lab coat, buttoned to its full length, with sleeves long enough to prevent skin exposure.[5] Full-length pants and closed-toe shoes are required.[5][8] |
| Respiratory Protection | For routine operations within a certified chemical fume hood, respiratory protection may not be necessary.[1][2] However, if exposure limits are exceeded, or if irritation is experienced, a NIOSH-approved respirator with an appropriate cartridge should be used.[5][6] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed whenever workplace conditions warrant a respirator's use.[6] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][6]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[6]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[6]
2. Handling and Use:
-
All handling should be conducted in a certified chemical fume hood.[5][6]
-
Ensure that an emergency eyewash station and safety shower are in close proximity to the workstation.[5][6]
3. Accidental Release Measures:
-
In case of a spill, immediately evacuate the area and remove all sources of ignition.[6]
-
Ventilate the area of the spill.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.[6][7]
-
Absorb the spill with an inert, non-combustible material such as dry sand or earth, and place it into a sealed, labeled chemical waste container.[4][6]
Disposal Plan
All waste containing this compound is considered hazardous waste.
-
Waste Collection: Collect all waste, including contaminated PPE and absorbent materials, in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company.[1][2] Do not dispose of it down the drain or in regular trash. Follow all federal, state, and local regulations for hazardous waste disposal.
Experimental Workflow for Safe Handling
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. wcu.edu [wcu.edu]
- 6. benchchem.com [benchchem.com]
- 7. cdc.gov [cdc.gov]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
